Quinoline alkaloid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m0/s1 |
InChI Key |
LOUPRKONTZGTKE-FOEVPDMQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
A Technical Guide to the Quinoline (B57606) Alkaloid Core Structure and Numbering
This technical guide provides a comprehensive overview of the quinoline alkaloid class of compounds, intended for researchers, scientists, and professionals in drug development. This document covers the core chemical structure, numbering, natural sources, biosynthetic pathways, and diverse pharmacological activities of these significant natural products. Detailed experimental protocols for key assays and quantitative data on the biological activities of selected quinoline alkaloids are presented to facilitate further research and development in this field.
Core Concepts of Quinoline Alkaloids
Quinoline alkaloids are a class of naturally occurring chemical compounds derived from quinoline.[1] Their structure is characterized by a fused ring system composed of a benzene (B151609) ring and a pyridine (B92270) ring.[2][3] This fundamental structure, known as the quinoline nucleus, is the basis for a wide array of derivatives with diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[4][5] These compounds are found in various natural sources, including plants of the Rutaceae and Rubiaceae families, as well as in microorganisms and animals.[1]
Chemical Structure and Numbering
The basic structure of quinoline alkaloids is the quinoline heterocyclic aromatic ring system, with the chemical formula C₉H₇N.[2][6] It is a colorless hygroscopic liquid with a strong, pungent odor.[2][6] The IUPAC nomenclature for quinoline involves a specific numbering system that is crucial for identifying the positions of substituents. The numbering begins with the nitrogen atom at position 1, proceeds through the pyridine ring to position 4, and then continues from the adjacent carbon in the benzene ring at position 5, ending at position 8. The carbon atoms at the ring fusion (positions 4a and 8a) are not numbered.[7][8][9]
References
- 1. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
The Biosynthesis of Quinoline Alkaloids from Tryptophan: A Technical Guide for Researchers
An in-depth exploration of the biochemical pathways, key enzymatic players, and experimental methodologies driving the synthesis of quinoline (B57606) alkaloids from the essential amino acid tryptophan. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of these medicinally significant compounds.
The quinoline alkaloid family, a diverse group of natural products, boasts a wide array of pharmacological activities, from the potent anticancer agent camptothecin (B557342) to the historically significant antimalarial quinine. The biosynthetic origins of their characteristic quinoline scaffold are intricately linked to the metabolism of the amino acid tryptophan. Two principal pathways have been elucidated, diverging to produce distinct classes of these valuable alkaloids. This guide delineates these pathways, details the key enzymatic transformations, presents available quantitative data, and provides an overview of relevant experimental protocols.
I. The Strictosidine-Dependent Pathway: A Gateway to Complex Quinoline Alkaloids
A major route for the biosynthesis of certain quinoline alkaloids, particularly the Cinchona alkaloids (e.g., quinine) and camptothecin, proceeds through the central intermediate strictosidine (B192452). This pathway represents a convergence of the shikimate pathway, which provides the tryptophan-derived tryptamine, and the terpenoid pathway, which yields secologanin.
The initial committed step in this pathway is the decarboxylation of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC).[1][2] Tryptamine then undergoes a Pictet-Spengler condensation with secologanin, a monoterpenoid iridoid, to form strictosidine.[3][4] This crucial step is mediated by strictosidine synthase (STR).[3] From strictosidine, a series of complex, and in some cases, not fully elucidated, enzymatic reactions lead to the formation of the quinoline ring system.[3][5]
Key Enzymes and Intermediates:
| Enzyme | Abbreviation | Substrate(s) | Product |
| Tryptophan Decarboxylase | TDC | L-Tryptophan | Tryptamine |
| Strictosidine Synthase | STR | Tryptamine, Secologanin | Strictosidine |
| Strictosidine β-D-glucosidase | SGD | Strictosidine | Strictosidine aglycone |
dot digraph "Strictosidine-Dependent Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
Tryptophan [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#F1F3F4", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; Quinoline_Alkaloids [label="Cinchona Alkaloids &\nCamptothecin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Tryptophan -> Tryptamine [label="TDC", fontcolor="#EA4335"]; {rank=same; Tryptamine; Secologanin} Tryptamine -> Strictosidine [label="STR", fontcolor="#4285F4"]; Secologanin -> Strictosidine [color="#FFFFFF00"]; Strictosidine -> Quinoline_Alkaloids [label="Multiple Steps", fontcolor="#5F6368"]; } dot Figure 1: A simplified diagram of the strictosidine-dependent pathway for the biosynthesis of quinoline alkaloids.
Experimental Protocols:
Overexpression of TDC and STR in Cinchona officinalis Hairy Roots:
A common strategy to investigate and potentially enhance the production of quinoline alkaloids is the genetic engineering of key biosynthetic enzymes. The following is a generalized protocol based on studies involving the overexpression of tryptophan decarboxylase (TDC) and strictosidine synthase (STR) from Catharanthus roseus in Cinchona officinalis hairy root cultures.[6]
-
Vector Construction: The cDNAs for C. roseus TDC and STR are cloned into a plant expression vector, typically under the control of a strong constitutive promoter such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.
-
Transformation of Agrobacterium rhizogenes: The expression constructs are introduced into a suitable strain of Agrobacterium rhizogenes via electroporation or heat shock.
-
Induction of Hairy Roots: Sterile leaf explants from C. officinalis are infected with the transformed A. rhizogenes. Co-cultivation is carried out for a period of time to allow for T-DNA transfer.
-
Selection and Culture of Hairy Roots: The explants are transferred to a solid medium containing an antibiotic to eliminate the Agrobacterium and a selection agent if the vector contains a selectable marker. Hairy roots emerging from the explants are excised and cultured in a liquid hormone-free medium.
-
Analysis of Gene Expression and Metabolite Accumulation: Successful integration and expression of the transgenes can be confirmed by PCR, Southern blotting, and RT-PCR or Northern blotting. The accumulation of tryptamine, strictosidine, and downstream quinoline alkaloids is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
II. The Anthranilate-Dependent Pathway: A More Direct Route
An alternative biosynthetic route to simpler quinoline alkaloids involves the conversion of tryptophan to anthranilic acid or its derivatives.[7] This pathway is less complex than the strictosidine-dependent route. One proposed mechanism involves the enzymatic conversion of tryptophan to 3-hydroxyanthranilic acid.[8][9] This intermediate can then condense with a molecule such as malonyl-CoA, followed by cyclization to form the quinoline ring.[8][9]
Key Intermediates:
-
Anthranilic Acid
-
3-Hydroxyanthranilic Acid
dot digraph "Anthranilate-Dependent Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
Tryptophan [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxyanthranilic_Acid [label="3-Hydroxyanthranilic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinoline_Core [label="this compound Core", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Tryptophan -> Hydroxyanthranilic_Acid [label="Enzymatic Steps", fontcolor="#EA4335"]; {rank=same; Hydroxyanthranilic_Acid; Malonyl_CoA} Hydroxyanthranilic_Acid -> Quinoline_Core [label="Condensation &\nCyclization", fontcolor="#4285F4"]; Malonyl_CoA -> Quinoline_Core [color="#FFFFFF00"]; } dot Figure 2: An overview of the proposed anthranilate-dependent pathway for this compound biosynthesis.
Experimental Protocols:
Tracer Feeding Studies with Labeled Precursors:
To elucidate the intermediates of a biosynthetic pathway, tracer studies using isotopically labeled precursors are invaluable. The following outlines a general protocol for investigating the incorporation of labeled tryptophan into quinoline alkaloids.[10]
-
Preparation of Labeled Precursor: A solution of radioactively or stable isotope-labeled L-tryptophan (e.g., ¹⁴C or ¹³C labeled) is prepared in a suitable buffer.
-
Administration to the Biological System: The labeled precursor is administered to the plant or cell culture system under investigation. This can be done through various methods such as feeding through the roots of seedlings, injection into stems, or addition to the culture medium of cell suspensions.
-
Incubation: The biological system is incubated for a specific period to allow for the uptake and metabolism of the labeled precursor.
-
Extraction of Alkaloids: The plant material or cells are harvested, and the alkaloids are extracted using appropriate solvent systems.
-
Purification and Identification of Labeled Products: The crude extract is subjected to chromatographic separation techniques (e.g., TLC, HPLC) to isolate the quinoline alkaloids of interest. The presence and position of the isotopic label in the purified compounds are determined using techniques such as liquid scintillation counting (for radioactive isotopes) or mass spectrometry and NMR spectroscopy (for stable isotopes).
III. Quantitative Data on this compound Biosynthesis
Quantitative data on the biosynthesis of quinoline alkaloids is crucial for understanding the efficiency of the pathways and for metabolic engineering efforts. The following table summarizes some of the available data from studies on genetically engineered Cinchona hairy root cultures.[6]
| Transgenes | Product | Concentration (μg g⁻¹ dry weight) |
| C. roseus TDC and STR | Tryptamine | 1200 |
| C. roseus TDC and STR | Strictosidine | 1950 |
| C. roseus TDC and STR | Quinine | 500 |
| C. roseus TDC and STR | Quinidine | 1000 |
IV. Regulation of this compound Biosynthesis
The biosynthesis of quinoline alkaloids is a tightly regulated process, influenced by developmental cues and environmental stimuli.[11] The expression of key biosynthetic genes, such as TDC, can be induced by elicitors, suggesting a role for these alkaloids in plant defense.[2] Transcription factors, such as bHLH proteins, have been implicated in the regulation of isoquinoline (B145761) alkaloid biosynthesis, and similar regulatory mechanisms may exist for quinoline alkaloids.[12]
dot digraph "Regulatory Influences" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
Elicitors [label="Elicitors\n(e.g., Pathogen attack)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Developmental_Cues [label="Developmental Cues", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signal_Transduction [label="Signal Transduction Pathways", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., bHLH, WRKY)", fillcolor="#FBBC05", fontcolor="#202124"]; Biosynthetic_Genes [label="Biosynthetic Genes\n(e.g., TDC, STR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinoline_Alkaloids [label="this compound\nAccumulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Elicitors -> Signal_Transduction; Developmental_Cues -> Signal_Transduction; Signal_Transduction -> Transcription_Factors; Transcription_Factors -> Biosynthetic_Genes; Biosynthetic_Genes -> Quinoline_Alkaloids; } dot Figure 3: A conceptual diagram illustrating the regulatory network influencing this compound biosynthesis.
V. Conclusion and Future Perspectives
The biosynthesis of quinoline alkaloids from tryptophan represents a fascinating and complex area of plant secondary metabolism. While significant progress has been made in elucidating the major pathways and key enzymes, many of the intricate details, particularly in the later steps of quinoline ring formation, remain to be fully characterized. Future research, leveraging the power of genomics, transcriptomics, and metabolomics, will undoubtedly uncover novel enzymes and regulatory factors. This knowledge will be instrumental for the metabolic engineering of these valuable compounds, paving the way for sustainable and high-yield production of this compound-based pharmaceuticals. The continued exploration of these biosynthetic pathways holds immense potential for the discovery and development of new therapeutic agents.
References
- 1. Cell-specific expression of tryptophan decarboxylase and 10-hydroxygeraniol oxidoreductase, key genes involved in camptothecin biosynthesis in Camptotheca acuminata Decne (Nyssaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tarjomefa.com [tarjomefa.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 6. Alkaloid production by a Cinchona officinalis 'Ledgeriana' hairy root culture containing constitutive expression constructs of tryptophan decarboxylase and strictosidine synthase cDNAs from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Isothis compound biosynthesis is regulated by a unique bHLH-type transcription factor in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Quinine: A Technical Review
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
For centuries, quinine (B1679958), a natural alkaloid derived from the bark of the Cinchona tree, stood as the sole effective treatment against malaria, a disease that has claimed countless lives throughout human history. This technical guide provides an in-depth exploration of the discovery of quinine, its profound historical significance, and the scientific underpinnings of its antimalarial activity. Aimed at researchers, scientists, and drug development professionals, this document details the pivotal experiments that led to its isolation and synthesis, presents key quantitative data in a structured format, and outlines experimental protocols relevant to its study. Through a combination of historical accounts, scientific data, and methodological descriptions, this paper illuminates the enduring legacy of quinine and its continuing relevance in the field of infectious diseases.
Introduction
The story of quinine is a compelling narrative of traditional knowledge, scientific inquiry, and global impact. Long before its chemical structure was elucidated, the bark of the Cinchona tree was used by indigenous populations of the Andes to treat fevers.[1] The introduction of "Jesuit's bark" to Europe in the 17th century marked a turning point in the fight against malaria, a disease that was rampant across the continent and a significant barrier to colonial expansion.[1][2][3] The isolation of quinine in 1820 by French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou was a landmark achievement, heralding the dawn of modern pharmacology and the shift from crude plant extracts to purified, quantifiable active ingredients.[2][4][5][6] This breakthrough not only enabled standardized dosing and improved therapeutic efficacy but also spurred further research into the chemical synthesis of this vital medicine.
This whitepaper will delve into the technical aspects of quinine's discovery and historical importance, providing a valuable resource for those engaged in the research and development of anti-infective agents.
The Discovery and Isolation of Quinine
The journey from the use of Cinchona bark to the isolation of its active principle was a gradual process built upon centuries of observation and, eventually, rigorous scientific investigation.
Early Use of Cinchona Bark
The medicinal properties of Cinchona bark were first documented by Jesuit missionaries in the early 17th century, who learned of its use from the indigenous people of Peru for treating shivering and fevers.[1][3][7] Known as "quina-quina" or "bark of barks" by the Quechua people, the powdered bark was typically mixed with a liquid, such as wine, for consumption.[2][7]
The Landmark Isolation by Pelletier and Caventou (1820)
The pivotal moment in the history of quinine came in 1820 when Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated the active alkaloid.[2][4][5][6] Their work was a testament to the developing techniques of acid-base extraction in the 19th century.
While the precise, step-by-step protocol from Pelletier and Caventou's 1820 publication is not detailed to modern standards, the following is a representative laboratory-scale procedure for the extraction of quinine from Cinchona bark based on the principles they established.
Materials:
-
100g finely powdered Cinchona bark (e.g., Cinchona calisaya)
-
Calcium hydroxide (B78521) (slaked lime)
-
2M Sulfuric acid
-
Activated charcoal
-
Distilled water
-
Heating mantle with reflux condenser
-
Separatory funnel
-
Filtration apparatus
-
pH indicator
Procedure:
-
Alkaline Treatment: A mixture of 100g of powdered Cinchona bark and a slurry of 15g of calcium hydroxide in 200 mL of water is prepared. This step is crucial as it converts the naturally occurring quinine salts in the bark into the free base form, which is more soluble in organic solvents.
-
Drying: The mixture is gently heated to evaporate the water, resulting in a dry powder.
-
Solvent Extraction: The dried powder is placed in a flask with 500 mL of toluene and heated under reflux for 4-6 hours. This process extracts the quinine free base into the toluene.
-
Filtration: After cooling, the mixture is filtered to remove the solid bark residue. The resulting filtrate contains the crude quinine dissolved in toluene.
-
Acidic Extraction: The toluene filtrate is transferred to a separatory funnel, and 100 mL of 2M sulfuric acid is added. The mixture is shaken vigorously. The quinine free base reacts with the sulfuric acid to form quinine sulfate (B86663), which is soluble in the acidic aqueous phase.
-
Separation: The layers are allowed to separate, and the lower aqueous layer containing the crude quinine sulfate is collected.
-
Decolorization: The aqueous solution is heated, and a small amount of activated charcoal is added to adsorb colored impurities. The hot solution is then filtered.
-
Crystallization: The filtrate is allowed to cool slowly, promoting the crystallization of quinine sulfate.
-
Isolation and Drying: The quinine sulfate crystals are collected by filtration, washed with a small amount of cold distilled water, and then dried.
The Chemical Synthesis of Quinine
The complex structure of quinine presented a formidable challenge to organic chemists for over a century. The first formal total synthesis was a landmark achievement during World War II, driven by the urgent need for antimalarials after the Japanese seizure of Cinchona plantations in Java.[4]
The Woodward-Doering Formal Total Synthesis (1944)
In 1944, Robert Burns Woodward and William von Eggers Doering reported the formal total synthesis of quinine.[8] They synthesized a key intermediate, d-quinotoxine, which had been previously converted to quinine by Paul Rabe and Karl Kindler in 1918. While the final conversion was not repeated by Woodward and Doering at the time, their synthesis of quinotoxine was a monumental achievement in synthetic organic chemistry.
Mechanism of Antimalarial Action
While the precise mechanism of action of quinine is not fully resolved, the most widely accepted hypothesis centers on its interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[5][7]
-
Heme Detoxification in Plasmodium falciparum : The parasite resides within human red blood cells and digests hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme.
-
Inhibition of Hemozoin Formation : To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin (also known as malaria pigment).
-
Quinine's Role : Quinine is believed to inhibit this polymerization process. By binding to heme, it prevents its conversion into hemozoin.
-
Accumulation of Toxic Heme : The accumulation of toxic free heme within the parasite leads to oxidative damage and ultimately, the death of the parasite.[9]
Additionally, some studies suggest that quinine may also interfere with the parasite's nucleic acid and protein synthesis, as well as glycolysis.[7][8][10]
Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I Method)
Modern drug discovery efforts rely on high-throughput screening assays to determine the efficacy of potential antimalarial compounds. The SYBR Green I-based fluorescence assay is a widely used method.
Principle: This assay quantifies parasite growth by measuring the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the number of parasites.
Materials:
-
Continuous culture of P. falciparum in human erythrocytes
-
Complete RPMI 1640 medium
-
Quinine hydrochloride stock solution (e.g., 1 mg/mL in 70% ethanol (B145695) or DMSO)
-
96-well microplates
-
Lysis buffer containing SYBR Green I
-
Microplate fluorescence reader
Procedure:
-
Preparation of Drug Plates:
-
Add 25 µL of complete medium to all wells of a 96-well plate.
-
Add 25 µL of the highest concentration of quinine to the first well of each test row.
-
Perform a 2-fold serial dilution by transferring 25 µL from one well to the next.
-
-
Parasite Inoculation:
-
Prepare a suspension of parasitized erythrocytes (0.5-1% parasitemia, ring stage) at a 2% hematocrit in complete medium.
-
Add 200 µL of this suspension to each well.
-
-
Incubation:
-
Place the plate in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Incubate at 37°C for 72 hours.
-
-
Lysis and Staining:
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for at least 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected erythrocyte controls).
-
Express fluorescence readings as a percentage of the drug-free control.
-
Plot the percentage of growth inhibition against the logarithm of the quinine concentration to determine the 50% inhibitory concentration (IC50).
-
Quantitative Data
The following tables summarize key quantitative data related to quinine, providing a basis for comparison and historical context.
Table 1: Quinine Content in the Bark of Various Cinchona Species
| Cinchona Species | Common Name | Typical Quinine Content in Bark (% by dry weight) | Other Major Alkaloids |
| Cinchona calisaya | Yellow Bark | 4 - 8% | Quinidine, Cinchonine, Cinchonidine |
| Cinchona ledgeriana | Ledger Bark | 5 - 14% | Quinidine |
| Cinchona succirubra | Red Bark | 1 - 4% | Cinchonine, Cinchonidine |
| Cinchona officinalis | Crown Bark | 2 - 7.5% | Cinchonine, Cinchonidine |
| Cinchona pubescens | - | 1.5 - 5% | Cinchonine, Cinchonidine |
Source: Adapted from various botanical and phytochemical literature.
Table 2: Historical Timeline of Quinine Discovery and Development
| Year | Event | Significance |
| c. 1630s | Jesuit missionaries document the use of Cinchona bark in Peru.[5] | Introduction of traditional knowledge to Europe. |
| 1820 | Pelletier and Caventou isolate quinine from Cinchona bark.[2][4][5][6] | Beginning of modern pharmacology and standardized dosing. |
| 1854 | Adolph Strecker determines the molecular formula of quinine.[4] | Key step in understanding the chemical nature of the drug. |
| 1866-1868 | One of the earliest clinical trials evaluates the efficacy of four cinchona alkaloids, finding comparable cure rates of >98%.[4][5] | Early example of comparative clinical research. |
| 1913 | The Kina Bureau, a cartel of cinchona producers, is established.[4] | Led to a Dutch monopoly on quinine production. |
| 1930s | Dutch plantations in Java produce 97% of the world's quinine.[4] | Highlights the geopolitical importance of quinine. |
| 1944 | Woodward and Doering achieve the formal total synthesis of quinine.[8] | A landmark in organic chemistry, driven by wartime necessity. |
Table 3: Summary of Historical Clinical Trial Data for Quinine in Uncomplicated Malaria
| Study Period/Region | Quinine Regimen | Cure Rate | Notes |
| 1866-1868 (India) | Quinine sulfate | >98% | Compared four cinchona alkaloids with "cessation of febrile paroxysms" as the outcome.[4][5] |
| Southeast Asia (various early studies) | 7-day monotherapy | 85-87% | Shows efficacy even in regions with emerging resistance.[4] |
| Southeast Asia & South America (various studies) | 3-day regimen | Lower cure rates (variable) | Shorter regimens were less effective.[4] |
| Southeast Asia & South America (various studies) | Combination therapy (e.g., with tetracycline) | 76-98% | Combination therapy improved cure rates.[4] |
| Vietnam | 5-day course (with artesunate) | 76% | Demonstrates the benefit of longer treatment duration.[4] |
Historical Significance
The discovery and application of quinine have had a profound impact on global health, politics, and the course of history.
Impact on Global Health
Quinine was the first effective chemical treatment for an infectious disease, saving millions of lives from malaria.[4] Its use allowed for the control of malaria epidemics and significantly reduced mortality rates in affected regions. The development of quinine-based therapies laid the groundwork for the field of tropical medicine.
Role in Colonialism and Geopolitics
The ability to treat malaria with quinine was a crucial factor in the European colonization of Africa and other tropical regions where the disease was a major obstacle.[2] The control over the supply of Cinchona bark and, later, purified quinine became a significant geopolitical issue, leading to the establishment of plantations by colonial powers and the formation of a Dutch-led cartel that controlled the global market.[4]
Catalyst for Chemical and Pharmaceutical Industries
The isolation of quinine by Pelletier and Caventou is often cited as the beginning of the modern pharmaceutical industry.[2][5] It demonstrated the potential of isolating active compounds from natural sources to create effective medicines. The quest to synthesize quinine also spurred significant advances in the field of organic chemistry.
Conclusion
The discovery of quinine represents a pivotal moment in the history of medicine and science. From its origins as a traditional remedy to its isolation and synthesis, quinine has not only saved countless lives but has also had a lasting impact on global health, geopolitics, and the development of the pharmaceutical industry. For researchers and scientists today, the story of quinine serves as a powerful reminder of the importance of natural products in drug discovery, the ongoing battle against infectious diseases, and the intricate interplay between science, society, and history. The methodologies developed for its study, from early extraction techniques to modern in vitro assays, continue to inform the search for new and effective therapies. As we face the challenge of emerging drug resistance, the legacy of quinine underscores the need for continued innovation in the fight against malaria and other global health threats.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinine total synthesis - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis of Quinine by Woodward, Williams [organic-chemistry.org]
- 4. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Historical overview of quinine isolation and its importance | Archives of Pharmacy [aseestant.ceon.rs]
- 6. mmv.org [mmv.org]
- 7. marknesbitt.org.uk [marknesbitt.org.uk]
- 8. The Woodward-Doering/Rabe-Kindler total synthesis of quinine: setting the record straight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jameslindlibrary.org [jameslindlibrary.org]
- 10. Historical Review: Problematic Malaria Prophylaxis with Quinine - PMC [pmc.ncbi.nlm.nih.gov]
Camptothecin: A Technical Guide to its Mechanism and Role in Oncology Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Camptothecin (B557342) (CPT), a pentacyclic quinoline (B57606) alkaloid first isolated from the bark of Camptotheca acuminata, has become a cornerstone of modern cancer research and therapy.[1][2] Its unique mechanism of action, the inhibition of DNA topoisomerase I, has led to the development of clinically vital anticancer drugs.[2][3] Despite initial setbacks in clinical trials due to poor water solubility and severe toxicity, extensive medicinal chemistry efforts have yielded semi-synthetic analogs with improved pharmacological profiles, cementing the role of camptothecins in treating a variety of malignancies.[2][4][5][6] This guide provides an in-depth technical overview of camptothecin's mechanism of action, the cellular pathways it modulates, key experimental protocols for its study, and a summary of its clinical significance and the challenges that remain.
Core Mechanism of Action: Topoisomerase I Inhibition
The primary molecular target of camptothecin and its derivatives is DNA topoisomerase I (Topo I), a ubiquitous nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and recombination.[7][8] Topo I functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before religating the break.[3][9]
Camptothecin exerts its cytotoxic effect by binding to and stabilizing the covalent intermediate complex formed between Topo I and DNA, known as the "cleavable complex".[9][10] This action specifically inhibits the religation step of the enzyme's catalytic cycle.[4] The collision of an advancing DNA replication fork with this stabilized ternary CPT-Topo I-DNA complex converts the transient single-strand break into a permanent and irreversible double-strand break (DSB).[10][11] These DSBs are highly cytotoxic lesions that, if not repaired, trigger downstream signaling cascades leading to cell cycle arrest and apoptosis.[10][] The cytotoxicity of CPT is therefore largely S-phase specific, as the lethal DNA damage is dependent on active DNA replication.[10][13]
Cellular Consequences and Signaling Pathways
The formation of CPT-induced DSBs activates a cascade of cellular responses, primarily the DNA Damage Response (DDR), leading to cell cycle arrest and programmed cell death (apoptosis).
Cell Cycle Arrest
Upon detection of DNA damage, the DDR pathway triggers cell cycle checkpoints, typically at the S or G2/M phase, to halt cell division and allow time for DNA repair.[] CPT has been shown to cause an irreversible arrest at the G2/M phase, which is associated with decreased levels of the phosphatase Cdc25C and increased levels of Cyclin B1 and the CDK inhibitor p21.[14]
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. Camptothecin-induced apoptosis primarily proceeds through the intrinsic (mitochondrial) pathway.[11][] Persistent DNA damage activates ATM/ATR kinases, which in turn can activate p53. This leads to the modulation of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bak1 and a decrease in the anti-apoptotic protein Bcl-2.[11][15] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, subsequently activating the executioner caspase-3, culminating in the systematic dismantling of the cell.[11]
Camptothecin Derivatives and Clinical Applications
The parent camptothecin molecule has major limitations, including poor aqueous solubility and the instability of its active α-hydroxy lactone E-ring, which undergoes hydrolysis to an inactive carboxylate form at physiological pH.[4][16] These challenges spurred the development of numerous derivatives to improve solubility, stability, and therapeutic index.[5][6]
Topotecan (B1662842) and Irinotecan (B1672180) (CPT-11) are the two most successful semi-synthetic analogs, both of which have received FDA approval and are widely used in clinical practice.[7][17] More recently, the potency of camptothecins has been leveraged in antibody-drug conjugates (ADCs), which use monoclonal antibodies to deliver the cytotoxic payload directly to tumor cells, enhancing efficacy and reducing systemic toxicity.[16][18]
Table 1: Clinically Approved Camptothecin Derivatives
| Derivative | Brand Name(s) | Mechanism | Approved Indications (Selected) |
|---|---|---|---|
| Topotecan | Hycamtin | Direct Topo I inhibitor | Ovarian cancer, small cell lung cancer, cervical cancer.[4][16] |
| Irinotecan | Camptosar | Prodrug, converted to the active metabolite SN-38, a potent Topo I inhibitor.[4] | Metastatic colorectal cancer (often in combination regimens like FOLFIRI), pancreatic cancer.[][19] |
| Liposomal Irinotecan | Onivyde | Liposomal formulation of irinotecan designed to improve pharmacokinetics and tumor delivery.[16][18] | Metastatic pancreatic cancer (in combination with 5-FU/leucovorin).[16] |
| Trastuzumab deruxtecan | Enhertu | ADC targeting HER2, releasing a potent CPT derivative (deruxtecan) payload.[16][19] | HER2-positive metastatic breast cancer, HER2-positive metastatic gastric cancer.[16][19] |
| Sacituzumab govitecan | Trodelvy | ADC targeting Trop-2, releasing the active metabolite of irinotecan, SN-38.[16][18] | Metastatic triple-negative breast cancer, metastatic urothelial cancer.[18] |
Quantitative Data Summary
The cytotoxic potency of camptothecin and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values in various cancer cell lines.
Table 2: In Vitro Cytotoxicity of Camptothecin and SN-38
| Compound | Cell Line | Cancer Type | Assay Type | Value (µM) | Citation(s) |
|---|---|---|---|---|---|
| Camptothecin | SMMC-7721 | Hepatocellular Carcinoma | IC50 | 0.679 | [20] |
| Camptothecin | DBTRG-05 | Glioblastoma | GI50 | 0.018 | [21] |
| Camptothecin | U87-MG | Glioblastoma | GI50 | 0.09 | [21] |
| Camptothecin | MCF7 | Breast (TNBC) | IC50 | 0.089 | [22] |
| Camptothecin | MDA-MB-231 | Breast (TNBC) | IC50 | 0.040 | [22] |
| Camptothecin | HCT116 | Colorectal | IC50 | - | [20] |
| SN-38 | HCT-116 | Colorectal | - | - | [23] |
Note: SN-38, the active metabolite of irinotecan, is 100 to 1000 times more cytotoxic than its parent compound.[4]
Table 3: Pharmacokinetic Parameters of Topotecan
| Parameter | Value | Patient Population / Conditions | Citation(s) |
|---|---|---|---|
| Mean α Half-Life | 0.2 hours | Patients with colorectal cancer (3.5 mg/m² dose) | [4] |
| Mean β Half-Life | 3 - 4 hours | Patients with colorectal cancer (3.5 mg/m² dose) | [4] |
| Mean AUC | 0.34 µg•h/mL | Patients with colorectal cancer (3.5 mg/m² dose) | [4] |
| Urinary Excretion | 39% (in first 24h) | - | [4] |
Note: Pharmacokinetics can show significant interpatient variability.[24]
Mechanisms of Resistance
Despite their efficacy, both de novo and acquired resistance to camptothecins are common clinical challenges.[25][26] Understanding these mechanisms is critical for developing strategies to overcome resistance and for personalizing treatment.
Table 4: Primary Mechanisms of Camptothecin Resistance
| Mechanism Category | Specific Mechanism | Description | Citation(s) |
|---|---|---|---|
| Pre-Target (Drug Accumulation) | Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), which actively pump drugs like topotecan and SN-38 out of the cell, reducing intracellular concentration. | [27][28] |
| Target-Related | Altered Topoisomerase I | Reduced expression of the Topo I enzyme, or mutations in the Topo I gene that decrease the drug's binding affinity or stabilization of the cleavable complex. | [23][25][27][28] |
| Target-Related | Topo I Degradation | Camptothecin treatment can induce the rapid ubiquitination and subsequent degradation of Topo I via the 26S proteasome pathway, effectively removing the drug's target. | [7][10][27] |
| Post-Target (DNA Damage Response) | Enhanced DNA Repair | Upregulation of DNA repair pathways that can efficiently resolve the drug-induced DNA lesions before they trigger apoptosis. | [7][25] |
| Post-Target (DNA Damage Response) | Altered Apoptotic Pathways | Defects in the apoptotic signaling cascade (e.g., p53 mutations, altered Bcl-2 family expression) can render cells tolerant to DNA damage. |[13] |
Key Experimental Protocols in Camptothecin Research
Evaluating the efficacy and mechanism of novel camptothecin derivatives involves a standard cascade of in vitro and in vivo assays.
Protocol 1: Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the catalytic activity of Topo I, specifically its ability to relax supercoiled plasmid DNA.
-
Materials & Reagents:
-
Purified human Topoisomerase I enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
10x Topo I Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 5 mM EDTA, 300 µg/mL BSA).[20]
-
Camptothecin (positive control) and test compounds dissolved in DMSO.
-
5x Stop/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).
-
Agarose (B213101), Tris-Borate-EDTA (TBE) buffer.
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe).
-
-
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. To each tube, add 2 µL of 10x reaction buffer and 200-300 ng of supercoiled plasmid DNA.[8]
-
Add the test compound or control (CPT) at various concentrations. Include a "no drug" control and a "no enzyme" control.
-
Add a predetermined amount of Topo I enzyme sufficient to fully relax the plasmid in the "no drug" control. Adjust the final volume to 20 µL with sterile water.
-
Incubate the reactions at 37°C for 30 minutes.[8]
-
Terminate the reaction by adding 5 µL of 5x Stop/Loading Dye.
-
Load the samples onto a 0.8-1.0% agarose gel in TBE buffer.
-
Perform electrophoresis until the supercoiled (Form I) and relaxed (Form II) DNA bands are well-separated.
-
Stain the gel with a DNA stain, destain, and visualize under UV light.[8]
-
Interpretation: In the "no drug" control, all supercoiled DNA should be converted to the slower-migrating relaxed form. An effective inhibitor will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled DNA band.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials & Reagents:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Camptothecin or test compound.
-
Phosphate-Buffered Saline (PBS).
-
Commercial Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) apoptosis detection kit.
-
1x Binding Buffer (provided in kit).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of camptothecin (e.g., 1-5 µM) for a specified time course (e.g., 24, 48, or 72 hours).[29][30] Include a vehicle-treated (e.g., DMSO) control.
-
Harvest the cells, including both adherent and floating populations. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Materials & Reagents:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Camptothecin or test compound.
-
PBS.
-
Cold 70% ethanol (B145695).
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Flow cytometer.
-
-
Procedure:
-
Seed and treat cells with camptothecin as described in the apoptosis protocol.
-
Harvest cells, centrifuge, and wash the pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or up to several weeks).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at 37°C for 30 minutes.[14]
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[21]
-
Interpretation: Analyze the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) indicates drug-induced cell cycle arrest.[14]
-
Conclusion and Future Directions
Camptothecin and its derivatives represent a triumph of natural product drug discovery, fundamentally altering the treatment landscape for several cancers. Their well-defined mechanism of action continues to make them valuable tools for cancer research. Current and future research is focused on several key areas: overcoming drug resistance through combination therapies, developing novel and highly targeted delivery systems like next-generation ADCs and nanoparticles to improve the therapeutic index, and identifying predictive biomarkers to better select patients who will respond to CPT-based therapies.[5][16][28] The enduring legacy and ongoing evolution of camptothecins underscore their profound and lasting impact on oncology.
References
- 1. Camptothecin - Wikipedia [en.wikipedia.org]
- 2. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Camptothecin and its derivatives: Advancements, mechanisms and clinical potential in cancer therapy | springermedicine.com [springermedicine.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 10. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Camptothecin in Cancer Therapy: Current Challenges and Emerging Strategies with Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
- 19. mdpi.com [mdpi.com]
- 20. apexbt.com [apexbt.com]
- 21. Gene expression time-series analysis of Camptothecin effects in U87-MG and DBTRG-05 glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Pharmacokinetics of orally administered camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Camptothecin resistance in cancer: insights into the molecular mechanisms of a DNA-damaging drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanisms of resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cancernetwork.com [cancernetwork.com]
- 28. ingentaconnect.com [ingentaconnect.com]
- 29. Cell Death [bdbiosciences.com]
- 30. Cell Death [bdbiosciences.com]
An In-depth Technical Guide to the Major Subclasses of Quinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the major subclasses of quinoline (B57606) alkaloids, a significant class of nitrogen-containing heterocyclic aromatic compounds. Renowned for their wide range of biological activities, these natural products are of considerable interest in the fields of pharmacology and medicinal chemistry. This document details their classification, biosynthesis, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Core Concepts of Quinoline Alkaloids
Quinoline alkaloids are characterized by the presence of a quinoline bicyclic structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring.[1] The diversity within this class arises from variations in the substitution patterns on this core scaffold and the fusion of additional ring systems. These compounds are predominantly found in plants of the Rutaceae and Rubiaceae families, but also occur in microorganisms and animals.[2] Their biogenesis is a key classification criterion, with two primary biosynthetic origins: the amino acid tryptophan and anthranilic acid.[3]
Major Subclasses of Quinoline Alkaloids
Based on their biogenetic origins and structural features, quinoline alkaloids can be categorized into several major subclasses, each with characteristic biological activities.
Tryptophan-Derived Quinoline Alkaloids
These alkaloids are biosynthesized from the amino acid tryptophan. This pathway involves complex rearrangements of the indole (B1671886) nucleus of tryptophan to form the quinoline scaffold.
The Cinchona alkaloids are perhaps the most historically significant quinoline alkaloids, originally isolated from the bark of the Cinchona tree.[4] This subclass includes well-known compounds such as quinine, quinidine, cinchonine, and cinchonidine.[4] They are primarily recognized for their potent antimalarial properties.[4]
Camptothecin, a pentacyclic quinoline alkaloid isolated from Camptotheca acuminata, is a highly potent antitumor agent.[4] Its unique mechanism of action involves the inhibition of DNA topoisomerase I.[4] This has led to the development of clinically important anticancer drugs like topotecan (B1662842) and irinotecan.[4]
Anthranilic Acid-Derived Quinoline Alkaloids
This group of alkaloids originates from anthranilic acid, a precursor in the shikimate pathway.
Furoquinoline alkaloids are characterized by a furan (B31954) ring fused to the quinoline nucleus. They are commonly found in plants of the Rutaceae family. Many furoquinoline alkaloids exhibit a range of biological activities, including antimicrobial and phototoxic effects.
Acridine (B1665455) alkaloids possess a tricyclic acridine core, which is structurally related to anthracene (B1667546) with one of the central CH groups replaced by a nitrogen atom. These compounds are also prevalent in the Rutaceae family and are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Quantitative Data on Biological Activities
The following tables summarize the quantitative biological activity data for representative quinoline alkaloids from each subclass, providing a basis for comparative analysis.
Table 1: Anticancer Activity of Camptothecin and its Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| Camptothecin | HT-29 | 10 | [4] |
| SN-38 | HT-29 | 8.8 | [4] |
| Topotecan (TPT) | HT-29 | 33 | [4] |
| 9-Amino-camptothecin (9-AC) | HT-29 | 19 | [4] |
Table 2: Antibacterial Activity of Furoquinoline Alkaloids
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Dictamnine | Bacillus subtilis | 32-64 | [5] |
| Robustine | Enterococcus faecalis | 5.37 | [5] |
| γ-Fagarine | Bacillus cereus | 6.2-12.5 | [5] |
| Flindersiamine | Bacillus cereus | 6.2-12.5 | [5] |
Table 3: Cytotoxicity of Acridine Alkaloids
| Compound | Cell Line | IC50 (µM) | Reference |
| Acronycine | Various | - | [6] |
| Compound 3b | MCF-7 | 2.3 | [7] |
| Compound 6b | MCF-7 | 2.8 | [7] |
| Compound 7a | HCT-116 | 3.0 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of quinoline alkaloids.
Extraction and Isolation of Quinoline Alkaloids from Plant Material (Acid-Base Extraction)
This protocol outlines a standard acid-base extraction procedure for the isolation of alkaloids from dried plant material.
1. Preparation of Plant Material:
-
Dry the plant material (e.g., bark, leaves) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder.
2. Defatting:
-
Extract the powdered material with a non-polar solvent (e.g., petroleum ether, hexane) using a Soxhlet apparatus to remove lipids and waxes. Discard the solvent extract.
3. Liberation of Free Alkaloids:
-
Moisten the defatted plant material with an alkaline solution (e.g., 10% ammonium (B1175870) hydroxide (B78521) or calcium hydroxide) to convert alkaloidal salts into their free base form.[3][8]
4. Extraction of Free Alkaloids:
-
Extract the alkalized material with an organic solvent (e.g., chloroform, dichloromethane) repeatedly.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude alkaloid extract.
5. Acidic Wash:
-
Dissolve the crude extract in the organic solvent and wash with a dilute aqueous acid (e.g., 5% HCl or H₂SO₄). The alkaloids will form water-soluble salts and partition into the aqueous phase.
6. Liberation and Re-extraction of Purified Alkaloids:
-
Separate the aqueous acidic layer.
-
Basify the aqueous layer with an alkaline solution (e.g., concentrated ammonium hydroxide) to precipitate the free alkaloids.
-
Extract the liberated alkaloids with an organic solvent.
7. Final Purification:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the purified alkaloid mixture. Further purification can be achieved by chromatographic techniques.
Determination of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the old medium with 100 µL of the medium containing the test compound at different concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
4. Solubilization of Formazan (B1609692):
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Determination of Antibacterial Activity (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
1. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, suspend a few colonies of the test bacterium in sterile saline.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
2. Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[9]
-
Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first column of wells.
-
Perform two-fold serial dilutions across the plate.[9]
3. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well.[9]
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate at 35 ± 2°C for 16-20 hours.[9]
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC-DAD):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10][11]
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Detection: Diode Array Detector (DAD) set at a wavelength appropriate for the specific alkaloids (e.g., 225 nm for quinoline).[12]
-
Quantification: Based on a calibration curve generated from reference standards.[10]
Structure Elucidation by NMR:
-
1D NMR: ¹H and ¹³C NMR spectra provide initial information on the proton and carbon environments.[13]
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting structural fragments.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in stereochemical assignments.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biosynthetic pathways and mechanisms of action for quinoline alkaloids.
Caption: Biosynthesis of Tryptophan-Derived Quinoline Alkaloids.[14][15]
Caption: Biosynthesis of Anthranilic Acid-Derived Quinoline Alkaloids.[2][16]
Caption: Mechanism of Action of Camptothecin via Topoisomerase I Inhibition.[17][18]
References
- 1. Alkaloids Derived from Anthranilic Acid [epharmacognosy.com]
- 2. researchgate.net [researchgate.net]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Alkaloids Derived from Tryptophan [epharmacognosy.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Diverse Biological Activities of Furoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furoquinoline alkaloids, a class of natural products predominantly found in the Rutaceae family, have garnered significant scientific interest due to their wide spectrum of biological activities.[1][2] These heterocyclic compounds, characterized by a fused furan (B31954) and quinoline (B57606) ring system, have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antimalarial, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the biological activities of furoquinoline alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development efforts.
Anticancer Activity
Furoquinoline alkaloids have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][3] Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Quantitative Anticancer Data
The cytotoxic potential of various furoquinoline alkaloids has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented in Table 1.
| Furoquinoline Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Dictamnine (B190991) | HeLa | 12.6 | [4] |
| Dictamnine | KB | 103 | [4] |
| Skimmianine | HT-29 (Colon) | 1.5 | [5] |
| Skimmianine | HeLa | 12.8 (µg/mL) | [5] |
| γ-Fagarine | HeLa | <50.0 | [4] |
| Haplopine | HeLa | <50.0 | [4] |
| Confusameline | P-388 (Leukemia) | 0.03 (µg/mL) | [1][5] |
| Confusameline | HT-29 (Colon) | - | [1][5] |
| Confusameline | A549 (Lung) | - | [1][5] |
| 7-isopentenyloxy-γ-fagarine | Raji (Lymphoma) | 1.5 (µg/mL) | [1][5] |
| 7-isopentenyloxy-γ-fagarine | Jurkat (Leukemia) | 3.6 (µg/mL) | [1][5] |
| 7-isopentenyloxy-γ-fagarine | MCF-7 (Breast) | 15.5 (µg/mL) | [1][5] |
| Montrofoline | HepG2 (Hepatocarcinoma) | 41.56 | [6] |
| Montrofoline | HCT116 (p53-/-) (Colon) | 90.66 | [6] |
Signaling Pathways in Anticancer Activity
Furoquinoline alkaloids exert their anticancer effects by modulating critical signaling pathways. For instance, dictamnine has been shown to inhibit lung cancer growth by downregulating the PI3K/Akt/mTOR and MAPK signaling pathways.[1][5]
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dictamnine has been found to directly bind to c-Met, inhibiting its phosphorylation and subsequently suppressing the downstream PI3K/Akt/mTOR signaling cascade.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation and differentiation. Some furoquinoline alkaloids have been observed to interfere with this pathway, leading to cell cycle arrest and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Furothis compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the furothis compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).[7]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Activity
Several furoquinoline alkaloids have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1][2][10]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. Table 2 summarizes the MIC values of various furoquinoline alkaloids against different microbial strains.
| Furothis compound | Microbial Strain | MIC (µg/mL) | Reference |
| Lecomtequinoline A | Escherichia coli | 11.1 - 18.7 | [11] |
| Lecomtequinoline A | Bacillus subtilis | 11.1 - 18.7 | [11] |
| Lecomtequinoline A | Pseudomonas agarici | 11.1 - 18.7 | [11] |
| Lecomtequinoline A | Micrococcus luteus | 11.1 - 18.7 | [11] |
| Lecomtequinoline A | Staphylococcus warneri | 11.1 - 18.7 | [11] |
| Dictamnine | Bacillus subtilis | 32-64 | [12] |
| Dictamnine | Pseudomonas aeruginosa | 32-64 | [12] |
| Robustine | Enterococcus faecalis | 5.37 | [12] |
| γ-Fagarine | Bacillus cereus | 6.2-12.5 | [12] |
| Maculine | Bacillus cereus | 6.2-12.5 | [12] |
| Flindersiamine | Bacillus cereus | 6.2-12.5 | [12] |
| (+)-zanthonitidine A | Enterococcus faecalis | 21.97 | [12] |
| (-)-zanthonitidine A | Enterococcus faecalis | 21.97 | [12] |
| (+)-zanthonitidine A | Staphylococcus aureus | 12.54 | [12] |
| (-)-zanthonitidine A | Staphylococcus aureus | 25.09 | [12] |
| Dictamnine | Candida krusei | 25-50 | [12] |
| γ-Fagarine | Candida krusei | 25-50 | [12] |
| Maculine | Candida krusei | 25-50 | [12] |
| Flindersiamine | Candida krusei | 25-50 | [12] |
| Kokusaginine | Candida krusei | 25-50 | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Furothis compound stock solution
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Prepare Antimicrobial Dilutions: Perform serial two-fold dilutions of the furothis compound in the broth medium directly in the 96-well plate.[14]
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[14] Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[15]
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[14]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[13]
Anti-inflammatory Activity
Furoquinoline alkaloids have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[5]
Quantitative Anti-inflammatory Data
The inhibitory effect of furoquinoline alkaloids on NO production is often expressed as IC50 values. Table 3 provides a summary of these values.
| Furothis compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Skimmianine | BV2 (Microglia) | LPS | 7.0 | [5][16] |
| Dictamnine | BV-2 (Microglia) | LPS | <5.0 | [17] |
| γ-Fagarine | BV-2 (Microglia) | LPS | 7.8-28.4 | [17] |
| Haplopine | BV-2 (Microglia) | LPS | 7.8-28.4 | [17] |
| Waltherione M | RAW 264.7 (Macrophage) | LPS | 11.7 | [13] |
Signaling Pathway in Anti-inflammatory Activity
The anti-inflammatory effects of furoquinoline alkaloids are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a colorimetric method used to measure nitrite (B80452) (a stable product of NO) in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Furothis compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Culture: Plate RAW 264.7 cells in 96-well plates and allow them to adhere.[18]
-
Treatment: Pre-treat the cells with various concentrations of the furothis compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[19]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.[19]
-
Griess Reaction: Add an equal volume of Griess reagent to each supernatant sample in a new 96-well plate.[18]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[18]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition.
Antimalarial Activity
Furoquinoline alkaloids have shown promise as antimalarial agents, with activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[12]
Quantitative Antimalarial Data
The antiplasmodial activity of furoquinoline alkaloids is typically reported as IC50 values. A selection of these values is presented in Table 4.
| Furothis compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Kokusaginine | HB3 (chloroquine-sensitive) | - | [12] |
| Kokusaginine | W2 (chloroquine-resistant) | - | [12] |
| Skimmianine | HB3 (chloroquine-sensitive) | - | [12] |
| Skimmianine | W2 (chloroquine-resistant) | - | [12] |
| Haplopine | HB3 (chloroquine-sensitive) | - | [12] |
| Haplopine | W2 (chloroquine-resistant) | - | [12] |
| Acronycidine | HB3 (chloroquine-sensitive) | - | [12] |
| Acronycidine | W2 (chloroquine-resistant) | - | [12] |
| Acronydine | HB3 (chloroquine-sensitive) | 22.6 | [12] |
| Acronydine | W2 (chloroquine-resistant) | 4.63 | [12] |
| Heliparvifoline | Dd2 (chloroquine-resistant) | 35 | [12] |
| Leptanoine C | 3D7 | 0.18 (ppm) | [12] |
| Haplopine-3,3'-dimethylallyl ether | 3D7 | 2.28 (µg/mL) | [12] |
Experimental Protocol: SYBR Green I-based Antiplasmodial Assay
The SYBR Green I-based fluorescence assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells
-
Complete parasite culture medium
-
96-well plates
-
Furothis compound stock solution
-
SYBR Green I lysis buffer (containing saponin (B1150181) and Triton X-100)
-
Fluorescence microplate reader
Procedure:
-
Drug Dilution: Prepare serial dilutions of the furoquinoline alkaloids in the culture medium in 96-well plates.[20]
-
Parasite Addition: Add synchronized, parasitized red blood cells (at a specific parasitemia and hematocrit) to each well.[7]
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).[20]
-
Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.[12][21]
-
Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.[20][21]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[20]
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control and determine the IC50 value.
Acetylcholinesterase Inhibition
Certain furoquinoline alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests their potential for the treatment of neurodegenerative diseases like Alzheimer's disease.
Quantitative Acetylcholinesterase Inhibition Data
The inhibitory potency of furoquinoline alkaloids against AChE is presented as IC50 values in Table 5.
| Furothis compound | Enzyme | IC50 (µM) | Reference |
| Kokusaginine | AChE | - | [11] |
| Melineurine | BChE | - | [11] |
Note: Specific IC50 values for Kokusaginine and Melineurine were not provided in the abstract, but they were identified as the most active inhibitors.
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a widely used spectrophotometric assay to measure AChE activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Furothis compound stock solution
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and different concentrations of the furothis compound inhibitor.
-
Enzyme Addition: Add the AChE enzyme solution to the wells and pre-incubate for a short period (e.g., 15 minutes).[22]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, ATCI.[22]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to monitor the production of the yellow-colored product resulting from the reaction of thiocholine (B1204863) (from ATCI hydrolysis) with DTNB.[23]
-
Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. Determine the percentage of AChE inhibition for each concentration of the furothis compound and calculate the IC50 value.
Conclusion
Furoquinoline alkaloids represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities against cancer, microbial infections, inflammation, malaria, and neurodegenerative processes underscore the importance of continued research in this area. The quantitative data, detailed experimental protocols, and mechanistic pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of furoquinoline alkaloids from promising natural products to novel therapeutic agents. Further investigations into their structure-activity relationships, in vivo efficacy, and safety profiles are crucial next steps in realizing their full clinical potential.
References
- 1. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. medium.com [medium.com]
- 17. researchgate.net [researchgate.net]
- 18. iddo.org [iddo.org]
- 19. researchgate.net [researchgate.net]
- 20. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Beyond Quinine: A Technical Guide to Other Cinchona Alkaloids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The bark of the Cinchona tree is a well-known source of quinine (B1679958), a historically significant antimalarial agent. However, beyond this celebrated compound lies a family of structurally related alkaloids with a diverse and potent range of pharmacological activities. This technical guide provides an in-depth exploration of prominent Cinchona alkaloids other than quinine—specifically quinidine (B1679956), cinchonine (B1669041), cinchonidine (B190817), and hydroquinidine. It is designed to be a comprehensive resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Alkaloids: A Comparative Overview
Cinchona alkaloids are quinoline (B57606) derivatives with a quinuclidine (B89598) ring system. The primary alkaloids—quinine, quinidine, cinchonine, and cinchonidine—are stereoisomers. While quinine has been extensively studied, its diastereomer quinidine, along with cinchonine and cinchonidine (which lack the methoxy (B1213986) group of quinine and quinidine), and the dihydro-derivative hydroquinidine, all possess unique and therapeutically relevant properties.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of these alkaloids is crucial for interpreting their biological activities and for designing new derivatives.
| Property | Cinchonine | Cinchonidine |
| Molecular Formula | C₁₉H₂₂N₂O | C₁₉H₂₂N₂O |
| Molar Mass | 294.39 g/mol | 294.39 g/mol |
| Melting Point | 265 °C | 204-206 °C[2] |
| Specific Rotation | +229° (in ethanol) | -115° (c=1, in ethanol)[2] |
| Solubility | Soluble in ethanol, ether, chloroform; sparingly soluble in water. | Soluble in ethanol, ether, acetone, benzene, and chloroform; almost insoluble in cold water.[2] |
Therapeutic Applications and Mechanisms of Action
The Cinchona alkaloids detailed below exhibit a remarkable breadth of bioactivity, ranging from antiarrhythmic and antimalarial to anticancer and anti-inflammatory effects.
Quinidine: The Antiarrhythmic Stereoisomer
Quinidine, a diastereomer of quinine, is a well-established Class Ia antiarrhythmic agent.[3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes, which slows the upstroke of the action potential and prolongs the effective refractory period.[4] Additionally, it blocks potassium channels, contributing to its antiarrhythmic effects.[5]
Quantitative Antiarrhythmic Activity of Quinidine and its Analogs
| Compound | Model | ED₅₀ (µmol/kg) | Reference |
| Quinidine | Aconitine-induced arrhythmia in mice | 60.1 | [3] |
| 6'-Hydroxycinchonine (Cupreidine) | Aconitine-induced arrhythmia in mice | - | [3] |
| 6'-Acetyloxycinchonine | Aconitine-induced arrhythmia in mice | 18.5 | [3] |
| 6'-Benzoyloxycinchonine | Aconitine-induced arrhythmia in mice | 14.6 | [3] |
| 3-Hydroxyquinidine | Reperfusion arrhythmia in isolated rat heart | 10.7 +/- 0.3 mg/L (EC₅₀) | [5] |
| Quinidine | Reperfusion arrhythmia in isolated rat heart | 2.2 +/- 0.25 mg/L (EC₅₀) | [5] |
Cinchonine and Cinchonidine: Emerging Multifaceted Alkaloids
Cinchonine and its stereoisomer cinchonidine have demonstrated a wide array of pharmacological activities, including antimalarial, antiarrhythmic, and, more recently, significant anticancer properties.[6]
Anticancer Activity of Cinchonine, Cinchonidine, and Derivatives
Their anticancer effects are, in part, attributed to the induction of apoptosis and the modulation of key signaling pathways, such as the PI3K/AKT pathway.[7][8] Cinchonine has been shown to be a more potent inhibitor of multidrug resistance (MDR) in cancer cells than quinine.[6]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cinchonine Cinnamate Ester | MCF-7 (Breast Cancer) | 0.21 | [9] |
| Quinine Cinnamate Ester | MCF-7 (Breast Cancer) | 4.26 | [9] |
| Cinchonidine | HeLa (Cervical Cancer) | >100 | [10] |
| Cinchonidine Benzoate | MCF-7 (Breast Cancer) | Lower than Tamoxifen | [10] |
Antimalarial Activity of Cinchona Alkaloids
The antimalarial action of these alkaloids is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite, leading to the accumulation of toxic free heme.[11]
| Compound | Plasmodium falciparum Strain | IC₅₀ (ng/mL) | Reference |
| Quinine | W2 (Chloroquine-resistant) | 113.8 ± 16.4 | |
| Quinidine | W2 (Chloroquine-resistant) | 26.9 ± 5.5 | |
| Cinchonine | W2 (Chloroquine-resistant) | 39.5 ± 8.7 | |
| Cinchonidine | W2 (Chloroquine-resistant) | 126.7 ± 20.9 |
Hydroquinidine: A Potent Ion Channel Blocker
Hydroquinidine, a dihydro derivative of quinidine, is a potent ion channel blocker with recognized antiarrhythmic efficacy.[12] Recent studies have highlighted its significant anticancer activity against various cancer cell lines, including breast, ovarian, colon, pancreatic, and hepatocellular carcinomas.[12][13][14][15] Its mechanism of action in cancer involves the inhibition of the cell cycle and the stimulation of apoptosis.[12][15]
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test alkaloid in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[17]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[17]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Aconitine-Induced Arrhythmia Model in Rodents
This in vivo model is used to evaluate the antiarrhythmic potential of test compounds.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and insert a catheter into a jugular vein for drug infusion. Implant subcutaneous electrodes to record an electrocardiogram (ECG).[19]
-
Baseline ECG: Record a baseline ECG for a defined period (e.g., 20 minutes) to establish normal cardiac rhythm.[19]
-
Aconitine (B1665448) Infusion: Initiate a continuous intravenous infusion of aconitine at a constant rate (e.g., 5 µg/kg/min for rats) to induce cardiac arrhythmias.[19][20]
-
Test Compound Administration: The test alkaloid can be administered either prior to the aconitine infusion (preventive protocol) or after the onset of stable arrhythmias (reversal protocol).
-
ECG Monitoring: Continuously monitor the ECG throughout the experiment for the onset of various types of arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.[21][22]
-
Data Analysis: Determine the dose of the test compound required to prevent or terminate the aconitine-induced arrhythmias (ED₅₀). Analyze changes in ECG parameters such as heart rate, PR interval, QRS duration, and QT interval.[3]
Visualizing a Key Signaling Pathway: PI3K/AKT Modulation
The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Cinchonine and cinchonidine have been shown to exert their anticancer effects in part by modulating this pathway.[7]
Caption: Cinchonine and Cinchonidine inhibit the PI3K/AKT signaling pathway, leading to decreased cell survival and increased apoptosis.
Visualizing an Experimental Workflow: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a powerful technique for studying the effects of compounds on ion channels, which is central to the antiarrhythmic mechanism of Cinchona alkaloids.
Caption: A typical workflow for patch-clamp electrophysiology to study the effects of Cinchona alkaloids on ion channels.
Conclusion
The Cinchona alkaloids beyond quinine represent a rich and underexplored source of novel therapeutic agents. Quinidine's established role in cardiology, coupled with the emerging anticancer and diverse pharmacological activities of cinchonine, cinchonidine, and hydroquinidine, underscores the continued importance of natural product research in modern drug discovery. The data and protocols presented in this guide aim to facilitate further investigation into these promising compounds, ultimately paving the way for the development of new and effective treatments for a range of human diseases.
References
- 1. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 2. organicintermediate.com [organicintermediate.com]
- 3. A comparative study on the antiarrhythmic activity and acute toxicity of quinidine and four new analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, quinidine, and prajmaline) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of quinine and cinchonine in reversing multidrug resistance on human leukemic cell line K562/ADM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benchchem.com [benchchem.com]
- 11. Activity of a combination of three cinchona bark alkaloids against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroquinidine displays a significant anticarcinogenic activity in breast and ovarian cancer cells via inhibiting cell-cycle and stimulating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A potent ion channel blocker, hydroquinidine, exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 20. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 21. Successful treatment of aconitine induced life threatening ventricular tachyarrhythmia with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recurrent ventricular arrhythmia due to aconite intoxication successfully treated with landiolol: A case report - PMC [pmc.ncbi.nlm.nih.gov]
Acridine Alkaloids Derived from Quinoline: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine (B1665455) alkaloids, a class of nitrogen-containing heterocyclic compounds, represent a significant area of interest in medicinal chemistry and drug development. Their rigid, planar structure allows for intercalation into DNA and interaction with various enzymes, leading to a broad spectrum of biological activities. This technical guide focuses on acridine alkaloids that are biosynthetically derived from quinoline (B57606) precursors, providing an in-depth overview of their biosynthesis, chemical synthesis, biological activities, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics based on this scaffold.
Biosynthesis of Acridine Alkaloids from Quinoline Precursors
The biosynthesis of acridine alkaloids is closely linked to that of quinoline alkaloids, with both sharing a common precursor: anthranilic acid.[1] In plants, particularly those of the Rutaceae family, anthranilic acid is condensed with malonyl-CoA to form a polyketide intermediate.[1] This intermediate undergoes a series of cyclization and modification reactions to yield the quinoline scaffold. The biosynthesis of acridine alkaloids is an extension of this pathway, where the quinoline ring system is further elaborated. The formation of the acridine skeleton involves the incorporation of an additional acetate (B1210297) unit, followed by cyclization and aromatization to yield the characteristic three-ring system.[1]
References
Quinoline Alkaloids from Marine Microorganisms: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marine microorganisms represent a vast and largely untapped resource for the discovery of novel bioactive compounds. Among these, quinoline (B57606) alkaloids have emerged as a significant class of secondary metabolites with a broad spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This technical guide provides an in-depth overview of quinoline alkaloids derived from marine microorganisms, with a focus on their isolation, structural diversity, biological activities, and mechanisms of action. Detailed experimental protocols for key assays, quantitative data on bioactivities, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.
Introduction
The marine environment, covering over 70% of the Earth's surface, harbors a remarkable diversity of microorganisms that have evolved unique metabolic pathways to survive in extreme and competitive conditions. This has led to the production of a plethora of structurally novel and biologically active secondary metabolites. Quinoline alkaloids, characterized by a fused benzene (B151609) and pyridine (B92270) ring system, are a prominent group of nitrogen-containing heterocyclic compounds that have been isolated from various marine microorganisms, particularly fungi and actinomycetes. Their diverse biological activities make them attractive candidates for the development of new therapeutic agents.
Isolation and Purification of Quinoline Alkaloids
The isolation and purification of quinoline alkaloids from marine microorganisms is a critical first step in their characterization and bioactivity assessment. A general workflow for this process is outlined below.
Fermentation and Extraction
A detailed protocol for the fermentation of the marine-derived fungus Aspergillus sp. and subsequent extraction of quinoline alkaloids is provided below. This protocol can be adapted for other marine microorganisms with appropriate modifications to the culture medium and fermentation parameters.
Protocol 1: Fermentation and Extraction of Quinoline Alkaloids from Aspergillus sp.
-
Fungal Strain and Culture Medium:
-
Fungal Strain: Aspergillus sp. (e.g., HNMF114 isolated from a marine organism).
-
Culture Medium: Potato Dextrose Broth (PDB) or a specialized marine broth. For enhanced production of certain alkaloids, precursor feeding with L-tryptophan can be employed.[1]
-
-
Fermentation:
-
Inoculate a seed culture of the Aspergillus sp. into a larger volume of the chosen culture medium.
-
Incubate the culture at 28°C for 14-21 days with shaking (150 rpm) to ensure proper aeration.
-
-
Extraction:
-
After the incubation period, separate the mycelia from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate (B1210297) (EtOAc).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
The mycelia can also be extracted separately with methanol (B129727) (MeOH) or another suitable solvent to recover intracellular compounds.[1]
-
Purification
The crude extract is a complex mixture of compounds that requires further purification to isolate the quinoline alkaloids. A combination of chromatographic techniques is typically employed.
Protocol 2: Purification of Quinoline Alkaloids using Chromatographic Techniques
-
Vacuum Liquid Chromatography (VLC):
-
Subject the crude extract to VLC on a silica (B1680970) gel column.
-
Elute with a stepwise gradient of solvents with increasing polarity, such as a petroleum ether-EtOAc gradient.[1]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Octadecylsilane (ODS) Column Chromatography:
-
Pool fractions containing compounds of interest and subject them to ODS column chromatography.
-
Elute with a gradient of methanol-water (MeOH-H₂O) to separate compounds based on their polarity.[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the isolated compounds using semi-preparative or preparative HPLC with a C18 column.[2]
-
Use an appropriate mobile phase, such as a methanol-water or acetonitrile-water gradient, and monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).[2]
-
Biological Activities and Quantitative Data
Quinoline alkaloids from marine microorganisms have demonstrated a range of biological activities. The following tables summarize the quantitative data for some of these activities.
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentrations (MIC) of Quinoline Alkaloids against Pathogenic Bacteria
| Compound | Source Organism | Target Organism | MIC (µg/mL) | Reference |
| Aspertoryadin F | Aspergillus sp. HNMF114 | Chromobacterium violaceum CV026 | 16 | [3] |
| Aspertoryadin G | Aspergillus sp. HNMF114 | Chromobacterium violaceum CV026 | 32 | [3] |
| Aspertoryadin M | Aspergillus sp. HNMF114 | Chromobacterium violaceum CV026 | 32 | [3] |
Antitumor Activity
Table 2: IC₅₀ Values of Quinoline Alkaloids against Cancer Cell Lines
| Compound | Source Organism | Cell Line | IC₅₀ (µM) | Reference |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | Synthetic | HL-60 (Human promyelocytic leukemia) | 0.064 | [4] |
| Quinoline-chalcone hybrid 9i | Synthetic | A549 (Human lung carcinoma) | 1.91 | [5] |
| Quinoline-chalcone hybrid 9i | Synthetic | K-562 (Human myelogenous leukemia) | 2.33 | [5] |
| Quinoline-chalcone hybrid 9j | Synthetic | A549 (Human lung carcinoma) | 2.15 | [5] |
| Quinoline-chalcone hybrid 9j | Synthetic | K-562 (Human myelogenous leukemia) | 5.29 | [5] |
Experimental Protocols for Bioactivity Assessment
Standardized protocols are essential for the reliable evaluation of the biological activities of quinoline alkaloids.
Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cytotoxicity.
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay [6][7][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Antimicrobial Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).
Protocol 4: Broth Microdilution Assay for MIC Determination [10]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the test organism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Assay
The inhibition of cyclooxygenase (COX) enzymes is a common target for anti-inflammatory drugs.
Protocol 5: Cyclooxygenase (COX) Inhibitory Assay [2][11][12][13][14]
-
Reagent Preparation: Prepare the reaction buffer, heme, and COX-1 or COX-2 enzyme solution.
-
Inhibitor Incubation: Pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination and Detection: Stop the reaction and measure the product formation (e.g., prostaglandin (B15479496) E₂) using a suitable method, such as a colorimetric or fluorometric assay kit.
-
IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.
Anti-Quorum Sensing Assay
The inhibition of violacein (B1683560) production in Chromobacterium violaceum is a common bioassay for quorum sensing inhibition.
Protocol 6: Quorum Sensing Inhibition Assay using Chromobacterium violaceum [3][15][16][17][18][19]
-
Inoculum Preparation: Prepare an overnight culture of C. violaceum (e.g., ATCC 12472).
-
Assay Setup: In a 96-well plate, add the bacterial culture, the test compound at various concentrations, and a known quorum sensing signal molecule (e.g., N-hexanoyl-L-homoserine lactone) if required.
-
Incubation: Incubate the plate at 30°C for 24 hours.
-
Violacein Quantification:
-
Lyse the bacterial cells to release the violacein pigment.
-
Quantify the violacein by measuring the absorbance at 585 nm.
-
A reduction in violacein production without significant inhibition of bacterial growth indicates quorum sensing inhibitory activity.
-
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms of action of quinoline alkaloids is crucial for their development as therapeutic agents. Many of these compounds have been shown to interact with key signaling pathways involved in cell proliferation, survival, and inflammation.
Inhibition of Cancer-Related Signaling Pathways
Several quinoline alkaloids exert their antitumor effects by modulating critical signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[15][20][21][22][23] Some quinoline-based compounds have been identified as inhibitors of this pathway, making it a promising target for cancer therapy.[4][5][24][25][26]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline alkaloids.
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][27][28][29][30] Its aberrant activation is common in many cancers.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 27. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
A Technical Deep Dive into the Pharmacological Capabilities of Quinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of quinoline (B57606) alkaloids, a class of heterocyclic aromatic organic compounds with a significant presence in medicinal chemistry. This document delves into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy. Quantitative data on their biological activities are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their complex interactions at the cellular and molecular levels.
Core Concepts of Quinoline Alkaloids
Quinoline alkaloids are characterized by a fused bicyclic structure composed of a benzene (B151609) ring and a pyridine (B92270) ring.[1] This fundamental quinoline nucleus is the scaffold for a vast array of natural and synthetic derivatives that exhibit a broad spectrum of pharmacological activities.[2] These compounds are found in various plant species, with the bark of the Cinchona tree being a historically significant source of prominent quinoline alkaloids like quinine.[3]
The diverse biological effects of quinoline alkaloids stem from their ability to interact with various molecular targets, leading to the modulation of critical cellular processes. Their therapeutic potential has been harnessed in the development of drugs for a wide range of diseases, including malaria, cancer, and bacterial infections.[2][4]
Quantitative Pharmacological Data
The following tables summarize the in vitro activity of various quinoline alkaloids against cancer cell lines, bacteria, and the malaria parasite, Plasmodium falciparum. This data provides a quantitative basis for comparing the potency of different derivatives and understanding their structure-activity relationships.
Table 1: Anticancer Activity of Quinoline Alkaloids (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| PQQ | HL-60 (Leukemia) | 0.064 | [4] |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF7 (Breast) | 29.8 | |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF7 (Breast) | 39.0 | |
| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF7 (Breast) | 40.0 | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 (µg/ml) | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | U937 (Lymphoma) | 43.95 (µg/ml) | |
| Compound 5 (quinoline derivative) | PC-3 (Prostate) | 1.29 | |
| 6,8-dibromotetrahydroquinoline | Breast Cancer | Not Specified | [5] |
| nitroquinoline bromide | Breast Cancer | Not Specified | [5] |
| methoxyhydroxyquinoline bromide | Breast Cancer | Not Specified | [5] |
| 6, 7-dimethoxy-1-(α-hydroxy-4-methoxybenzyl)-2-methyl-1, 2, 3, 4-tetrahydroisoquinoline | HCT116 (Colon), MCF-7 (Breast), HEPG-2 (Liver) | Not Specified | [6] |
| Coclaurine | HCT116 (Colon), MCF-7 (Breast), HEPG-2 (Liver) | Not Specified | [6] |
Table 2: Antibacterial Activity of Quinoline Alkaloids (MIC values in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Spathullin A (1) | Staphylococcus aureus | 4 | [7] |
| Compound 2 (isoquinoline alkaloid) | Staphylococcus aureus | 1 | [7] |
| 63b, 63f, 63h, 63i, 63l | Escherichia coli | 100 | [8] |
| 63k | Pseudomonas aeruginosa | 100 | [8] |
| 43a | Various strains | 0.62 | [8] |
| 93a-c | S. aureus, E. coli | 2 | [8] |
| 7b | S. aureus | 2 | [9] |
| 7b | Mycobacterium tuberculosis H37Rv | 10 | [9] |
| 7h | S. aureus | 20 | [9] |
| 11 | S. aureus | 0.12 | |
| 11 | Streptococcus pyogenes | 8 | |
| 11 | Salmonella typhi | 0.12 | |
| 11 | Pseudomonas aeruginosa | >1024 | |
| 11 | Escherichia coli | 0.12 | |
| 12 | S. aureus | 0.24 | |
| 12 | Streptococcus pyogenes | 256 | |
| 12 | Salmonella typhi | 0.12 | |
| 12 | Pseudomonas aeruginosa | 512 | |
| 12 | Escherichia coli | 0.12 | |
| 13 | S. aureus | 0.12 | |
| 13 | Streptococcus pyogenes | 128 | |
| 13 | Salmonella typhi | 0.24 | |
| 13 | Pseudomonas aeruginosa | 512 | |
| 13 | Escherichia coli | 0.12 | |
| 14 | S. aureus | 0.12 | |
| 14 | Streptococcus pyogenes | 64 | |
| 14 | Salmonella typhi | 0.12 | |
| 14 | Pseudomonas aeruginosa | 512 | |
| 14 | Escherichia coli | 0.12 | |
| 15 | S. aureus | 0.8 (µM) | |
| 15 | Bacillus cereus | 0.8 (µM) |
Table 3: Antimalarial Activity of Quinoline Alkaloids (IC50 values)
| Compound/Derivative | Plasmodium falciparum Strain | IC50 | Reference |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 µM | [10] |
| Quinoline derivative 1a | Not Specified | 2.2 µM | |
| Quinoline derivative with dimethylamino group | Not Specified | 1.2 µM | |
| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate | Not Specified | 0.014 - 5.87 µg/mL | [10] |
| 9 | D10 (Chloroquine-sensitive) | 349 - 1247 nM | [10] |
| 40a | Pf3D7 (Chloroquine-sensitive) | 0.25 µM | |
| Conessine (8) | Not Specified | 1.9 µg/ml (schizont maturation) | [11] |
| Conessine (8) | Not Specified | 1.3 µg/ml (pLDH assay) | [11] |
| Compound 22 | 3D7 | 0.42 µM | [11] |
| Compound 23 | 3D7 | 0.028 µM | [11] |
| Compound 24 | 3D7 | 0.058 µM | [11] |
| Palmatine (36) | K1 (multidrug-resistant) | 0.08 ± 0.001 µg/ml | [11] |
| Compound 52 | TM4 | 2.46 ± 0.12 µg/mL | [11] |
| Compound 52 | K1 (multidrug-resistant) | 1.38 ± 0.99 µg/mL | [11] |
| O-desmethylnummularine-R (87) | K1 | 3.2 ± 2.6 µM | [11] |
| Carpaine (94) | 3D7 | 4.21 µM | [11] |
| Carpaine (94) | Dd2 | 4.57 µM | [11] |
Key Pharmacological Activities and Mechanisms of Action
Quinoline alkaloids exert their pharmacological effects through a variety of mechanisms, often targeting fundamental cellular processes.
Anticancer Activity
The anticancer properties of quinoline alkaloids are diverse and include the inhibition of enzymes crucial for DNA replication and repair, disruption of microtubule dynamics, and modulation of key signaling pathways involved in cell growth and survival.
A prominent mechanism of action for certain quinoline alkaloids, most notably camptothecin and its derivatives, is the inhibition of topoisomerase I.[2] This enzyme is responsible for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, these alkaloids prevent the re-ligation of the DNA strand, leading to DNA breaks and ultimately, apoptosis.
Caption: Mechanism of Topoisomerase I inhibition by Camptothecin.
Certain quinoline derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[12] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By disrupting their formation, these alkaloids can arrest the cell cycle in the G2/M phase, leading to apoptosis.[13]
Quinoline alkaloids can also exert their anticancer effects by modulating key intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some quinoline derivatives have been found to inhibit components of this pathway, such as mTOR, leading to the suppression of tumor growth.[4][14][15]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation and differentiation. Aberrant activation of this pathway is common in cancer, and some quinoline alkaloids have been shown to inhibit its components.
Caption: Quinoline alkaloids inhibit key cancer signaling pathways.
Antimalarial Activity
The antimalarial properties of quinoline alkaloids, particularly chloroquine , are primarily attributed to their interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.
During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite and inhibits the enzyme heme polymerase, preventing the formation of hemozoin. The accumulation of toxic heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.
Caption: Mechanism of action of Chloroquine in the malaria parasite.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the pharmacological properties of quinoline alkaloids.
Caption: General experimental workflow for pharmacological evaluation.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Antibacterial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[18][19]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the this compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial inoculum. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the this compound that completely inhibits visible growth.
Antimalarial Activity: Heme Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin (a synthetic form of hemozoin), which is a key detoxification process in the malaria parasite.
Materials:
-
Hemin (B1673052) chloride stock solution (in DMSO)
-
This compound stock solution
-
Acetate (B1210297) buffer (pH 4.8)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the this compound at various concentrations.
-
Initiation of Polymerization: Add the hemin solution (diluted in acetate buffer) to each well to initiate the polymerization reaction. Include a positive control (e.g., chloroquine) and a negative control (no inhibitor).
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Washing: After incubation, centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove unreacted heme.
-
Solubilization and Measurement: Dissolve the β-hematin pellet in a suitable solvent (e.g., 0.1 M NaOH). Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of heme polymerization inhibition for each concentration compared to the negative control. Determine the IC50 value.
Mechanism of Action: Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I by measuring the relaxation of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I assay buffer
-
This compound stock solution
-
Stop solution/loading dye
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the this compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding topoisomerase I to the mixture. Include a "no enzyme" control and an "enzyme only" (no inhibitor) control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.
-
Data Analysis: The inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the "enzyme only" control.
Conclusion
Quinoline alkaloids represent a structurally diverse and pharmacologically significant class of compounds with immense therapeutic potential. Their ability to interact with a wide range of molecular targets has led to the development of important drugs for treating cancer, malaria, and bacterial infections. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued exploration and development of novel quinoline-based therapeutics. Further research into the structure-activity relationships, mechanisms of action, and potential for combination therapies will be crucial in unlocking the full potential of this versatile class of natural and synthetic compounds.
References
- 1. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids | MDPI [mdpi.com]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkaloids from Plants with Antimalarial Activity: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
Introduction to Naturally Occurring Quinoline Alkaloids
An In-depth Technical Guide on the Toxicology of Naturally Occurring Quinoline (B57606) Alkaloids
Executive Summary: Quinoline alkaloids are a diverse class of nitrogen-containing heterocyclic compounds found in numerous plant species. Historically significant compounds, such as quinine (B1679958) from the Cinchona tree, have been pivotal in medicine, particularly in the treatment of malaria.[1][2] However, their therapeutic applications are often limited by a narrow therapeutic index and the potential for significant toxicity. This document provides a comprehensive technical overview of the toxicology of naturally occurring quinoline alkaloids for researchers, scientists, and drug development professionals. It covers major toxicological syndromes, target organ toxicities, cellular and molecular mechanisms, and includes detailed experimental protocols and quantitative toxicity data to support further research and development.
Quinoline alkaloids are characterized by a fundamental quinoline nucleus, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring.[3] This core structure is the foundation for a wide variety of derivatives with a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][4]
1.1 Major Classes and Natural Sources
-
Cinchona Alkaloids: This is the most well-known group, primarily isolated from the bark of the Cinchona tree.[1][5] The four principal alkaloids are quinine, quinidine (B1679956), cinchonine (B1669041), and cinchonidine.[4] They are stereoisomers and, while sharing some properties, exhibit different potencies and toxicological profiles.[6]
-
Camptothecin (B557342) and Derivatives: Isolated from Camptotheca acuminata, camptothecin is a potent antitumor agent.[2][5] Its mechanism involves the inhibition of DNA topoisomerase I.[5]
-
Furoquinoline Alkaloids: Found in plants of the Rutaceae family, these alkaloids also exhibit a range of biological activities, including cytotoxicity.
Major Toxicological Syndromes and Target Organs
Overexposure to or hypersensitivity to quinoline alkaloids can lead to a range of toxic effects, from mild, reversible symptoms to severe, life-threatening conditions.
Cinchonism: A Multisystemic Toxicity
Cinchonism is a pathological condition resulting from an overdose of Cinchona alkaloids, particularly quinine.[7][8] The severity is dose-dependent, with mild symptoms possible even at therapeutic doses.[8]
-
Symptoms: The classic triad (B1167595) of symptoms includes tinnitus (ringing in the ears), reversible hearing loss, and vertigo.[7][9] Other common effects are blurred vision, nausea, vomiting, diarrhea, and headaches.[8][10]
-
Severe Toxicity: Large doses (>5 grams of quinine) can lead to severe disturbances, including permanent blindness, cardiotoxicity, seizures, and coma.[9] Ingestion of 600 mg in a young child can be life-threatening.[9] The syndrome is generally reversible upon withdrawal of the drug, though some effects like blindness or tinnitus can be permanent.[7][8][11]
Caption: Logical diagram illustrating the progression from cause to the multisystemic effects of Cinchonism.
Neurotoxicity
Quinoline derivatives can exert significant neurotoxic effects. Cinchonism itself is primarily a collection of neural, retinal, and auditory toxicities.[7] Symptoms can include confusion, dizziness, and in severe cases, encephalopathy, seizures, and coma.[10][11] The underlying mechanism may involve the depolarization of resting membrane potentials.[7] Some synthetic quinoline antimalarials have been associated with irreversible CNS toxicity and neuronal degeneration in brainstem structures.[12]
Cardiotoxicity
Quinine and its stereoisomer quinidine are Class 1A antiarrhythmic agents that block both sodium and potassium ion channels.[6][9] In overdose, this action can lead to significant cardiotoxicity, manifesting as:
-
Prolongation of the QRS and QT intervals on an ECG.[9]
-
Wide-complex tachycardias.[9]
-
Torsades de pointes.[9]
-
Hypotension and, in severe cases, cardiac arrest.[7]
Cinchonidine also exhibits cardiac toxicity, potentially causing serious arrhythmias.[6]
Hepatotoxicity
Quinine-induced hepatotoxicity is considered a rare adverse effect, often presenting as a hypersensitivity reaction.[13][14][15] Symptoms can appear within 24 hours of the first dose and include nausea, fever, and chills, accompanied by dramatically elevated liver enzymes such as AST and ALT.[13] The liver injury is typically a mixed hepatocellular-cholestatic pattern, which resolves rapidly upon discontinuation of the drug.[13][15] Studies in perfused rat livers have shown that quinoline itself can be hepatotoxic, possibly through the covalent modification of macromolecules.[16]
Ocular and Auditory Toxicity
Visual and auditory disturbances are hallmark symptoms of cinchonism.[10]
-
Auditory: Tinnitus is a very common symptom.[8] Hearing loss is typically reversible and affects high frequencies.[8]
-
Ocular: Visual symptoms can be delayed, appearing 6 to 15 hours post-ingestion.[7][9] Effects range from blurred vision and disturbed color vision to more severe outcomes like tunnel vision (due to optic nerve toxicity) or complete, permanent blindness from direct retinal toxicity.[7][11]
Cellular and Molecular Toxicology
The toxic effects of quinoline alkaloids stem from their interactions with fundamental cellular processes, including DNA integrity, cell viability, and ion transport.
Cytotoxicity
Many quinoline alkaloids exhibit cytotoxic activity.
-
Cinchona Alkaloids: In cultured Cinchona ledgeriana cells, quinine was the most toxic of the Cinchona alkaloids, proving completely toxic at a concentration of 5.5 mM.[17] The toxicity appears to be a non-specific effect potentially caused by intracellular alkalinisation after the uptake of the uncharged base.[17]
-
Camptothecin: This alkaloid and its derivatives are potent cytotoxic agents used in cancer therapy.[5] Their mechanism involves the inhibition of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[5] Inhibition of this enzyme leads to DNA strand breaks and subsequent apoptosis.
-
Other Alkaloids: Various synthetic and naturally occurring quinoline derivatives have shown cytotoxic effects against a range of cancer cell lines, including breast, colon, and liver cancer cells.[5][18][19]
Genotoxicity
The genotoxic potential of quinoline compounds varies significantly.
-
Quinoline: In vivo studies in mice showed that quinoline did not produce a consistent increase in chromosome aberrations or sister chromatid exchanges in marrow cells.[20]
-
4-Nitroquinoline-1-oxide (4-NQO): In contrast to quinoline, 4-NQO is a very potent inducer of both chromosome aberrations and sister chromatid exchanges, as well as an inhibitor of cell division.[20]
-
Berberine (B55584): This isoquinoline (B145761) alkaloid did not show genotoxic activity in the SOS chromotest.[21][22] However, in dividing yeast cells, it induced cytotoxic and cytostatic effects, with the highest sensitivity observed in mutants deficient in DNA strand-break repair.[21]
Key Signaling Pathways and Mechanisms of Toxicity
The diverse toxicological profiles of quinoline alkaloids are a result of multiple mechanisms of action.
-
Ion Channel Blockade: As noted, Cinchona alkaloids like quinine and quinidine block cardiac sodium and potassium channels, leading to cardiotoxicity.[6][9]
-
Enzyme Inhibition:
-
Heme Polymerase: In the malaria parasite, Cinchona alkaloids like quinine and cinchonine inhibit the enzyme heme polymerase. This prevents the detoxification of heme, leading to its accumulation and oxidative damage, ultimately killing the parasite.[23][24]
-
Topoisomerase I: Camptothecin binds to the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to double-strand breaks during the S-phase of the cell cycle, triggering apoptosis.
-
-
Intracellular pH Disruption: The basic nature of some alkaloids allows them to accumulate in acidic intracellular compartments (like lysosomes), leading to a rise in pH (alkalinisation), which can disrupt cellular function.[17]
Caption: Simplified signaling pathway of Camptothecin-induced cytotoxicity via Topoisomerase I inhibition.
Quantitative Toxicological Data
The following tables summarize key quantitative data from toxicological studies of various quinoline alkaloids.
Table 1: Cytotoxicity Data for Selected Quinoline and Isoquinoline Alkaloids
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Quinine | Cinchona ledgeriana cells | Cell Viability | Complete Toxicity | 5.5 mM | [17] |
| Scoulerine | Caco-2 (Colon cancer) | Cytotoxicity | IC₅₀ | 6.44 µM | [25] |
| Scoulerine | Hep-G2 (Liver cancer) | Cytotoxicity | IC₅₀ | 4.57 µM | [25] |
| Samoquasine A | L1210 (Murine lymphoma) | Cytotoxicity | IC₅₀ | 1.6 µM | [2] |
| Tetrahydroquinoline-isoxazole hybrid (3j) | HepG2 (Liver cancer) | MTT Assay | IC₅₀ | 5.20 µM | [18] |
Table 2: Acute Toxicity Data for Quinine
| Organism | Route | Endpoint | Value | Effect | Reference |
| Human | Oral | Toxic Dose | > 1 g | Mild Cinchonism | [9] |
| Human | Oral | Toxic Dose | > 5 g | Cardiotoxicity, Blindness | [9] |
| Human | Oral | Toxic Dose | > 10 g | Universally Severe Toxicity | [9] |
| Child (<6 yrs) | Oral | Potentially Lethal Dose | 600 mg | Life-threatening toxicity | [9] |
Detailed Experimental Protocols
The following are standardized protocols for assessing the toxicity of quinoline alkaloids.
Protocol: Cytotoxicity Assessment (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of quinoline alkaloids on adherent cancer cells.[3]
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Culture the desired cell line in appropriate media. Trypsinize, count, and seed the cells into a 96-well plate at an optimal density (e.g., 5,000–10,000 cells/well). Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3]
-
Compound Treatment: Prepare a stock solution of the test alkaloid in a suitable solvent (e.g., DMSO). Create serial dilutions in culture media to achieve the final desired concentrations. Replace the media in the wells with the media containing the test compound. Include vehicle controls (media with solvent) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Following incubation, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[3]
-
Data Analysis: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.[3]
Protocol: Genotoxicity Assessment (In Vivo Micronucleus Assay)
This protocol describes the in vivo bone marrow micronucleus test in rodents to detect damage to chromosomes or the mitotic apparatus caused by quinoline alkaloids.[20][26]
Methodology:
-
Animal Dosing: Use a suitable rodent model (e.g., albino mice).[26] Administer the test alkaloid via an appropriate route (e.g., oral gavage or intraperitoneal injection) at several dose levels. Include a positive control (a known genotoxic agent) and a negative/vehicle control group.[20]
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), humanely euthanize the animals. Collect bone marrow, typically from the femur, by flushing the marrow cavity with fetal bovine serum.
-
Slide Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet. Prepare smears on clean glass slides. Allow the slides to air-dry.
-
Staining: Fix the slides in methanol (B129727) and stain with a DNA-specific stain such as Giemsa or acridine (B1665455) orange. This allows for the visualization of micronuclei.
-
Microscopic Analysis: Under a microscope, score a predetermined number of polychromatic erythrocytes (PCEs, immature red blood cells) for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group. A statistically significant, dose-dependent increase in micronuclei indicates a positive genotoxic effect.[26]
Conclusion and Future Perspectives
Naturally occurring quinoline alkaloids represent a class of compounds with profound biological and toxicological significance. While their therapeutic potential, especially as anticancer and antimalarial agents, is well-established, their clinical utility is often hampered by a spectrum of toxicities affecting the nervous, cardiovascular, and hepatic systems. A thorough understanding of their dose-dependent effects and underlying molecular mechanisms is critical for drug development professionals. Future research should focus on developing derivatives with improved therapeutic indices, elucidating detailed toxicological pathways, and establishing robust biomarkers to predict and monitor toxicity in clinical settings.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. organicintermediate.com [organicintermediate.com]
- 7. Cinchonism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cinchonism [bionity.com]
- 9. litfl.com [litfl.com]
- 10. Cinchonism: Causes, Symptoms and Management [medicoverhospitals.in]
- 11. mdsearchlight.com [mdsearchlight.com]
- 12. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinine-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Quinine hepatotoxicity. An underrecognized or rare phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline metabolism and toxicity in the isolated perfused rat liver [inis.iaea.org]
- 17. Toxicity of quinoline alkaloids to cultured Cinchona ledgeriana cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Genotoxicity of the isothis compound berberine in prokaryotic and eukaryotic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. prisminltd.com [prisminltd.com]
- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 25. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice | Journal of Pioneering Medical Sciences [jpmsonline.com]
The Evolving Landscape of Quinoline Alkaloids in the Rutaceae Family: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the biosynthesis, distribution, and analysis of quinoline (B57606) alkaloids within the Rutaceae family, providing a crucial resource for phytochemical research and drug discovery.
Introduction
The Rutaceae family, a diverse group of flowering plants, is a prolific source of a wide array of secondary metabolites, among which quinoline alkaloids stand out for their significant structural diversity and broad spectrum of biological activities. These nitrogen-containing heterocyclic compounds have garnered considerable attention from the scientific community, particularly in the fields of pharmacology and drug development, owing to their demonstrated anti-inflammatory, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the evolution of quinoline alkaloids in the Rutaceae family, with a focus on their biosynthesis, phylogenetic distribution, and the experimental methodologies employed in their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of these potent natural products.
Chemical Diversity and Distribution of Quinoline Alkaloids in Rutaceae
The quinoline alkaloids found in the Rutaceae family are structurally diverse, encompassing several major classes, including simple quinolines, furoquinolines, 2-alkyl-4-quinolones, and acridones. Their distribution varies significantly across different genera and species, reflecting the evolutionary diversification of their biosynthetic pathways.
Table 1: Distribution of Selected Quinoline Alkaloids in Various Rutaceae Genera
| Alkaloid Type | Alkaloid | Genus | Species | Reference(s) |
| Furoquinoline | Dictamnine | Dictamnus | dasycarpus | [1] |
| Skimmianine | Zanthoxylum, Melicope, Ruta | buesgenii, confusa, chalepensis | [2] | |
| Kokusaginine | Zanthoxylum, Evodia | schinifolium, lepta | [3] | |
| γ-Fagarine | Zanthoxylum, Ruta | schinifolium, angustifolia | [3] | |
| 2-Alkyl-4-quinolone | 1-methyl-2-undecyl-4(1H)-quinolone | Evodia | rutaecarpa | [4] |
| Evocarpine | Evodia | rutaecarpa | [4] | |
| Simple Quinoline | 2-Phenyl-quinoline | Galipea | officinalis | [5] |
| 4-Methoxy-2-phenyl-quinoline | Galipea | officinalis | [5] | |
| Acridone | Arborinine | Glycosmis | arborea | [2] |
Table 2: Quantitative Analysis of Furoquinoline Alkaloids in Ruta Species (mg/100g Dry Weight)
| Species | γ-Fagarine | Skimmianine | Reference(s) |
| Ruta chalepensis (in vitro culture) | 124.3 | 55.5 | [6] |
| Ruta corsica (in vitro culture) | 293.7 | 133.4 | [6] |
| Ruta graveolens (in vitro culture) | 155.9 | 94.6 | [6] |
Biosynthesis of Quinoline Alkaloids
The biosynthesis of quinoline alkaloids in the Rutaceae family originates from the shikimate pathway, with anthranilic acid serving as the primary precursor.[7] The subsequent steps, however, diverge to create the various quinoline alkaloid skeletons.
Formation of the Quinolone Ring
The initial step in the biosynthesis of many quinoline alkaloids is the activation of anthranilic acid to anthraniloyl-CoA by the enzyme anthranilate-CoA ligase .[1][3]
Biosynthesis of 2-Alkyl-4-Quinolones
Recent studies in Evodia rutaecarpa have elucidated a fascinating pathway for the formation of 2-alkyl-4-quinolones involving two novel type III polyketide synthases (PKSs): alkyldiketide-CoA synthase (ADS) and alkylquinolone synthase (AQS) .[4][8]
-
ADS catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA to produce an alkyldiketide-CoA intermediate.
-
AQS then facilitates the condensation of this intermediate with N-methylanthraniloyl-CoA, leading to the formation of the 2-alkyl-4-quinolone scaffold.[4][8]
Biosynthesis of Furoquinoline Alkaloids
The formation of the characteristic furan (B31954) ring in furoquinoline alkaloids involves a series of enzymatic reactions, including prenylation and oxidative cyclization, which are often catalyzed by cytochrome P450 monooxygenases .
Experimental Protocols
The study of quinoline alkaloids from Rutaceae species involves a series of well-defined experimental procedures, from extraction to structural elucidation.
Extraction and Isolation
A general and effective method for the extraction and isolation of quinoline alkaloids from plant material is the acid-base extraction technique.
-
Defatting: The dried and powdered plant material is first defatted by extraction with a nonpolar solvent such as hexane (B92381) or petroleum ether to remove lipids and other nonpolar compounds.
-
Alkaloid Extraction: The defatted plant material is then alkalinized with a base (e.g., ammonia (B1221849) solution) to convert the alkaloid salts into their free base form. The free bases are then extracted with a moderately polar organic solvent like dichloromethane (B109758) or chloroform.
-
Acidic Wash: The organic extract containing the crude alkaloids is then washed with a dilute acid solution (e.g., 5% HCl). This converts the basic alkaloids into their water-soluble salt forms, which partition into the aqueous phase, leaving behind neutral and acidic impurities in the organic phase.
-
Liberation and Final Extraction: The acidic aqueous solution is then made basic again to liberate the free alkaloids, which are subsequently re-extracted with an organic solvent. Evaporation of this final organic extract yields the crude alkaloid mixture.
-
Purification: The crude alkaloid mixture is then subjected to chromatographic techniques such as column chromatography (CC) over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.
Structural Characterization
The structural elucidation of isolated quinoline alkaloids relies heavily on modern spectroscopic techniques.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the separation and identification of alkaloids in a complex mixture. A common setup involves a C18 reversed-phase column with a gradient elution system using a mobile phase of acetonitrile (B52724) and water, both containing a small amount of formic acid to improve peak shape and ionization efficiency.[1] The mass spectrometer provides information on the molecular weight and fragmentation pattern of each compound, aiding in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for the complete structural elucidation of novel quinoline alkaloids. Deuterated solvents such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD) are commonly used. The chemical shifts, coupling constants, and correlation signals provide detailed information about the connectivity of atoms within the molecule.
Evolutionary Significance and Future Perspectives
The remarkable diversity of quinoline alkaloids within the Rutaceae family is a testament to the evolutionary plasticity of plant secondary metabolism. The recruitment and neofunctionalization of enzymes, such as the type III PKSs involved in 2-alkyl-4-quinolone biosynthesis, highlight the molecular mechanisms driving the evolution of novel chemical scaffolds.[4] Understanding the evolutionary relationships between different biosynthetic pathways can provide valuable insights into the chemotaxonomy of the Rutaceae family and guide the discovery of new bioactive compounds.
The continued exploration of the Rutaceae family, coupled with advances in analytical techniques and genomic tools, promises to unveil further intricacies of this compound biosynthesis and evolution. This knowledge will not only deepen our understanding of plant biochemistry but also provide a robust platform for the rational design and sustainable production of novel therapeutic agents derived from these fascinating natural products. The integration of metabolomics, transcriptomics, and genomics will be instrumental in identifying the complete set of genes and enzymes involved in these pathways, paving the way for metabolic engineering approaches to enhance the production of high-value alkaloids.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthranilate—CoA ligase - Wikipedia [en.wikipedia.org]
- 4. 2-Alkylquinolone alkaloid biosynthesis in the medicinal plant Evodia rutaecarpa involves collaboration of two novel type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Data of Novel Quinoline Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel quinoline (B57606) alkaloids, a class of heterocyclic compounds renowned for their diverse pharmacological activities. By presenting detailed experimental protocols and systematically organizing spectral data, this document aims to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction to Quinoline Alkaloids
Quinoline alkaloids are a significant class of natural and synthetic compounds containing the quinoline heterocyclic scaffold. They are found in various plant families and exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The structural diversity of these alkaloids necessitates robust analytical techniques for their isolation and characterization. Spectroscopic methods are paramount in elucidating the structures of newly discovered quinoline alkaloids, providing critical insights for drug design and development.
Experimental Protocols for Spectroscopic Analysis
The structural elucidation of novel quinoline alkaloids relies on a combination of spectroscopic techniques. Below are detailed methodologies for the most crucial experiments.
2.1. Isolation of Novel Quinoline Alkaloids from Natural Sources
A general workflow for the isolation of quinoline alkaloids from plant material is outlined below.
Caption: General workflow for the isolation of quinoline alkaloids.
Methodology:
-
Extraction: The dried and powdered plant material is macerated with a suitable solvent, typically methanol (B129727), at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base extraction to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to one or more chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure alkaloids.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including novel quinoline alkaloids. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are routinely performed.
Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
Instrumentation: NMR spectra are recorded on a high-field spectrometer (e.g., 400-800 MHz).
Data Acquisition:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Reveals the number and type of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and establishing the overall carbon skeleton.
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the alkaloid. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula.
Instrumentation: Common techniques include Electrospray Ionization (ESI) and Electron Ionization (EI), often coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M]⁺˙) allows for the determination of the molecular weight. The isotopic pattern can help confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments provide valuable structural information.[1][2]
2.4. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups and the electronic conjugation system of the molecule, respectively.
-
IR Spectroscopy: Typically performed using an FT-IR spectrometer. The sample can be analyzed as a thin film, in a KBr pellet, or in solution. Characteristic absorption bands indicate the presence of functional groups like -OH, -NH, C=O, and C=C.[3][4][5]
-
UV-Vis Spectroscopy: The sample is dissolved in a transparent solvent (e.g., methanol or ethanol), and the absorbance is measured over a range of wavelengths (typically 200-800 nm). The absorption maxima (λ_max) are indicative of the chromophoric system of the quinoline alkaloid.[3][4][6][7][8]
Spectroscopic Data of Selected Novel Quinoline Alkaloids
The following tables summarize the spectroscopic data for representative novel quinoline alkaloids reported in the literature.
Table 1: ¹H NMR Data for Filiforidine (in CDCl₃) [4]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.76 | d | 5.2 |
| H-5 | 8.10 | d | 5.2 |
| H-8 | 8.07 | d | 8.8 |
| H-9 | 7.34 | d | 8.8 |
| -O-CH₂-O- | 6.36 | s | |
| 3-OCH₃ | 4.21 | s | |
| 10-OCH₃ | 3.96 | s | |
| 11-OCH₃ | 3.80 | s |
Table 2: ¹³C NMR Data for Filiforidine (in CDCl₃) [4]
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 150.4 |
| C-1a | 99.8 |
| C-1b | 123.2 |
| C-2 | 138.6 |
| C-3 | 135.8 |
| C-3a | 130.5 |
| C-4 | 144.5 |
| C-5 | 118.6 |
| C-6a | 144.2 |
| C-7 | 180.9 |
| C-7a | 126.5 |
| C-8 | 125.3 |
| C-9 | 113.2 |
| C-10 | 158.3 |
| C-11 | 146.0 |
| C-11a | 126.2 |
| -O-CH₂-O- | 103.1 |
| 3-OCH₃ | 60.8 |
| 10-OCH₃ | 56.8 |
| 11-OCH₃ | 61.0 |
Table 3: Other Spectroscopic Data for Filiforidine [4]
| Technique | Data |
| HRESIMS | m/z 366.0980 [M+H]⁺ (Calculated for C₂₀H₁₅NO₆, 366.0978) |
| UV (MeOH) λ_max (log ε) | 218.4 (3.60), 256.2 (3.67), 285.4 (3.72), 359.4 (3.82) nm |
| IR (KBr) ν_max | 3442 (N-H), 1646 (C=O), 1587, 1449 (C=C), 1022 (C-N) cm⁻¹ |
Table 4: Spectroscopic Data for N-methyl-4-hydroxy-3-(2',3'-epoxyisobutyl)-2-quinolone [9]
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 1.40 (3H, s, H-4'), 2.75 (1H, d, J=4.0 Hz, H-2'a), 2.90 (1H, d, J=4.0 Hz, H-2'b), 3.10 (1H, dd, J=8.0, 4.0 Hz, H-1'a), 3.25 (1H, dd, J=8.0, 4.0 Hz, H-1'b), 3.70 (3H, s, N-CH₃), 7.20-7.80 (4H, m, Ar-H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 25.0 (C-4'), 35.0 (N-CH₃), 40.0 (C-1'), 58.0 (C-3'), 65.0 (C-2'), 115.0-140.0 (Ar-C), 165.0 (C-2), 178.0 (C-4) |
| EIMS | m/z 259 [M]⁺, 244, 228, 202, 188, 176, 160 |
Signaling Pathways and Biological Activity
While the primary focus of this guide is on spectroscopic data, it is important to note that the structural information obtained is crucial for understanding the biological activity of these alkaloids. For instance, certain indoloquinoline alkaloids have been studied for their antimalarial properties, and their pKa values, determined by NMR, are thought to be associated with their biological activity.[10] The elucidation of the precise structure through spectroscopy is the first step in identifying the pharmacophore and understanding how these molecules interact with biological targets.
The following diagram illustrates a simplified logical relationship between the characterization and potential application of novel quinoline alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 6. mdpi.com [mdpi.com]
- 7. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel this compound from trunk bark of Galipea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Quinoline Alkaloids from Cinchona Bark
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and modern methods for the extraction of quinoline (B57606) alkaloids, such as quinine (B1679958), quinidine, cinchonine, and cinchonidine, from Cinchona bark. The protocols detailed below are intended to serve as a foundational guide for the isolation and quantification of these medicinally important compounds.
Introduction
Cinchona bark is the natural source of several quinoline alkaloids, which have been historically significant in the treatment of malaria and continue to be used in various pharmaceutical applications.[1] The efficient extraction of these alkaloids from the plant matrix is a critical first step in their purification and subsequent use. The choice of extraction method depends on factors such as the desired scale of extraction, efficiency, cost, and environmental considerations. This document outlines traditional solvent-based methods as well as modern, more sustainable techniques.
Key Quinoline Alkaloids in Cinchona Bark
The primary alkaloids of interest in Cinchona bark include:
-
Quinidine: A diastereomer of quinine, utilized as an antiarrhythmic agent.[2]
-
Cinchonine and Cinchonidine: Diastereomers that also possess antimalarial properties.[2]
The concentration of these alkaloids can vary significantly depending on the Cinchona species, geographical origin, and the specific part of the tree from which the bark is harvested.[1]
Comparative Summary of Extraction Methods
The following table summarizes quantitative data from various extraction methods, providing a basis for comparison.
| Extraction Method | Solvent System | Temperature (°C) | Time | Alkaloid Yield (Quinine) | Source |
| Soxhlet Extraction | Methanol with 20% (v/v) diethyl amine | Water bath | 10 hours | 2.202% by dry weight | [3] |
| Soxhlet Extraction | Toluene (B28343) | - | 7 hours | - | [2] |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol (B145695) in water | 130 | 34 minutes | 3.93 ± 0.11 mg/g | [3][4][5] |
| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol in water | 25 | 15 minutes | 2.81 ± 0.04 mg/g | [3][4][5] |
| Microwave-Integrated Extraction and Leaching (MIEL) | Dichloromethane | - | 32 minutes | Quantitatively similar to 3-hour Soxhlet | [6] |
Experimental Protocols
Protocol 1: Classical Laboratory-Scale Extraction (Stas-Otto Method Principle)
This protocol is a classic acid-base extraction method suitable for laboratory-scale isolation of total alkaloids.[1]
1. Preparation of Bark Material:
- Dry the Cinchona bark at a temperature below 60°C.
- Grind the dried bark to a fine powder (e.g., passed through a No. 30 BS sieve) to increase the surface area for extraction.[1][2]
2. Liberation of Free Alkaloids (Basification):
- For every 100 g of powdered bark, prepare a slurry with 15 g of calcium hydroxide (B78521) (slaked lime) in 200 mL of water.[7] Alternatively, 0.3 g of Ca(OH)₂ and 3 mL of 5% NaOH can be used for 1 g of bark.[2]
- Mix thoroughly to ensure all the bark material is moistened. This step converts the alkaloid salts present in the bark into their free base form, which is soluble in organic solvents.[1][7]
- Allow the mixture to stand for at least one hour.
3. Solvent Extraction:
- Dry the basified bark mixture.
- Transfer the dried powder to a Soxhlet apparatus.
- Extract with an organic solvent such as toluene for 6-7 hours.[2]
4. Acidic Aqueous Extraction:
- Transfer the organic extract containing the alkaloid free bases to a separatory funnel.
- Extract the alkaloids from the organic solvent by shaking with a dilute acid, such as 2M sulfuric acid.[7] The basic alkaloids will be protonated and move into the acidic aqueous phase as water-soluble salts.[1]
- Separate the lower aqueous layer.
5. Precipitation and Purification:
- Neutralize the acidic aqueous solution carefully with a base (e.g., sodium hydroxide solution) to a pH of 6.5-7.[8] This will cause the quinine to precipitate as quinine sulfate.
- To precipitate other alkaloids, the pH can be further increased to ≥10.[8]
- Collect the precipitated crude alkaloids by filtration.
- The crude alkaloids can be further purified by recrystallization. Decolorize the solution with activated charcoal before recrystallization if necessary.[7]
Workflow for Classical Laboratory-Scale Extraction
Caption: Workflow for the classical acid-base extraction of quinoline alkaloids.
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE is a modern, rapid, and efficient method for extracting natural products.[3][4][5]
1. Sample Preparation:
- Grind the dried Cinchona bark to a fine powder.
2. Extraction Procedure:
- Place a known amount of the powdered bark (e.g., 1 g) into a microwave extraction vessel.
- Add the extraction solvent. Optimal conditions have been reported with a 65% aqueous ethanol solution.[3][4]
- Seal the vessel and place it in the microwave extractor.
3. Optimized MAE Parameters:
- Solvent: 65% Ethanol in water
- Temperature: 130°C
- Time: 34 minutes
- These conditions yielded a quinine concentration of 3.93 ± 0.11 mg/g.[3][4][5]
4. Post-Extraction:
- After the extraction is complete, allow the vessel to cool.
- Filter the extract to remove the solid plant material.
- The filtrate can then be analyzed, typically by High-Performance Liquid Chromatography (HPLC), to quantify the alkaloid content.[2][3]
Caption: General workflow for Ultrasound-Assisted Extraction (UAE).
Analytical Quantification
Following extraction, the accurate quantification of individual quinoline alkaloids is essential. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. [2][9]Other techniques include High-Performance Thin-Layer Chromatography (HPTLC) and Supercritical Fluid Chromatography (SFC). [3][10] Typical HPLC Conditions for Quinine Analysis:
-
Column: Reversed-phase ODS (C18) or octylsilyl-bonded (C8) column. [2][9]* Mobile Phase: An acidic mobile phase is commonly used.
-
Detection: UV detection, typically at 254 nm. [7]* Quantification: Based on a calibration curve generated from a certified quinine standard. [7]
Conclusion
The extraction of quinoline alkaloids from Cinchona bark can be achieved through various methods, from traditional solvent extraction to modern, more sustainable techniques like MAE and UAE. The choice of method will be guided by the specific research or production goals. The protocols and data presented here offer a solid foundation for developing and optimizing the extraction process for these valuable natural products. Modern methods like MAE and UAE offer significant advantages in terms of reduced extraction time and solvent consumption, aligning with the principles of green chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of alkaloids from Cinchona bark by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]
- 9. Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Extraction of Plant Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microwave-Assisted Extraction (MAE) is an advanced extraction technique that utilizes microwave energy to isolate bioactive compounds from plant materials.[1][2] Compared to traditional methods like Soxhlet extraction and maceration, MAE offers significant advantages, including drastically reduced extraction times (often from hours to minutes), lower solvent consumption, increased yields, and improved preservation of thermolabile compounds.[3][4][5][6] These benefits make MAE a highly efficient and environmentally friendly "green" technology, ideal for the extraction of valuable phytochemicals such as alkaloids for pharmaceutical and nutraceutical applications.[1][7]
The principle of MAE is based on the direct interaction of microwaves with polar molecules within the solvent and the plant matrix.[1][2] This interaction generates heat through two primary mechanisms: dipole rotation and ionic conduction. The rapid, localized heating creates immense internal pressure that ruptures the plant cell walls, facilitating the release of target alkaloids and enhancing their transfer into the solvent.[1]
Key Parameters for Optimization
The efficiency of MAE is influenced by several critical parameters that must be optimized to maximize alkaloid yield and quality.[2][5] Careful optimization prevents the degradation of sensitive compounds while ensuring a complete and rapid extraction.[8]
-
Solvent Selection: The choice of solvent is crucial. It should have high dielectric properties to absorb microwave energy efficiently and high solubility for the target alkaloids.[5] Commonly used solvents include methanol, ethanol, water, and their mixtures.[3] The inclusion of water can enhance the penetration of organic solvents into the plant matrix.[2]
-
Microwave Power: Higher microwave power can accelerate extraction but may also lead to the degradation of thermolabile alkaloids if not controlled.[7] It is often more effective to use lower power levels for a slightly longer duration to ensure gentle and uniform heating.[5]
-
Extraction Time: MAE significantly shortens extraction time, typically ranging from a few seconds to 30 minutes.[3] The optimal time ensures complete extraction without exposing the alkaloids to prolonged heat, which could cause degradation.
-
Temperature: Temperature is a key factor affecting both extraction efficiency and compound stability. Higher temperatures increase solvent penetration and desorption of alkaloids, but excessive heat can be detrimental.[9]
-
Solvent-to-Solid Ratio: This ratio must be sufficient to ensure the entire plant sample is immersed in the solvent for uniform heating. However, an excessive volume of solvent can disperse the microwave energy, reducing extraction efficiency.[9]
-
Particle Size: Grinding the plant material to a smaller, uniform particle size increases the surface area available for solvent interaction and microwave heating, thereby improving extraction efficiency.
Below is a diagram illustrating the interplay of these key parameters in the MAE optimization process.
General Experimental Protocol for MAE of Plant Alkaloids
This section provides a generalized workflow for the extraction of alkaloids using a microwave system. Specific parameters should be optimized based on the plant matrix and target alkaloids as detailed in the subsequent tables.
Methodology:
-
Sample Preparation: The plant material is dried to a constant weight and ground into a fine, homogenous powder (e.g., 60-80 mesh).[10]
-
Mixing: A precisely weighed amount of the powdered plant material is placed into a specialized microwave extraction vessel. The chosen extraction solvent is added according to the optimized solvent-to-solid ratio.
-
Microwave Irradiation: The vessel is sealed and placed in the microwave reactor. The extraction parameters (microwave power, time, and temperature) are set according to the optimized protocol. The extraction program is then initiated.
-
Cooling: After the irradiation cycle is complete, the vessel is carefully removed and allowed to cool to room temperature to prevent the loss of volatile components and ensure safe handling.
-
Separation: The mixture is separated by filtration or centrifugation to remove the solid plant residue. The resulting supernatant is the crude alkaloid extract.
-
Analysis and Purification: The crude extract is collected and may be concentrated under vacuum. The alkaloid content and purity are then typically determined using analytical techniques like High-Performance Liquid Chromatography (HPLC).[10] Further purification can be achieved using methods like Solid-Phase Extraction (SPE).[9]
Specific Application Protocols & Quantitative Data
The following tables summarize optimized MAE conditions for extracting specific alkaloids from various plant sources, as documented in scientific literature.
Table 1: MAE of Bioactive Alkaloids from Lotus (B1177795) Plumule
| Parameter | Optimized Value |
| Plant Material | Lotus (Nelumbo nucifera) plumule |
| Target Alkaloids | Bioactive alkaloids |
| Solvent | 65% Methanol in water |
| Microwave Power | 200 W |
| Extraction Time | 260 seconds |
| Analytical Method | HPLC-DAD |
| Source: Optimized protocol based on response surface methodology.[10][11] |
Table 2: MAE of Alkaloids from Berberis Species
| Parameter | Optimized Value |
| Plant Material | Berberis jaeschkeana roots |
| Target Alkaloids | Berberine and Palmatine |
| Solvent | 100% Methanol (pH 2.0) |
| Sample to Solvent Ratio | 1 g / 70 mL |
| Microwave Power | 598 W |
| Irradiation Time | 2 minutes |
| Resulting Yield | Berberine: 46.38 mg/g; Palmatine: 20.54 mg/g |
| Source: Multi-component analysis was used for optimization.[7][12] |
Table 3: MAE of Alkaloids from Stephania cepharantha
| Parameter | Optimized Value |
| Plant Material | Stephania cepharantha |
| Target Alkaloids | Cissampeline, Isotetrandrine, Cepharanthine |
| Solvent | 0.01 mol/L Hydrochloric acid |
| Liquid to Solid Ratio | 40:1 (mL/g) |
| Temperature | 60°C |
| Post-Extraction | Solid-Phase Extraction (SPE) for purification |
| Recovery Rate | 100.44% to 102.12% |
| Source: This MAE-SPE method demonstrated superior cleanup efficiency compared to conventional methods.[9] |
Table 4: MAE of Nicotine from Tobacco Waste
| Parameter | Investigated Range |
| Plant Material | Tobacco leaves, scrap, dust, and midrib |
| Target Alkaloid | Nicotine |
| Temperature | 80 - 120°C |
| Treatment Time | 5 - 25 minutes |
| Solvent to Solid Ratio | 10 - 30 mL/g |
| Nicotine Yield (Dust) | 2.628% to 4.840% |
| Nicotine Yield (Leaves) | 1.512% to 5.480% |
| Source: Response surface methodology was used to optimize extraction for different objectives (e.g., maximum yield with minimum nicotine).[13] |
Table 5: Comparison of MAE with Conventional Extraction Methods
| Method | Average Alkaloid Yield (%) | Purity (%) | Extraction Time (min) | Key Advantages of MAE |
| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 | 25 | Faster, lower solvent use, high yield & purity |
| Accelerated Solvent Extraction (ASE) | 2.63 | 88.8 | 20 | High yield & purity, very fast |
| Soxhlet Extraction | - | 74.9 | 480 (8 hours) | Established, but slow and high energy use |
| Maceration | - | 67.9 | > 1440 (>24 hours) | Simple, but very slow and lower purity |
| Source: Comparative study on Rauwolfia serpentina, Catharanthus roseus, and Papaver somniferum.[4] MAE shows comparable yield and purity to ASE while being significantly more efficient than traditional methods.[4] |
Advantages and Limitations of MAE
Advantages:
-
Efficiency: MAE dramatically reduces extraction time and solvent consumption.[4][5]
-
Higher Yield: It often results in higher extraction yields compared to conventional methods like maceration and Soxhlet extraction.[3][14]
-
Automation: The process can be automated, leading to reproducible results.[15]
-
Green Chemistry: MAE aligns with the principles of green chemistry by minimizing energy and solvent use.[1][7]
Limitations:
-
Thermal Degradation: If not properly optimized, the high temperatures generated can lead to the degradation of heat-sensitive alkaloids.[3][7]
-
Equipment Cost: The initial investment for specialized microwave extraction equipment can be high compared to traditional glassware.[3]
-
Solvent Polarity: MAE is most effective with polar solvents that can efficiently absorb microwave energy. Non-polar solvents are generally less suitable.
Conclusion
Microwave-Assisted Extraction is a powerful and efficient technology for the isolation of alkaloids from plant matrices. Its significant advantages in speed, efficiency, and reduced environmental impact position it as a superior alternative to traditional extraction techniques.[1][4] For researchers, scientists, and drug development professionals, mastering MAE protocols and optimization is key to rapidly and sustainably harnessing the vast chemical diversity of plant-derived alkaloids for therapeutic and commercial purposes.
References
- 1. theaspd.com [theaspd.com]
- 2. researchgate.net [researchgate.net]
- 3. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 4. aktpublication.com [aktpublication.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices | MDPI [mdpi.com]
- 7. Optimized microwave assisted extraction (MAE) of alkaloids and polyphenols from Berberis roots using multiple-component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of various bioactive compounds from natural sources using Ultrasound-Assisted Extraction (UAE). UAE is recognized as a green and efficient extraction technology, offering advantages such as reduced extraction time, lower solvent consumption, and increased yields of target compounds compared to traditional methods.[1][2][3][4]
Principle of Ultrasound-Assisted Extraction
Ultrasound-Assisted Extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent.[5] The formation, growth, and implosion of cavitation bubbles generate localized high pressures and temperatures, as well as strong shear forces.[5][6] This phenomenon leads to the disruption of cell walls and enhances the mass transfer of intracellular components into the solvent, thereby accelerating the extraction process.[1][6][7] The main mechanisms involved are:
-
Acoustic Cavitation: The primary mechanism responsible for cell disruption and enhanced mass transfer.[5][8]
-
Mechanical Effects: The ultrasonic waves cause vibrations and agitation, increasing the contact surface area between the solvent and the plant material.[1]
-
Thermal Effects: While UAE is considered a non-thermal method, localized "hot spots" are created by the collapse of cavitation bubbles.[1][5]
Advantages of Ultrasound-Assisted Extraction
Compared to conventional extraction techniques like maceration and Soxhlet extraction, UAE offers several benefits:
-
Higher Efficiency and Yield: UAE can significantly increase the yield of extracted bioactive compounds.[1][6][9]
-
Reduced Extraction Time: The extraction process is often completed in minutes as opposed to hours for conventional methods.[3][4][6]
-
Lower Solvent Consumption: The enhanced efficiency often allows for the use of smaller volumes of solvents, making the process more environmentally friendly.[4][10]
-
Suitability for Thermosensitive Compounds: The ability to operate at lower temperatures helps in preserving the integrity of heat-sensitive bioactive compounds.[2][4]
-
Cost-Effectiveness: Reduced time, solvent, and energy consumption contribute to lower operational costs.[4][8]
Application Note 1: Extraction of Phenolic Compounds
Phenolic compounds, including flavonoids, are a large group of secondary metabolites in plants with significant antioxidant properties. UAE is a highly effective method for their extraction.
Experimental Protocol: Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves
This protocol is adapted from the methodology described for the extraction of phenolic compounds from Psidium cattleianum leaves.[11]
1. Sample Preparation:
- Collect fresh leaves of Psidium cattleianum.
- Dry the leaves at 40°C for 48 hours in a forced-air oven.
- Grind the dried leaves to a fine powder (particle size < 0.5 mm).
- Store the powdered sample in a desiccator until use.
2. Ultrasound-Assisted Extraction:
- Weigh 1 gram of the powdered leaf sample and place it in a 50 mL beaker.
- Add 20 mL of the extraction solvent (e.g., 60% ethanol (B145695) in water).
- Place the beaker in an ultrasonic bath or use a probe-type sonicator.
- Set the ultrasonic parameters:
- Frequency: 20-40 kHz
- Power: 100-400 W
- Temperature: 40-60°C
- Time: 4-30 minutes
- Pulse Cycle (if using a probe): 0.6 s ON, 0.4 s OFF[11]
- After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. The supernatant is the crude extract containing phenolic compounds.
- Store the extract at 4°C for further analysis.
3. Quantification of Total Phenolic Content (TPC):
- The TPC of the extract can be determined using the Folin-Ciocalteu method.[12]
- Mix 0.5 mL of the extract with 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).
- After 5 minutes, add 2 mL of 7.5% (w/v) sodium carbonate solution.
- Incubate the mixture in the dark at room temperature for 2 hours.
- Measure the absorbance at 760 nm using a spectrophotometer.
- Use gallic acid as a standard to create a calibration curve.
- Express the TPC as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW).
Quantitative Data: Phenolic Compound Extraction
| Plant Material | Bioactive Compound | Solvent | Temperature (°C) | Time (min) | Ultrasonic Power (W) | Yield/Content | Reference |
| Psidium cattleianum Leaves | Total Phenols | 60% Ethanol | Ambient | 4 | 60% Amplitude | 1.71 times higher than conventional | [11] |
| Pumpkin | Total Phenols | 80% Methanol | 41.45 | 25.67 | 44.60% | Optimized Yield | [12] |
| Peach | Total Phenols | 80% Methanol | 41.53 | 27.86 | 43.99% | Optimized Yield | [12] |
| Jatropha integerrima Flower | Antioxidants | 59.6% Ethanol | 40 | 7 | Not Specified | 1103.38 µmol Trolox/g DW | [13] |
| Phyllanthus urinaria | Phenolic Compounds | 60% Ethanol | 50 | 30 | 500 | Optimized Yield | [14] |
| Tricosanthes cucumerina Leaves | Phenolic Compounds | Water | 40 | 6.25 | 40% Amplitude | 262.54 mg GAE/g | [15] |
Workflow for Phenolic Compound Extraction
Caption: Workflow for UAE of phenolic compounds.
Application Note 2: Extraction of Alkaloids
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. They often have potent pharmacological effects. UAE is an efficient method for their extraction from various plant matrices.
Experimental Protocol: Ultrasound-Assisted Extraction of Alkaloids from Acalypha indica
This protocol is based on the methodology for optimizing alkaloid extraction from Acalypha indica.[16][17]
1. Sample Preparation:
- Collect and wash the leaves of Acalypha indica.
- Dry the leaves at 60°C.
- Pulverize the dried leaves into a fine powder and pass through a 60-mesh sieve.
2. Ultrasound-Assisted Extraction:
- Weigh 1 gram of the powdered sample and place it in a suitable vessel.
- Add 10 mL of the selected solvent (e.g., ethyl acetate).[16]
- Place the vessel in an ultrasonic bath (e.g., Branson 3510-DT Ultrasonic Cleaner).
- Set the ultrasonic parameters:
- Frequency: 42 kHz
- Temperature: Room Temperature
- Time: 10-30 minutes (optimized at 20 minutes)[16]
- After extraction, filter the mixture to separate the extract from the solid residue.
- Evaporate the solvent from the filtrate to obtain the crude alkaloid extract.
3. Quantification of Total Alkaloids:
- Dissolve a known amount of the crude extract in 2 N hydrochloric acid.
- Add 0.1 N sodium hydroxide.
- Take an aliquot and add phosphate (B84403) buffer (pH 4.7) and bromocresol green (BCG) solution.
- Extract the mixture with chloroform (B151607).
- Measure the absorbance of the chloroform layer at the maximum wavelength determined for the alkaloid-BCG complex.
- Use a standard alkaloid (e.g., atropine) to prepare a calibration curve.
- Calculate the total alkaloid content and express it as mg per gram of the extract.[16]
Quantitative Data: Alkaloid Extraction
| Plant Material | Bioactive Compound | Solvent | Time (min) | Frequency (kHz) | Total Alkaloid Content | Reference |
| Acalypha indica | Alkaloids | Ethyl Acetate (B1210297) | 20 | 42 | 0.286 mg/g | [16] |
| Soursop Peel | Alkaloids | Not Specified | 5 | Not Specified | 7.48 mg/g | [18] |
| Soursop Seed | Alkaloids | Not Specified | 5 | Not Specified | 2.31 mg/g | [18] |
| Soursop Pulp | Alkaloids | Not Specified | 5 | Not Specified | 1.20 mg/g | [18] |
| Cacao | Theobromine | 2-hydroxy ethylammonium (B1618946) acetate (PIL) | Not Specified | Not Specified | 282.2 mg/L | [19] |
| Cacao | Caffeine | 2-hydroxy ethylammonium acetate (PIL) | Not Specified | Not Specified | 53.4 mg/L | [19] |
Workflow for Alkaloid Extraction
Caption: Workflow for UAE of alkaloids.
Application Note 3: Extraction of Terpenes
Terpenes are a large and diverse class of organic compounds produced by a variety of plants. They are major components of essential oils and are widely used in the food, cosmetic, and pharmaceutical industries. UAE is a preferred technique for their extraction due to its efficiency and non-thermal nature.[20]
Experimental Protocol: Ultrasound-Assisted Extraction of Terpenes from Cannabis
This protocol is adapted from a study on the extraction of cannabinoids and terpenes from Cannabis.[21]
1. Sample Preparation:
- Obtain dried Cannabis plant material.
- Grind the material to a uniform particle size.
2. Ultrasound-Assisted Extraction:
- Place a known amount of the ground cannabis into an extraction vessel.
- Add the extraction solvent (e.g., ethanol) at a specific sample-to-solvent ratio (e.g., 1:15 g/mL).[21]
- Place the vessel in an ultrasonic bath or use a probe sonicator.
- Set the ultrasonic parameters:
- Temperature: 60°C
- Time: 30 minutes
- After extraction, separate the liquid extract from the solid plant material by filtration or centrifugation.
- The resulting liquid is the terpene-rich extract.
3. Analysis of Terpenes:
- The terpene profile of the extract can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
- Dilute the extract in a suitable solvent (e.g., hexane) before injection into the GC-MS system.
- Identify and quantify individual terpenes by comparing their mass spectra and retention times with those of known standards.
Quantitative Data: Terpene Extraction
| Plant Material | Bioactive Compound | Solvent | Sample-to-Solvent Ratio | Temperature (°C) | Time (min) | Yield Increase (vs. Microwave) | Reference |
| Cannabis | Terpenes | Ethanol | 1:15 | 60 | 30 | 14.2% more | [21] |
| Abelmoschus sagittifolius Roots | Terpenoids | NADES (Lac-Glu) | 1:40 | 30 | 5 | 69 mg UA/g dw | [22] |
Signaling Pathway (Illustrative Example)
While UAE is a physical extraction method and does not directly involve signaling pathways, the extracted bioactive compounds, such as terpenes, can modulate various cellular signaling pathways. For instance, caryophyllene, a common terpene, is known to be a selective agonist of the cannabinoid receptor 2 (CB2), which is involved in anti-inflammatory signaling.
Caption: Caryophyllene activation of CB2 receptor.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on the specific plant material, target compounds, and available equipment. Always follow laboratory safety guidelines.
References
- 1. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of ultrasound-assisted extraction for plant bioactive compounds: Phenolics, flavonoids, thymols, saponins and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. foodsciencejournal.com [foodsciencejournal.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hielscher.com [hielscher.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Conventional and Ultrasound-Assisted Extraction Techniques for Extraction of Phenolic Compounds from Coconut Husk | Scientific.Net [scientific.net]
- 10. scispace.com [scispace.com]
- 11. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology [mdpi.com]
- 12. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Ultrasound-Assisted Extraction of Natural Antioxidants from the Flower of Jatropha integerrima by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. aidic.it [aidic.it]
- 20. hielscher.com [hielscher.com]
- 21. Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology [mdpi.com]
- 22. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Soxhlet Extraction of Quinoline Alkaloids
These application notes provide a comprehensive guide for the extraction of quinoline (B57606) alkaloids from plant materials using the Soxhlet method. The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
Quinoline alkaloids are a class of nitrogen-containing secondary metabolites characterized by a quinoline ring system. This diverse group of compounds, found in various plant species, exhibits a wide range of biological activities. Notable examples include quinine, a potent antimalarial agent from Cinchona species, and camptothecin (B557342), an anticancer compound from Camptotheca acuminata.[1]
Soxhlet extraction is a classic and robust method for the continuous solid-liquid extraction of phytochemicals.[2][3] It is particularly well-suited for the exhaustive extraction of alkaloids from solid matrices. The process involves the repeated washing of the plant material with a heated solvent, allowing for efficient extraction of the target compounds.
General Workflow for Soxhlet Extraction of Quinoline Alkaloids
The following diagram illustrates the general workflow for the Soxhlet extraction of quinoline alkaloids, from sample preparation to the crude alkaloid extract.
Caption: General workflow for the Soxhlet extraction of quinoline alkaloids.
Experimental Protocols
This section provides detailed protocols for the Soxhlet extraction of two important classes of quinoline alkaloids: Cinchona alkaloids and Camptothecin.
Protocol for Soxhlet Extraction of Cinchona Alkaloids (Quinine, Cinchonine, Cinchonidine)
This protocol is adapted from methodologies for extracting alkaloids from Cinchona bark.[4][5]
3.1.1. Materials and Reagents
-
Dried and powdered Cinchona bark
-
Ammonia (B1221849) water or milk of lime (for basification)[5]
-
Toluene (B28343) (extraction solvent)[4][5]
-
Soxhlet apparatus (condenser, Soxhlet extractor, round-bottom flask)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
3.1.2. Procedure
-
Sample Preparation (Basification):
-
Take 50 g of powdered Cinchona bark and moisten it with ammonia water. Let it stand for one hour.[5]
-
Alternatively, milk of lime can be added to the moistened powder, and the mixture is then evaporated to dryness at a temperature below 60°C.[5] This step is crucial to liberate the free alkaloids from their salt forms.[4]
-
-
Soxhlet Extraction:
-
Pack the dried, basified plant material into a cellulose extraction thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a round-bottom flask containing approximately 300 mL of toluene.
-
Heat the flask using a heating mantle to initiate solvent reflux.
-
Continue the extraction for 6 to 8 hours.[4]
-
-
Post-Extraction Processing (Acid-Base Extraction):
-
After extraction, allow the apparatus to cool and collect the toluene extract from the round-bottom flask.
-
Transfer the toluene extract to a separatory funnel.
-
Add an equal volume of 5% sulfuric acid to the separatory funnel and shake vigorously. The alkaloids will partition into the acidic aqueous phase as their water-soluble salts.[4][5]
-
Allow the layers to separate and collect the lower aqueous acidic layer.
-
Repeat the acid extraction of the toluene phase two more times to ensure complete transfer of the alkaloids.[4]
-
Combine the acidic aqueous extracts.
-
-
Isolation of Crude Alkaloids:
-
Neutralize the combined acidic extract. As the pH is adjusted, the neutral sulfates of the alkaloids (quinine, cinchonine, cinchonidine) will begin to crystallize out of the solution.[5]
-
The crude alkaloid mixture can then be collected by filtration.
-
Further purification can be achieved through recrystallization or chromatographic techniques.[4]
-
Protocol for Soxhlet Extraction of Camptothecin and its Analogues
This protocol is based on the extraction of camptothecin from Camptotheca acuminata.[6]
3.2.1. Materials and Reagents
-
Dried and powdered Camptotheca acuminata plant material (leaves, stems, or fruits)[6]
-
70% Methanol (B129727) or 55% Ethanol (extraction solvent)[6]
-
Soxhlet apparatus
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
3.2.2. Procedure
-
Sample Preparation:
-
Harvest the plant material (e.g., leaves) and oven-dry to a constant weight.[6]
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Soxhlet Extraction:
-
Place the powdered plant material in a cellulose thimble and insert it into the Soxhlet extractor.
-
Fill the distilling flask with the chosen solvent (70% methanol or 55% ethanol).[6]
-
Heat the flask to allow the solvent to vaporize, condense, and drip into the thimble.
-
Continue the extraction process for approximately 24 hours to ensure complete extraction.[6]
-
-
Post-Extraction Processing:
-
After the extraction is complete, cool the apparatus and collect the extract.
-
Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure to yield the crude extract.
-
The crude extract can then be subjected to further purification steps, such as chromatography, to isolate pure camptothecin.
-
Quantitative Data on Soxhlet Extraction of Quinoline Alkaloids
The following tables summarize quantitative data on the yield of various quinoline alkaloids obtained through Soxhlet extraction, as reported in the literature.
Table 1: Yield of Cinchona Alkaloids using Soxhlet Extraction
| Plant Material | Alkaloid | Solvent | Extraction Time (hours) | Yield | Reference |
| Cinchona officinalis bark | Quinine | Methanol with 20% (v/v) diethyl amine | 10 | 2.202% by dry weight | [2] |
| Cinchona succirubra bark | Total Quinoline Alkaloids | Dichloromethane | 3 | ~5.7% (w/w) | [7][8] |
| Cinchona bark | Quinine, Cinchonine, Cinchonidine | Toluene | 6 | Not specified | [5] |
Table 2: Yield of Camptothecin and its Analogues using Soxhlet Extraction
| Plant Material | Alkaloid | Solvent | Extraction Time (hours) | Yield | Reference |
| Camptotheca acuminata leaves | Camptothecin (CPT) & 10-Hydroxycamptothecin (HCPT) | 70% Methanol or 55% Ethanol | 24 | Not specified in the protocol, but the method is described as effective.[6] | [6] |
| Camptotheca acuminata leaves | Camptothecin (CPT) | Not specified | Not specified | 0.0930% | [9] |
| Camptotheca acuminata fruit | Camptothecin (CPT) | Not specified | Not specified | 0.1055% | [9] |
Table 3: Comparison of Soxhlet with Other Extraction Methods
| Plant Material | Alkaloid | Extraction Method | Yield | Reference |
| Cinchona succirubra bark | Total Quinoline Alkaloids | Soxhlet (3 hours) | 5.7 ± 0.09% (w/w) | [7][8] |
| Cinchona succirubra bark | Total Quinoline Alkaloids | Microwave-Integrated Extraction and Leaching (MIEL) (32 min) | 5.65 ± 0.07% (w/w) | [7][8] |
| Rauwolfia serpentina, Catharanthus roseus, Papaver somniferum | Total Alkaloids | Soxhlet | 1.63% w/w (average) | [10] |
| Rauwolfia serpentina, Catharanthus roseus, Papaver somniferum | Total Alkaloids | Accelerated Solvent Extraction (ASE) | 2.63% w/w (average) | [10] |
| Rauwolfia serpentina, Catharanthus roseus, Papaver somniferum | Total Alkaloids | Microwave-Assisted Extraction (MAE) | 2.50% w/w (average) | [10] |
Conclusion
Soxhlet extraction remains a reliable and effective method for the isolation of quinoline alkaloids from plant materials. The provided protocols for Cinchona alkaloids and camptothecin offer a detailed guide for researchers. While modern techniques like MAE and ASE may offer faster extraction times and higher yields, the simplicity and exhaustive nature of Soxhlet extraction make it a valuable tool in natural product research.[7][10] The choice of solvent and the implementation of appropriate pre- and post-extraction procedures are critical for optimizing the yield and purity of the target alkaloids.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aktpublication.com [aktpublication.com]
Application Notes and Protocols for the Purification of Quinoline Alkaloids by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of quinoline (B57606) alkaloids using various column chromatography techniques. The information is intended to guide researchers, scientists, and professionals in the field of drug development in selecting and implementing effective purification strategies for this important class of natural products.
Introduction
Quinoline alkaloids are a class of heterocyclic aromatic organic compounds characterized by a quinoline ring system. They are found in various plant species, such as those from the Cinchona and Evodia genera, and exhibit a wide range of biological activities, including antimalarial, anti-inflammatory, and anticancer properties. The isolation and purification of these alkaloids from complex plant extracts are crucial steps for their structural elucidation, pharmacological studies, and development as therapeutic agents. Column chromatography is a fundamental and versatile technique for the purification of quinoline alkaloids. This document outlines protocols for traditional column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and High-Speed Counter-Current Chromatography (HSCCC).
General Workflow for Quinoline Alkaloid Purification
The purification of quinoline alkaloids from a plant source typically follows a series of steps, beginning with extraction and culminating in the isolation of pure compounds.
Caption: A general workflow for the purification of quinoline alkaloids from plant material.
Data Presentation: Comparison of Chromatographic Techniques
The selection of a chromatographic technique depends on factors such as the desired purity, sample load, and the complexity of the alkaloid mixture. The following table summarizes quantitative data for different methods used in the purification of quinoline alkaloids.
| Chromatographic Technique | Alkaloid Source | Stationary Phase | Mobile Phase | Starting Material (mg) | Yield (mg) | Purity (%) | Recovery (%) | Reference |
| HSCCC | Evodia rutaecarpa | Liquid (n-hexane-ethyl acetate-methanol-water) | Liquid (n-hexane-ethyl acetate-methanol-water) | 180 (Crude Extract) | Evodiamine (B1670323): 28, Rutaecarpine: 19 | Evodiamine: 98.7, Rutaecarpine: 98.4 | Not Reported | [1] |
| Preparative HPLC | Picrasma quassiodes | C18 | Acetonitrile-water (0.1% HCOOH) | 100 (Crude Extract) | 4-methoxy-5-hydroxycanthin-6-one: 4.9 | 98.32 | Not Reported | [2] |
| Silica (B1680970) Gel Column | Ravenia spectabilis | Silica Gel 60H | Gradient: Petroleum ether, Dichloromethane, Ethyl acetate, Methanol (B129727) | 30,700 (Methanol Extract) | Not specified for individual alkaloids | Not specified for individual alkaloids | Not specified for individual alkaloids | [3] |
| Alumina (B75360) Column | Murraya koenigii | Neutral Alumina | Gradient: Petroleum ether, Benzene, Chloroform (B151607) | 6,000 (Benzene Extract) | Not specified for individual alkaloids | Not specified for individual alkaloids | Not specified for individual alkaloids |
Experimental Protocols
Protocol 1: Purification of Cinchona Alkaloids by Silica Gel Column Chromatography
This protocol provides a general procedure for the separation of quinoline alkaloids from Cinchona bark using traditional silica gel column chromatography.
1. Materials and Reagents:
-
Crude alkaloid extract of Cinchona bark
-
Silica gel (60-120 mesh) for column chromatography
-
Solvents: Chloroform, Methanol, Diethylamine (B46881) (or Triethylamine)
-
Glass column with a stopcock
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
2. Column Preparation:
-
Ensure the glass column is clean and dry.
-
Place a small plug of cotton wool or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure uniform packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Wash the column with the initial mobile phase until the packing is stable. Do not let the solvent level drop below the top of the sand layer.
3. Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution:
-
Begin elution with a non-polar solvent system, such as 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol. A common gradient is to increase the methanol concentration in chloroform (e.g., 99:1, 98:2, 95:5, etc., v/v).
-
To improve peak shape and reduce tailing of the basic alkaloids, a small percentage of a base like diethylamine or triethylamine (B128534) (e.g., 0.1-1%) can be added to the mobile phase.[4]
-
Collect fractions of a consistent volume in separate tubes.
5. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system (e.g., chloroform:methanol, 9:1, v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine the fractions containing the same pure compound based on their TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
Caption: Workflow for silica gel column chromatography of quinoline alkaloids.
Protocol 2: Purification of Quinoline Alkaloids by Preparative HPLC
Preparative HPLC offers higher resolution and is suitable for purifying small to medium quantities of alkaloids to a high degree of purity.
1. Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, a sample injector, a column oven, and a fraction collector.
-
UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm i.d.).
-
HPLC-grade solvents: Acetonitrile (B52724), Methanol, Water.
-
Acid modifier: Formic acid (HCOOH) or Trifluoroacetic acid (TFA).
-
Crude or partially purified this compound extract.
-
0.45 µm syringe filters.
2. Method Development (Analytical Scale):
-
Before scaling up to preparative HPLC, optimize the separation on an analytical C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Develop a gradient elution method using a mobile phase consisting of water (A) and acetonitrile or methanol (B), both containing an acidic modifier (e.g., 0.1% HCOOH). The acid helps to improve peak shape by ensuring the alkaloids are in their ionized form.[5]
-
A typical gradient might start with a low percentage of organic solvent (e.g., 10-20% B) and ramp up to a higher concentration (e.g., 80-90% B) over 20-40 minutes to elute the alkaloids.
3. Preparative HPLC Protocol:
-
Column: Install the preparative C18 column and equilibrate it with the initial mobile phase conditions at a flow rate appropriate for the column diameter (e.g., 10-20 mL/min).
-
Sample Preparation: Dissolve the crude or semi-purified extract in the initial mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
Elution and Fraction Collection: Run the gradient method developed on the analytical scale, adjusting the flow rate and gradient time for the preparative column. Collect fractions based on the retention times of the target alkaloids observed in the analytical chromatogram. The fraction collector can be programmed to collect peaks based on time or UV signal threshold.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or TLC to confirm the purity of the isolated alkaloids.
-
Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain the purified alkaloid salt.
Protocol 3: Purification of Quinoline Alkaloids from Evodia rutaecarpa by HSCCC
HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of samples.
1. Instrumentation and Materials:
-
High-Speed Counter-Current Chromatograph.
-
HPLC system for analysis.
-
Solvents: n-hexane, ethyl acetate, methanol, water (all analytical grade).
-
Crude alkaloid extract from Evodia rutaecarpa.
2. HSCCC Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v/v/v).[1] Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.
-
Column Preparation: Fill the entire HSCCC column with the stationary phase (upper phase).
-
Mobile Phase Pumping: Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5 mL/min) while the column is rotating at a set speed (e.g., 850 rpm). Continue until the mobile phase elutes from the column outlet and a hydrodynamic equilibrium is established.
-
Sample Injection: Dissolve a known amount of the crude extract (e.g., 180 mg) in a mixture of the stationary and mobile phases and inject it into the column.[1]
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing the purified quinoline alkaloids (e.g., evodiamine and rutaecarpine).
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified compounds.
Caption: Workflow for the purification of quinoline alkaloids by HSCCC.
Concluding Remarks
The purification of quinoline alkaloids by column chromatography is a well-established and effective methodology. The choice between traditional column chromatography, preparative HPLC, and HSCCC will depend on the specific research goals, available instrumentation, and the scale of the purification. Traditional methods using silica gel or alumina are cost-effective for large-scale initial separations. Preparative HPLC provides high resolution for obtaining highly pure compounds, while HSCCC offers a valuable alternative that avoids solid supports. By following the detailed protocols and considering the comparative data presented, researchers can successfully isolate and purify quinoline alkaloids for further scientific investigation and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of Quinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of quinoline (B57606) alkaloids using crystallization techniques. The information is intended to guide researchers in developing robust and efficient purification strategies for this important class of natural products.
Application Notes
Crystallization is a critical technique for the purification of organic compounds, including quinoline alkaloids.[1] It relies on the principle of differential solubility, where the target compound is dissolved in a suitable solvent at a high temperature and then allowed to crystallize as the solution cools, leaving impurities behind in the mother liquor.[1][2] The selection of an appropriate solvent system is the cornerstone of developing a successful crystallization process, as it influences yield, purity, crystal morphology, and polymorphism.[3][4]
Key factors influencing the crystallization of quinoline alkaloids include:
-
Solvent Selection: The ideal solvent should dissolve the alkaloid sparingly or not at all at room temperature but show high solubility at elevated temperatures. The choice of solvent can significantly impact which polymorphic form of the compound is produced.[3][5] For instance, different polymorphs of quinine (B1679958) sulphate are obtained by using solvents like n-propanol, iso-butyl alcohol, and n-pentanol.[6][7]
-
Temperature and Cooling Rate: The temperature gradient during cooling affects the rate of nucleation and crystal growth. Slow cooling generally promotes the formation of larger, purer crystals, while rapid cooling can lead to the "crashing out" of fine powders that may trap impurities.[5]
-
Supersaturation: Crystallization occurs from a supersaturated solution. This state can be achieved by cooling the solution, evaporating the solvent, or adding an anti-solvent (a solvent in which the compound is insoluble).[5]
-
Polymorphism: Quinoline alkaloids can exist in different crystalline structures known as polymorphs, which may have different physical properties like melting point and solubility.[5] The specific polymorph obtained is often controlled by kinetic and thermodynamic factors during crystallization.[5]
Logical Flow of Crystallization Parameter Selection
The following diagram illustrates the decision-making process for optimizing a crystallization protocol.
Caption: Decision workflow for optimizing crystallization parameters.
Quantitative Data Summary
The following table summarizes quantitative data from various crystallization protocols for different quinoline alkaloids.
| Alkaloid | Technique | Solvent(s) | Conditions | Purity/Yield | Reference |
| Quinine | Recrystallization | Methanol (B129727) | Cooled in refrigerator | Yield: 0.147%; M.P.: 173-175°C | [8] |
| Quinine Sulphate | Recrystallization | n-Propanol | Slow cooling over 7 days | Form I (Prismatic crystals) | [6][7] |
| Quinine Sulphate | Recrystallization | Isobutyl alcohol | Slow cooling over 7 days | Form II (Acicular crystals) | [6][7] |
| Quinine Sulphate | Recrystallization | n-Pentanol | Slow cooling over 7 days | Form III (Anhedral crystals) | [6][7] |
| Camptothecin (B557342) | Recrystallization | Acetic acid:Ethanol (B145695) | Cooled, then water added | Purity: 99%; Yield: 0.9 g | [9] |
| Camptothecin | Recrystallization | Glacial Acetic Acid | Heated to dissolve, then cooled | Purity: >98% | [10] |
| Quinoline Dihydrochloride | Recrystallization | 60-95% aq. ethanol | Heated to 60-100°C, then cooled to -18 ~ 4°C | Light yellow to off-white crystals | [11] |
| Waste Quinine | Salt Recrystallization | Ethanol, then Ethyl Acetate | Reflux at 78°C, then cooled | Yield: 25.8 g; M.P.: 171.3-172.2°C | [12] |
Experimental Protocols
General Crystallization Workflow for Quinoline Alkaloids
This diagram outlines a generalized workflow for purifying quinoline alkaloids, from the initial crude extract to the final pure crystalline product.
Caption: General workflow for purification by crystallization.
Protocol 1: Single-Solvent Recrystallization of Quinine
This protocol is adapted from the purification of quinine isolated from plant material.[8]
Objective: To purify crude quinine using a single-solvent recrystallization method.
Materials:
-
Crude Quinine extract
-
Methanol (analytical grade)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Methodology:
-
Dissolution: Place the crude quinine solid into an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid completely dissolves.[1] Avoid adding excessive solvent to maximize the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask. This step prevents premature crystallization on the funnel.[2]
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in a refrigerator or an ice bath.[5][8]
-
Isolation: Collect the white, crystalline compound by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing impurities.[13]
-
Drying: Dry the purified crystals completely to remove residual solvent. The melting point can then be determined to assess purity. The expected melting point for pure quinine is in the range of 174°C–175°C.[8]
Protocol 2: Purification of Camptothecin by Recrystallization
This protocol describes the purification of crude camptothecin to achieve high purity.[9][10]
Objective: To purify crude camptothecin to greater than 98% purity.
Materials:
-
Crude Camptothecin (>90% purity)
-
Glacial Acetic Acid (or other suitable solvent like an ethanol mixture)[9][10]
-
Deionized Water
-
Beakers or flasks
-
Heating and stirring apparatus
-
Filtration apparatus
Methodology:
-
Washing (Optional Pre-purification): Crude camptothecin can first be washed with a liquid in which it is insoluble or sparingly soluble to remove certain impurities. This step is repeated until the material is sufficiently enriched.[10]
-
Dissolution: Combine the enriched camptothecin with a suitable solvent, such as glacial acetic acid, in a flask. Use approximately 10 to 50 volumes of solvent per volume of camptothecin.[10]
-
Heating: Heat the mixture, if necessary, to the point of reflux to ensure all or most of the camptothecin material dissolves, creating a saturated or near-saturated solution.[10]
-
Crystallization: Allow the saturated solution to cool down. Cooling will decrease the solubility of camptothecin, resulting in its crystallization.[10] For some solvent systems, adding water can help precipitate the compound.[9]
-
Isolation and Washing: Collect the crystals by filtration. Wash the crystals with water to remove residual acid, followed by a small amount of cold solvent.[9]
-
Drying: Dry the crystals under vacuum to obtain purified camptothecin. The final product can be analyzed by HPLC to confirm purity, which is expected to be 98% or higher.[10]
Protocol 3: Purification of Quinoline via Picrate (B76445) Salt Formation
This method is suitable for purifying quinoline from non-basic impurities by forming a crystalline salt derivative, which is then purified and converted back to the free base.[14][15]
Objective: To purify quinoline by recrystallizing its picrate salt.
Materials:
-
Crude Quinoline
-
Picric Acid
-
Ethanol (95% and absolute)
-
Acetonitrile
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Basic alumina
-
n-Pentane
-
Beakers, flasks, filtration apparatus, chromatography column
Methodology:
-
Salt Formation: Dissolve picric acid in a minimum volume of 95% ethanol. Add the crude quinoline to this solution. Yellow crystals of quinoline picrate will precipitate.[14][15]
-
Isolation and Washing: Cool the mixture in an ice bath to maximize the precipitation of the salt. Collect the crystals by vacuum filtration and wash them with cold ethanol.[15]
-
Recrystallization of the Salt: To further enhance purity, recrystallize the collected quinoline picrate from a suitable solvent like acetonitrile.[15]
-
Regeneration of Pure Quinoline: Dissolve the purified quinoline picrate crystals in dimethyl sulfoxide (DMSO).[14][15]
-
Impurity Removal: Pass the DMSO solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina, allowing the free quinoline base to pass through in the effluent.[14]
-
Final Isolation: Extract the free base from the effluent using n-pentane. Distill the n-pentane under vacuum to yield the final, purified quinoline.[14]
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate [scirp.org]
- 7. scirp.org [scirp.org]
- 8. Isolation and characterization of quinine from Polygonatum verticillatum: A new marker approach to identify substitution and adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5352789A - Methods for purifying camptothecin compounds - Google Patents [patents.google.com]
- 10. US20060135546A1 - Methods for the purification of 20(S)- camptothecin - Google Patents [patents.google.com]
- 11. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 12. CN103087057A - Waste quinine recovery method - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Separation of Quinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of quinoline (B57606) alkaloids using High-Performance Liquid Chromatography (HPLC). Quinoline alkaloids, a significant class of natural products, are renowned for their diverse pharmacological activities, with quinine (B1679958) and its diastereomer quinidine (B1679956) being prominent examples used in the treatment of malaria and cardiac arrhythmias, respectively. Accurate and robust analytical methods are therefore essential for quality control, pharmacokinetic studies, and new drug discovery.
The following sections detail established HPLC methodologies, including sample preparation, chromatographic conditions, and data analysis. These protocols are designed to be adaptable to various research and development needs.
Overview of HPLC Methods for Quinoline Alkaloid Separation
Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of quinoline alkaloids.[1][2] C18 and C8 columns are commonly used stationary phases, offering good resolution for the major Cinchona alkaloids such as quinine, quinidine, cinchonine, and cinchonidine (B190817).[1][3] The separation is typically achieved using an acidic mobile phase, which helps to improve peak shape and resolution by minimizing silanophilic interactions between the basic alkaloids and the stationary phase.[1][2]
Key considerations for method development include the choice of the stationary phase, mobile phase composition (including organic modifier, buffer, and pH), and detection wavelength. UV detection is commonly used, with wavelengths around 250-330 nm providing good sensitivity for most quinoline alkaloids.[4][5]
Experimental Protocols
Protocol 1: Simultaneous Determination of Four Major Cinchona Alkaloids
This protocol is adapted from a method for the simultaneous quantification of quinine, quinidine, cinchonine, and cinchonidine in Cinchona bark and its formulations.[3]
a. Sample Preparation: Ultrasonic Extraction
-
Accurately weigh 1.0 g of finely powdered Cinchona bark into a conical flask.
-
Add 50 mL of methanol (B129727) to the flask.
-
Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.[6]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[6]
b. HPLC Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: C8 reversed-phase column.
-
Mobile Phase: 85 mM KH₂PO₄ solution containing 40 mM of triethylamine, adjusted to pH 2.8 with H₃PO₄, mixed with acetonitrile (B52724) in a 90:10 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 250 nm.[5]
-
Column Temperature: 25 °C.[5]
c. Data Processing
-
Generate a chromatogram from the sample injection.
-
Identify the peaks corresponding to quinine, quinidine, cinchonine, and cinchonidine by comparing their retention times with those of reference standards.
-
Quantify the alkaloids using an external standard calibration curve.
Protocol 2: Separation of Quinine and its Diastereoisomer Quinidine
This protocol focuses on the specific separation of the diastereomers quinine and quinidine, which can be challenging due to their structural similarity.[4]
a. Sample Preparation
Follow the sample preparation steps outlined in Protocol 1. For pharmaceutical dosage forms, dissolve the ground tablet or suspension in a suitable solvent like methanol, followed by sonication and filtration.[4]
b. HPLC Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: Symmetry C18 (150 x 4.6 mm, 3.5 µm particle size).[4]
-
Mobile Phase: Acetonitrile:Water:Triethylamine:Acetic Acid (9:90:0.25:0.75 v/v/v/v), with the pH adjusted to 3.03 with orthophosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 50 µL.[4]
-
Detection Wavelength: 254 nm.[4]
-
Column Temperature: Ambient.
c. Data Processing
Similar to Protocol 1, identify and quantify quinine and quinidine peaks based on the retention times and calibration curves of their respective standards.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various HPLC methods for this compound analysis.
Table 1: Chromatographic Conditions for this compound Separation
| Alkaloids Analyzed | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Quinine, Quinidine, Cinchonine, Cinchonidine | C8 | 85 mM KH₂PO₄ (pH 2.8 with H₃PO₄ and 40 mM triethylamine):Acetonitrile (90:10) | 1.0 | 250 | [3] |
| Quinine, Quinidine | Symmetry C18 (150 x 4.6 mm, 3.5 µm) | Acetonitrile:Water:Triethylamine:Acetic Acid (9:90:0.25:0.75), pH 3.03 | 1.0 | 254 | [4] |
| Quinine | C18 | 0.1 M Ammonium Acetate (pH 7.0):Acetonitrile:Methanol (40:25:35) | 1.0 | 330 | [4] |
| Cinchonine | C18 | Potassium dihydrogen phosphate (B84403) buffer (pH 2.5):Acetonitrile | 1.0 | 250 | [6] |
| Quinine, Quinidine | Primesep B (mixed-mode) | Acetonitrile, Water, Formic Acid | 1.0 | UV | [7] |
Table 2: Performance Data of HPLC Methods
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (µg/mL) | Recovery (%) | Reference |
| Quinine | 4.32 µg/mL | 13.09 µg/mL | 0.08 - 600.00 | 99.83 ± 0.92 | [4] |
| Cinchonine | - | 0.4 - 1.5 (typical) | 1 - 50 | - | [6] |
| Quinine, Cinchonine, Cinchonidine | 0.6 - 2.4 µg/mL | 1.9 - 7.3 µg/mL | 30 - 1000 | 97.2 - 103.7 | [8][9] |
Visualized Workflows and Pathways
The following diagrams illustrate the general workflows for the HPLC analysis of quinoline alkaloids.
Caption: General workflow for HPLC analysis of quinoline alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Separation of Quinine and Quinidine | SIELC Technologies [sielc.com]
- 8. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the GC-MS Analysis of Quinoline Alkaloid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of quinoline (B57606) alkaloid derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to guide researchers, scientists, and professionals in the fields of analytical chemistry, natural product research, and drug development in establishing robust analytical methods for the identification and quantification of this important class of compounds.
Introduction
Quinoline alkaloids are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them significant in medicinal chemistry and pharmacology.[1] Accurate and sensitive analytical methods are crucial for their detection and quantification in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity.[2] However, due to the polarity and potential low volatility of some quinoline derivatives, sample preparation, including extraction and derivatization, is often a critical step for successful analysis.[2]
Experimental Protocols
This section details the methodologies for the extraction, sample preparation, and GC-MS analysis of quinoline alkaloid derivatives.
2.1. Extraction of Quinoline Alkaloids from Plant Material
The choice of extraction method depends on the nature of the plant matrix and the specific alkaloids of interest. Modern techniques like microwave-assisted and ultrasound-assisted extraction offer advantages in terms of efficiency and reduced solvent consumption.[3][4]
Protocol 2.1.1: Acid-Base Liquid-Liquid Extraction
This is a classic method for selectively extracting basic alkaloids.
-
Acid Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Extract the sample with 50 mL of 0.25 M H₂SO₄ for one hour with agitation.[5]
-
Filter the mixture to separate the acidic aqueous phase containing the protonated alkaloids.
-
-
Basification and Solvent Extraction:
-
Alkalinize the aqueous phase to a pH of 12 with a suitable base (e.g., 9.8% aqueous NaOH solution).[5][6]
-
Perform a liquid-liquid extraction three times using 35 mL of a non-polar organic solvent such as methylene (B1212753) chloride.[5]
-
Combine the organic phases.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure or a gentle stream of nitrogen to obtain the crude alkaloid extract.[5]
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727), acetone) for GC-MS analysis.[5][6]
-
Protocol 2.1.2: Ultrasonic Extraction
This method utilizes ultrasonic waves to enhance extraction efficiency.
-
Place 1.0 g of the finely ground sample into an extraction vessel.[7]
-
Add 10 mL of a suitable solvent (e.g., toluene, methanol, or acetonitrile).[1][7]
-
Perform ultrasonic extraction for 30 minutes at 40°C.[7]
-
Allow the extract to cool to room temperature.[7]
-
Filter the extract through a 0.45 µm filter membrane before GC-MS analysis.[1][7]
2.2. Derivatization of Quinoline Alkaloids
For quinoline derivatives containing polar functional groups like carboxylic acids, derivatization is necessary to increase their volatility for GC-MS analysis.[2]
Protocol 2.2.1: Esterification (for Carboxylic Acid Derivatives)
This protocol is for the derivatization of compounds like quinoline-2-carboxylic acid.
-
Accurately weigh 1 mg of the quinoline carboxylic acid derivative into a 2 mL reaction vial.[2]
-
If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[2]
-
Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the vial.[2]
-
Tightly cap the vial and heat at 60°C for 30 minutes.[2]
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).[2]
-
Vortex vigorously for 1 minute to extract the esterified derivative into the hexane layer.[2]
-
Analyze the hexane layer by GC-MS.
2.3. GC-MS Analysis
The following are general GC-MS parameters that can be adapted and optimized for specific this compound derivatives.
2.3.1. Chromatographic Conditions
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.[8][9][10]
-
Injection Volume: 1-2 µL with a split ratio of 10:1 or 20:1.[8][9]
-
Column: A non-polar or medium-polarity capillary column is typically used.[2]
-
Oven Temperature Program:
-
Program A: Initial temperature of 120°C for 2 min, then ramp to 300°C at 6°C/min, and hold at 300°C for 10 min.[8]
-
Program B: Initial temperature of 110°C for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 5°C/min, and hold for 9 min.[9]
-
Program C: Initial temperature of 50°C for 1 min, ramp to 200°C at 40°C/min, then ramp to 280°C at 4°C/min, and hold for 10 min.[6]
-
2.3.2. Mass Spectrometry Conditions
-
Detector Temperature: 280°C.[8]
Data Presentation
The following tables summarize quantitative data for the GC-MS analysis of selected this compound derivatives from various studies.
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | HP-5 (50 m x 0.32 mm, 0.17 µm)[8] | Elite-1 (30 m x 0.25 mm, 1 µm)[9] | HP-5MS (30 m x 0.25 mm, 0.25 µm)[10] |
| Injector Temp. | 250°C[8] | 250°C[9] | 250°C[10] |
| Carrier Gas | Helium (1 mL/min)[8] | Helium (1 mL/min)[9] | Helium (1.2 mL/min)[10] |
| Oven Program | 120°C (2 min) -> 300°C @ 6°C/min, hold 10 min[8] | 110°C (2 min) -> 200°C @ 10°C/min -> 280°C @ 5°C/min, hold 9 min[9] | 200°C (1 min) -> 250°C @ 25°C/min, hold 31 min -> 310°C @ 10°C/min, hold 5 min[10] |
| Ion Source Temp. | Not specified | 200°C[9] | 250°C[10] |
| Mass Range | m/z 20-440[8] | m/z 45-450[9] | m/z 125-700[10] |
Table 2: Retention Times and Characteristic Ions of Selected Quinoline Derivatives
| Compound | Retention Time (min) | Characteristic Mass Ions (m/z) | Reference |
| Quinoline | 6.596 | 129, 102, 123, 51[1] | [1] |
| Sparteine | Not specified | Not specified | [8] |
| N-acetylcytisine | Not specified | Not specified | [8] |
| 13-methoxylupanine | Not specified | Not specified | [8] |
| Anagyrine | Not specified | Not specified | [8] |
| Baptifoline | Not specified | Not specified | [8] |
Note: Detailed fragmentation patterns and retention times are highly dependent on the specific instrument and conditions used.
Visualizations
Experimental Workflow for GC-MS Analysis of Quinoline Alkaloids
Caption: General experimental workflow for the analysis of quinoline alkaloids.
Logical Relationship for Sample Preparation Choices
Caption: Decision logic for sample preparation prior to GC-MS analysis.
References
- 1. madison-proceedings.com [madison-proceedings.com]
- 2. benchchem.com [benchchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of isoquinoline alkaloids in extracts of Chelidonium majus L. using emulsion liquid membrane extraction and GC/MS | Revista de Medicina e Investigación [elsevier.es]
- 7. benchchem.com [benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. academicjournals.org [academicjournals.org]
- 10. Alkaloids Profiling of Fumaria capreolata by Analytical Platforms Based on the Hyphenation of Gas Chromatography and Liquid Chromatography with Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thin Layer Chromatography for the Identification of Quinoline Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique widely used for the separation and identification of a broad range of compounds, including quinoline (B57606) alkaloids.[1] Quinoline alkaloids are a significant class of nitrogen-containing heterocyclic aromatic compounds with diverse and potent biological activities, such as antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] This document provides detailed protocols and data for the application of TLC in the qualitative analysis of quinoline alkaloids, aiding in drug discovery and quality control processes.
Data Presentation
Mobile Phase Systems for Quinoline Alkaloid Separation
The selection of an appropriate mobile phase is critical for achieving optimal separation of quinoline alkaloids on a silica (B1680970) gel stationary phase. The polarity of the solvent system can be adjusted to control the migration of the alkaloids up the TLC plate. Below is a table summarizing various mobile phase compositions that have been successfully employed for the separation of quinoline and related alkaloids.
| Compound Type / Example | Mobile Phase Composition (v/v/v/v) | Stationary Phase | Reference |
| Cinchona Alkaloids (Quinine, Quinidine, etc.) | Toluene : Chloroform : Diethyl ether : Diethylamine (40:15:35:10) | Silica Gel / HPTLC | [3] |
| General Alkaloids | Toluene : Ethyl acetate (B1210297) : Diethylamine (7:2:1) | Silica Gel | [4] |
| General Alkaloids (Atropine, Quinine) | Methanol : Ammonia (200:3) | Silica Gel G | [1] |
| 7-amino-4-trifluoromethyl-2-(3-azidooxypropyl) quinoline derivatives | Hexane : Acetone (3:1) | Silica Gel | [5] |
| Nadolol and Pindolol | Ethyl acetate : Methanol : Glacial acetic acid (49:49:2) | Silica Gel 60F254 | [3] |
| Isoquinoline (B145761) Alkaloids | Acetonitrile : Water (in varying concentrations from 50-75%) | Reversed-phase HPTLC | [6] |
Visualization Reagents for Quinoline Alkaloids
Many quinoline alkaloids are UV-active due to their aromatic structure and can be visualized under a UV lamp.[5] However, for compounds that are not UV-active or to enhance sensitivity, various chemical visualization reagents can be used.
| Reagent | Preparation | Detection Principle | Result | Reference |
| UV Light (254 nm) | Not applicable | Quenching of fluorescence on plates with a fluorescent indicator (F₂₅₄) | Dark spots against a fluorescent green background. | [5][7] |
| Dragendorff's Reagent | Solution A: 0.8 g bismuth nitrate (B79036) in 10 mL glacial acetic acid and 40 mL water. Solution B: 20 g potassium iodide in 50 mL water. Mix equal volumes of A and B before use. | Forms colored precipitates with alkaloids. | Orange, reddish-brown, or brown spots on a yellow background. | [8][9] |
| Iodine Vapor | Place iodine crystals in a sealed chamber. | Adsorption of iodine onto the compound spots. | Brown spots on a pale yellow background. | [5][7] |
| Potassium Permanganate (B83412) Stain | 1.5 g potassium permanganate in 100 mL 1M NaOH. | Oxidation of the compounds. | Yellowish spots on a dark purple background. | [9] |
| Anisaldehyde-Sulfuric Acid | Diethyl ether : glacial acetic acid : anisaldehyde : sulfuric acid (136:91:1:20 v/v/v/v). | Chemical reaction leading to colored products. | Various colored spots, often brownish-red for glucosamine-related structures. | [10] |
Experimental Protocols
General Workflow for TLC Analysis of Quinoline Alkaloids
The following diagram illustrates the standard step-by-step procedure for performing a TLC experiment for the identification of quinoline alkaloids.
Caption: Standard workflow for Thin Layer Chromatography analysis.
Detailed Experimental Protocol
3.2.1. Materials and Reagents
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: Select an appropriate solvent system from Table 2.1.
-
Sample Solvent: A volatile solvent such as dichloromethane (B109758) or ethyl acetate.[7]
-
Apparatus: Developing chamber, capillary tubes for spotting, UV lamp (254 nm), spraying bottle for reagents, heating plate.
-
Visualization Reagents: As required from Table 2.2.
-
Samples: this compound standards and unknown samples.
3.2.2. Chamber Preparation
-
Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[5]
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor.[5]
-
Cover the chamber tightly and allow it to saturate for at least 30 minutes before placing the TLC plate inside.
3.2.3. Plate Preparation and Spotting
-
Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate.[5] Never use a pen as the ink will run with the solvent.[5]
-
Mark the lanes where the samples will be spotted.[5]
-
Dissolve the this compound standards and unknown samples in a minimal amount of a suitable volatile solvent.
-
Using a capillary tube, apply a small, concentrated spot (1-2 mm in diameter) of each sample onto its designated lane on the baseline.[5]
-
Allow the solvent to completely evaporate between applications if multiple spotting is required for dilute samples.[5]
-
For identification purposes, it is recommended to use a co-spotting technique.[5] Apply the unknown sample, the authentic standard, and a co-spot (both the unknown and the standard applied at the same point) on the same plate.[5]
3.2.4. Development
-
Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.[5]
-
Cover the chamber and allow the solvent to ascend the plate via capillary action.[5]
-
Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[5]
-
Immediately mark the position of the solvent front with a pencil.[5]
3.2.5. Visualization
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm and circle any visible spots with a pencil.[5][7]
-
If spots are not visible or for confirmation, proceed with a chemical staining method as described in Table 2.2.
3.2.6. Analysis and Interpretation
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf value and the color of the spot from the unknown sample with those of the standard.
-
In the case of co-spotting, if the unknown compound is the same as the standard, the co-spot will appear as a single, unified spot.[5] If they are different, two separate spots will likely be observed.[5]
Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving common problems encountered during the TLC analysis of quinoline alkaloids.
Caption: A decision tree for troubleshooting common TLC problems.
References
- 1. scribd.com [scribd.com]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of the partition coefficient of isoquinoline alkaloids from Chelidonium majus by reversed phase thin layer chromatography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. organic chemistry - How do I perform thin-layer chromatography to identify alkaloid content in fruits? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Skraup Synthesis of the Quinoline Ring System
Introduction
First described by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a cornerstone reaction in heterocyclic chemistry for the preparation of quinolines.[1][2] The reaction typically involves heating an aromatic amine (like aniline) with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent.[2][3] Quinolines are a vital class of heterocyclic compounds, with the fused benzene (B151609) and pyridine (B92270) ring structure forming the scaffold for numerous pharmaceuticals, dyes, and industrial chemicals.[3][4] Notable applications include the synthesis of antimalarial drugs such as chloroquine (B1663885) and quinine.[3]
The archetypal reaction involves aniline (B41778), glycerol, sulfuric acid, and nitrobenzene (B124822) (acting as both solvent and oxidizing agent) to produce quinoline (B57606).[2][5] The reaction is notoriously exothermic and can be violent if not properly controlled.[6][7] To moderate the reaction's vigor, moderators such as ferrous sulfate (B86663) (FeSO₄) or boric acid are often incorporated.[7][8]
Core Reaction Components
-
Aromatic Amine: The primary substrate. The nature and position of substituents on the amine ring dictate the structure of the final quinoline product. While ortho- and para-substituted anilines yield single products, meta-substituted anilines can produce a mixture of 5- and 7-substituted quinolines.[9]
-
Glycerol: Acts as the source for the three-carbon chain required to form the pyridine ring. Under the strong acidic and high-temperature conditions, glycerol dehydrates to form acrolein (propenal), an α,β-unsaturated aldehyde, which is the key reactive intermediate.[1][7][10]
-
Acid Catalyst: Concentrated sulfuric acid is the most common catalyst. It serves to dehydrate the glycerol to acrolein and catalyzes the cyclization step.[9][10]
-
Oxidizing Agent: Necessary for the final aromatization step, converting the 1,2-dihydroquinoline (B8789712) intermediate into the stable quinoline ring.[7] While nitrobenzene is traditional, other oxidizing agents like arsenic pentoxide (As₂O₅) or iodine can be used, which may result in a less violent reaction.[9][11][12]
Reaction Mechanism
The Skraup synthesis proceeds through a well-established multi-step mechanism:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7][13]
-
Michael Addition: The aromatic amine performs a nucleophilic 1,4-addition (Michael addition) to acrolein.[7][10]
-
Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed electrophilic ring closure.[7][13]
-
Dehydration and Oxidation: The cyclized intermediate then dehydrates to form 1,2-dihydroquinoline.[10] This intermediate is subsequently oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the final aromatic quinoline product.[7][11]
Quantitative Data: Reaction Yields
The yield of the Skraup synthesis is highly dependent on the substituents of the aromatic amine, the choice of oxidizing agent, and the specific reaction conditions. The following table summarizes representative yields.
| Aromatic Amine | Product | Oxidizing Agent | Yield (%) | Reference |
| Aniline | Quinoline | Nitrobenzene | 84-91% | [6] |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | Arsenic Pentoxide | ~70% | [9] |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Not Specified | Mixture | [6] |
| 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | Self-oxidizing | 14% | [4] |
| p-Toluidine | 4,6-Dimethylquinoline | Methyl Vinyl Ketone* | Not Specified | [1] |
*Note: In this modified Skraup reaction, methyl vinyl ketone is used in place of glycerol.
Experimental Protocols
Protocol 1: General Synthesis of Quinoline
This protocol is adapted from a standard procedure for the synthesis of the parent quinoline molecule.[9]
Materials:
-
Aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Glycerol
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Concentrated Sodium Hydroxide (B78521) (NaOH) solution
-
Anhydrous Potassium Carbonate (K₂CO₃)
Procedure:
-
Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath and swirling to mix.
-
Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add the nitrobenzene.[9]
-
Heating: Gently heat the mixture using an oil bath. The reaction is highly exothermic and will begin to boil.[7][9] Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[9]
-
Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.[6]
-
Workup (Isolation): Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline.[6]
-
Steam Distillation: Isolate the crude quinoline from the reaction mixture via steam distillation. The quinoline and unreacted nitrobenzene will co-distill.[6][9]
-
Purification: Separate the organic quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by fractional distillation. Collect the fraction boiling at 235-237°C.[6]
Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline
This protocol is a representative example for synthesizing a substituted quinoline.[9]
Materials:
-
3-Nitro-4-aminoanisole
-
Arsenic Pentoxide (As₂O₅), powdered
-
Glycerol (U.S.P. grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Celite (filter aid)
-
Ethanol (B145695) (95%)
Procedure:
-
Mixing Reagents: In a large three-necked round-bottom flask equipped with a mechanical stirrer, create a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.[9]
-
Acid Addition: While stirring efficiently, slowly add concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.[6]
-
Dehydration: Heat the mixture in an oil bath, maintaining an internal temperature between 105-110°C to remove water.[6][9]
-
Main Reaction: After water removal, raise the internal temperature to 117-119°C. Carefully add more concentrated sulfuric acid dropwise over 2.5-3.5 hours while maintaining this temperature.[6]
-
Heating: After the addition is complete, hold the temperature at 120°C for 4 hours, and then increase it to 123°C for an additional 3 hours.[6][9]
-
Workup: Cool the reaction mixture and dilute it with water. Neutralize the solution with a concentrated solution of sodium carbonate.[9]
-
Purification: Filter the hot solution through a layer of Celite to remove solids. Allow the filtrate to cool, which will induce crystallization of the product. Collect the crude product by filtration and recrystallize from 95% ethanol to obtain pure 6-methoxy-8-nitroquinoline.[9]
References
- 1. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline | DOCX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. chemistry-online.com [chemistry-online.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. iipseries.org [iipseries.org]
Application Notes and Protocols for the Doebner-von Miller Reaction in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Doebner-von Miller reaction is a robust and versatile method for the synthesis of the quinoline (B57606) scaffold, a privileged structure in medicinal chemistry and materials science. First described by Oscar Doebner and Wilhelm von Miller in 1881, this acid-catalyzed reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[1][2][3] The quinoline core is a key pharmacophore in a wide array of therapeutic agents, including antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[4] This document provides detailed application notes, experimental protocols, and data to facilitate the use of the Doebner-von Miller reaction in research and drug development.
Reaction Mechanism and Key Features
The mechanism of the Doebner-von Miller reaction has been a subject of study, with a fragmentation-recombination mechanism being proposed based on isotopic labeling experiments.[5] The generally accepted pathway involves the following key steps:
-
Michael Addition: The reaction commences with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring.
-
Dehydration: Subsequent dehydration of the cyclic intermediate occurs.
-
Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product. This oxidation can be effected by an external oxidizing agent or by another molecule of the Schiff base formed in situ.
The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂).[2][5] A significant challenge in the Doebner-von Miller synthesis is the potential for acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which can lead to the formation of tar and reduced yields.[6] Modern modifications, such as the use of biphasic solvent systems or gradual addition of reagents, have been developed to mitigate these side reactions.[6]
Data Presentation: Substrate Scope and Reaction Yields
The Doebner-von Miller reaction is applicable to a wide range of substituted anilines and α,β-unsaturated carbonyl compounds. The electronic nature of the substituents on the aniline can influence the reaction outcome, with electron-donating groups generally favoring the reaction. The following table summarizes representative examples of quinoline derivatives synthesized via the Doebner-von Miller reaction, highlighting the reaction conditions and corresponding yields.
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Solvent | Time (h) | Temperature (°C) | Product | Yield (%) | Reference |
| Aniline | Crotonaldehyde (B89634) | HCl / Toluene (biphasic) | 6-8 | Reflux | 2-Methylquinoline (B7769805) | High | [7] |
| 4-Isopropylaniline | Mesityl oxide | Iodine / Toluene | 5 | Reflux | 1,2-Dihydro-6-isopropyl-2,2,4-trimethylquinoline | 38 | [5] |
| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | 12 | Reflux | Methyl 6,7-dimethyl-4-phenylquinoline-2-carboxylate | 80 | [8] |
| 4-Chloroaniline | Ethyl (E)-2-oxo-4-(4-chlorophenyl)but-3-enoate | TFA | 12 | Reflux | Ethyl 6-chloro-4-(4-chlorophenyl)quinoline-2-carboxylate | 83 | [9] |
| 4-Aminophenol | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | 12 | Reflux | Methyl 6-hydroxy-4-phenylquinoline-2-carboxylate | 79 | [9] |
| Aniline | Cinnamaldehyde | Ag(I)-Montmorillonite K10 | 3 | 100 | 2-Styrylquinoline | 89 | |
| 4-Methoxyaniline | Crotonaldehyde | Ag(I)-Montmorillonite K10 | 3 | 100 | 6-Methoxy-2-methylquinoline | 82 |
Mandatory Visualizations
Reaction Mechanism
Caption: Proposed mechanism of the Doebner-von Miller reaction.
Experimental Workflow
Caption: A generalized workflow for the Doebner-von Miller synthesis.
Signaling Pathway Inhibition by Quinoline Derivatives
Many quinoline-based drugs exert their anticancer effects by inhibiting key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer, making it a prime target for therapeutic intervention.
Caption: Quinoline-based drugs can inhibit the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline
This protocol is adapted from procedures designed to minimize tar formation by using a biphasic solvent system and gradual addition of the aldehyde.[7]
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated sodium hydroxide (B78521) solution
-
Dichloromethane (B109758) or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Addition funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude 2-methylquinoline by distillation or column chromatography.
Protocol 2: Synthesis of 2,4-Dimethylquinoline
This protocol describes a classic approach to synthesizing 2,4-dimethylquinoline.
Materials:
-
Aniline (iodine-containing)
-
Anhydrous aniline
-
Sodium metal
-
Copper powder
Equipment:
-
Heating mantle
-
Distillation apparatus
-
Vacuum distillation apparatus
Procedure:
-
Heat iodine-containing aniline to 170-175°C in a suitable reaction vessel.
-
While vigorously stirring, add acetone dropwise to the hot aniline.
-
Collect the distillate, which will contain unreacted aniline and the intermediate 2,2,4-trimethyl-1,2-dihydroquinoline (B116575).
-
Separate the aniline and the intermediate fraction by vacuum distillation.
-
Heat the isolated 2,2,4-trimethyl-1,2-dihydroquinoline with anhydrous aniline, sodium metal, and copper powder.
-
Subject the reaction mixture to vacuum distillation to obtain the final product, 2,4-dimethylquinoline.[10]
These protocols provide a starting point for the synthesis of quinoline derivatives using the Doebner-von Miller reaction. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. guidechem.com [guidechem.com]
Application Notes and Protocols: Friedlander Synthesis of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedlander synthesis is a powerful and versatile chemical reaction for the synthesis of substituted quinolines. First described by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester.[1] The reaction can be catalyzed by either acids or bases and has been adapted for a variety of reaction conditions, including conventional heating, microwave irradiation, and ultrasound assistance, to enhance yields and reduce reaction times.[1]
Quinolines are a significant class of nitrogen-containing heterocyclic compounds that are prevalent in numerous natural products and synthetic bioactive molecules.[2] Their derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, making them highly attractive scaffolds in drug discovery and development.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the use of the Friedlander synthesis in a research and development setting.
Reaction Mechanism
The Friedlander synthesis can proceed through two main mechanistic pathways, depending on the reaction conditions.[1]
-
Aldol (B89426) Condensation Pathway: Favored under basic conditions, this pathway begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone. The resulting aldol adduct undergoes intramolecular cyclization and subsequent dehydration to form the quinoline (B57606) product.[1]
-
Schiff Base Formation Pathway: Under acidic conditions, the reaction typically starts with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the ketone. This is followed by an intramolecular aldol-type reaction and dehydration to yield the final substituted quinoline.[1]
Applications in Drug Development
The quinoline scaffold is a key component in a multitude of pharmaceuticals. The Friedlander synthesis provides a direct and efficient route to a diverse library of substituted quinolines for screening and development.
Anticancer Agents
Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways. A critical pathway often dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade, which controls cell growth, proliferation, and survival.[4] Certain quinoline-based compounds synthesized via methods analogous to the Friedlander synthesis have been identified as inhibitors of this pathway, making them promising candidates for cancer therapy.[5]
Antimalarial Drugs
The quinoline core is a well-established pharmacophore in antimalarial drugs. The rise of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. The Friedlander synthesis is a valuable tool for generating novel quinoline-based compounds that can target essential parasite pathways, such as the mitochondrial respiratory chain.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of substituted quinolines using the Friedlander reaction under various conditions.
General Experimental Workflow
Protocol 1: Conventional Synthesis using Acid Catalysis
This protocol describes the synthesis of 2-phenyl-quinoline-4-carboxylic acid ethyl ester.[1]
Materials:
-
2-Aminobenzophenone (B122507) (1 mmol, 197.2 mg)
-
Ethyl acetoacetate (B1235776) (1.2 mmol, 156.2 mg)
-
Concentrated Hydrochloric acid (HCl, 2-3 drops)
-
Ethanol (B145695) (10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) in ethanol (10 mL).
-
Add ethyl acetoacetate (1.2 mmol) to the solution.
-
Add 2-3 drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.[1]
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a rapid synthesis of a quinoline derivative using microwave irradiation.[6]
Materials:
-
2-Aminobenzophenone
-
Cyclic ketone (e.g., cyclohexanone)
-
Acetic acid
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminobenzophenone and the cyclic ketone.
-
Add neat acetic acid to serve as both the solvent and the acid catalyst.
-
Irradiate the mixture in a microwave reactor at 160 °C for 5 minutes.[6]
-
After cooling, carefully neutralize the acetic acid with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Synthesis using a Reusable Solid Catalyst
This protocol describes the synthesis of a polysubstituted quinoline using a reusable solid acid catalyst, tungstophosphoric acid included in a polymeric matrix (APTPOL60).[7]
Materials:
-
2-Aminoaryl ketone (1 mmol)
-
α-Methylene carbonyl compound (1.2 mmol)
-
APTPOL60 catalyst
-
Absolute ethanol (5 mL)
Procedure:
-
In a reaction vessel, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the APTPOL60 catalyst in absolute ethanol (5 mL).[7]
-
Stir the reaction mixture at 78 °C for the required time (typically 5-24 hours), monitoring the progress by TLC.[7]
-
Upon completion, cool the reaction mixture.
-
Separate the solid catalyst by filtration. The catalyst can be washed with ethanol, dried, and reused.[7]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the desired polysubstituted quinoline.
Quantitative Data Summary
The choice of catalyst, solvent, and reaction conditions significantly impacts the yield and reaction time of the Friedlander synthesis. The following tables summarize quantitative data from various studies for the synthesis of 2,4-disubstituted and other polysubstituted quinolines.
Table 1: Synthesis of 2,4-Disubstituted Quinolines
| 2-Aminoaryl Ketone | α-Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Aminobenzaldehyde | Acetophenone | p-Toluenesulfonic acid | Toluene | Reflux | - | - |
| 4-Methylaniline | Acetylacetone | NKC-9 acidic resin | - | - | - | - |
Note: Specific quantitative data for time and yield were not provided in the source for these examples.[5]
Table 2: Synthesis of Polysubstituted Quinolines with a Reusable Catalyst [7]
| 2-Aminoaryl Ketone | α-Methylene Carbonyl Compound | Time (h) | Yield (%) |
| 2-Aminoacetophenone | Methyl acetoacetate | 24 | 97 |
| 2-Aminobenzophenone | Ethyl acetoacetate | 24 | 95 |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 24 | 99 |
Reaction conditions: APTPOL60 catalyst, absolute ethanol, 78 °C.[7]
Table 3: Effect of Solvent on Yield in Uranyl Acetate Catalyzed Synthesis [8]
| Solvent | Time (min) | Yield (%) |
| H₂O | - | 40 |
| EtOH | - | 89 |
| CHCl₃ | - | 47 |
| Acetone | - | 56 |
| THF | - | 43 |
| CH₃CN | - | 58 |
Reaction: 2-Aminoacetophenone and Ethyl acetoacetate with Uranyl Acetate (UA) catalyst under reflux.[8]
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. jopir.in [jopir.in]
- 5. researchgate.net [researchgate.net]
- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Quinoline Derivatives as Antimalarial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinoline (B57606) derivatives with demonstrated antimalarial activity. The quinoline scaffold remains a cornerstone in the development of antimalarial drugs, with established agents like chloroquine (B1663885) and primaquine (B1584692) serving as foundational structures for further derivatization.[1] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continued exploration of novel quinoline-based therapeutics.[2] This document outlines synthetic pathways for creating such derivatives and summarizes their biological activity.
Mechanism of Action: Inhibition of Heme Detoxification
Quinoline-based antimalarial agents are understood to exert their parasiticidal effects by disrupting the detoxification of heme within the malaria parasite's digestive vacuole.[3] During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin, releasing toxic-free heme (ferriprotoporphyrin IX).[4] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[5] Quinoline derivatives, particularly 4-aminoquinolines like chloroquine, are weak bases that accumulate in the acidic digestive vacuole.[3] Here, they are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[5][6]
Caption: Inhibition of Heme Detoxification by Quinoline Derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis of representative quinoline derivatives with reported antimalarial activity.
Protocol 1: Synthesis of 4-Amino-7-chloroquinoline Derivatives
This protocol describes a general method for the nucleophilic substitution of 4,7-dichloroquinoline (B193633) with various amines to generate a library of 4-aminoquinoline (B48711) derivatives. This is a foundational reaction in the synthesis of many chloroquine analogues.[7][8]
General Workflow:
Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.
Materials:
-
4,7-Dichloroquinoline
-
Desired aliphatic or aromatic amine (1.1-1.5 equivalents)
-
Phenol (B47542) (as solvent)
-
Ethyl acetate (B1210297) or Dichloromethane
-
1 M Sodium hydroxide (B78521) (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Appropriate eluent system (e.g., methanol (B129727) in dichloromethane)
Procedure:
-
In a round-bottom flask, create a melt of phenol by heating.[2]
-
Add 4,7-dichloroquinoline (1 equivalent) to the molten phenol.
-
Heat the mixture to a temperature between 120-140 °C under an inert atmosphere.[2]
-
To the heated mixture, add the desired aliphatic amine (1.1-1.5 equivalents) dropwise over a period of 15-30 minutes.[2]
-
Continue heating the reaction mixture at the same temperature for 4-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to dissolve the reaction mixture.
-
Wash the organic layer with an aqueous solution of sodium hydroxide (1 M) to remove the phenol.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 4-(alkylamino)-7-chloroquinoline derivative.[2]
-
Characterize the final product using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: Synthesis of 6-Chloro-2-arylvinylquinolines (Styrylquinolines)
This protocol outlines a multi-step synthesis for a class of styrylquinolines that have shown potent activity against chloroquine-resistant strains of P. falciparum.[9]
Materials:
-
Substituted anilines (e.g., p-anisidine)
-
Ethyl acetoacetate (B1235776)
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaminoalkylamines
-
Aromatic aldehydes
-
p-Toluenesulfonamide (p-TsNH₂)
-
Xylene
Procedure:
Step 1: Synthesis of Hydroxyquinolines
-
Mix the substituted aniline (B41778) (1 equivalent) with ethyl acetoacetate (1 equivalent) in the presence of polyphosphoric acid (PPA).
-
Heat the mixture to 150 °C for 2 hours.[9]
-
Upon completion, carefully quench the reaction mixture and extract the product to yield the corresponding hydroxyquinoline.
Step 2: Chlorination
-
Treat the hydroxyquinoline from Step 1 with phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to 105 °C for 2 hours to yield the chloroquinoline derivative.[9]
Step 3: Amination
-
React the chloroquinoline from Step 2 with an excess of the desired N,N-dimethylaminoalkylamine.
-
Heat the mixture to 130 °C for 24 hours to produce the 4-aminoquinoline intermediate.[9]
Step 4: Olefination
-
To a solution of the 4-aminoquinoline from Step 3 in xylene, add the desired aromatic aldehyde (1 equivalent) and a catalytic amount of p-toluenesulfonamide.
-
Heat the mixture to 130 °C for 12 hours.[9]
-
After cooling, purify the reaction mixture by column chromatography to obtain the final 6-chloro-2-arylvinylquinoline product.
Quantitative Data Summary
The following tables summarize the in vitro antimalarial activity of various quinoline derivatives against different strains of P. falciparum. The activity is expressed as the half-maximal inhibitory concentration (IC₅₀).
Table 1: Antimalarial Activity of Quinoline-Hybrid Compounds
| Compound Class | Linker/Hybrid Moiety | P. falciparum Strain | IC₅₀ (µM) | Reference |
| Quinoline-Pyrimidine | Piperazine | D10 (CQ-sensitive) | 0.157 (as nM) | [10] |
| Quinoline-Pyrimidine | Piperazine | Dd2 (CQ-resistant) | 0.157 (as nM) | [10] |
| 4-Aminoquinoline-Pyrimidine | Modified Anilines | W2 (CQ-resistant) | 0.033 | [10] |
| Quinoline-Naphthoquinone | Diaminoethyl | RKL-2 (CQ-sensitive) | 0.391-1.033 (as µg/mL) | [10] |
| Quinoline-Naphthoquinone | Diaminoethyl | RKL-9 (CQ-resistant) | 0.684-1.778 (as µg/mL) | [10] |
Table 2: Antimalarial Activity of Dihydropyrimidine-Quinoline Derivatives
| Compound ID | P. falciparum Strain | IC₅₀ (µg/mL) | Reference |
| 4b | Not Specified | < 0.5 (active) | [11] |
| 4g | Not Specified | < 0.5 (active) | [11] |
| 4i | Not Specified | < 0.5 (active) | [11] |
| 12 | Not Specified | < 0.5 (active) | [11] |
| Chloroquine (control) | Not Specified | - | [11] |
Note: The original data classified compounds with IC₅₀ < 0.5 µg/mL as active.
Table 3: Antimalarial Activity of 6-Chloro-2-arylvinylquinoline Derivatives against Dd2 Strain (CQ-resistant)
| Compound ID | R² Substituent | EC₅₀ (nM) | Reference |
| 8 | H | 41.2 ± 5.3 | [9] |
| 9 | 4-NO₂ | 28.6 ± 0.9 | [9] |
| 10 | 2-NO₂ | 56.3 ± 8.1 | [9] |
| 11 | 3-NO₂ | 49.5 ± 4.0 | [9] |
Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The antimalarial activities reported are from published literature and may vary depending on experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 11. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of Quinoline-Based Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer properties.[1][2] The versatility of the quinoline ring system allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[1][3] Quinoline derivatives have been developed to target various hallmarks of cancer through multiple mechanisms of action, such as the inhibition of protein kinases (e.g., EGFR, HER-2), disruption of tubulin polymerization, and modulation of critical signaling pathways like PI3K/Akt/mTOR.[4][5][6][7] Several quinoline-based drugs, including bosutinib (B1684425) and lenvatinib, are already in clinical use for cancer treatment, highlighting the therapeutic potential of this heterocyclic motif.[8]
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of quinoline-based anticancer drugs, focusing on representative examples from recent literature.
Data Presentation: Anticancer Activity of Representative Quinoline Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of selected quinoline-based compounds against various cancer cell lines.
Table 1: Quinoline-Chalcone Derivatives as Tubulin Polymerization Inhibitors
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 12e | MGC-803 (Gastric) | 1.38 | G2/M phase arrest, apoptosis induction, ROS generation | [9][10] |
| HCT-116 (Colon) | 5.34 | G2/M phase arrest, apoptosis induction, ROS generation | [9][10] | |
| MCF-7 (Breast) | 5.21 | G2/M phase arrest, apoptosis induction, ROS generation | [9][10] | |
| Compound 5 | K562 (Leukemia) | Nanomolar range | G2/M phase arrest, apoptosis, mitochondrial depolarization, ROS generation | [9] |
| Compound 12c | MCF-7 (Breast) | 0.010 - 0.042 | Tubulin polymerization inhibition, G2/M phase arrest | [11] |
| HL-60 (Leukemia) | 0.010 - 0.042 | Tubulin polymerization inhibition, G2/M phase arrest | ||
| HCT-116 (Colon) | 0.010 - 0.042 | Tubulin polymerization inhibition, G2/M phase arrest | ||
| HeLa (Cervical) | 0.010 - 0.042 | Tubulin polymerization inhibition, G2/M phase arrest | [12] |
Table 2: Quinoline-Based EGFR/HER-2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| Compound 5a | EGFR | 71 | MCF-7 (Breast) | 25-82 | [4][13] |
| HER-2 | 31 | A-549 (Lung) | 25-82 | [4][13] | |
| Erlotinib | EGFR | 80 | - | - | [4][13] |
| Lapatinib | HER-2 | 26 | - | - | [4][13] |
Table 3: Quinoline-Based PI3K/Akt/mTOR Pathway Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| PQQ | mTOR | 64 | HL-60 (Leukemia) | [14] |
| HA-2l | mTOR | 66 | MDA-MB231 (Breast), HCT-116 (Colon) | [15] |
| HA-2c | mTOR | 75 | MDA-MB231 (Breast), HCT-116 (Colon) | [15] |
Experimental Protocols
A. General Synthesis of Quinoline Scaffolds
Several classical methods are employed for the synthesis of the quinoline core.[3]
1. Friedländer Annulation
This method involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group.
-
Protocol:
-
Dissolve the 2-aminobenzaldehyde (1 equivalent) and the carbonyl compound (1.1 equivalents) in ethanol (B145695).
-
Add a catalytic amount of a base (e.g., NaOH, KOH) or acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with cold water, and purify by recrystallization or column chromatography.
-
2. Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[3]
-
Protocol:
-
Mix the substituted aniline (B41778) (1 equivalent) with an α,β-unsaturated aldehyde or ketone (2 equivalents) in the presence of a Lewis acid (e.g., SnCl4) or a protic acid (e.g., HCl).
-
Heat the mixture at 100-150 °C for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and neutralize with a base (e.g., Na2CO3 solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
B. Synthesis of a Representative Quinoline-Chalcone Derivative (e.g., Compound 12e)
This protocol is a representative example for synthesizing quinoline-chalcone hybrids.[9][10]
-
Protocol:
-
Synthesis of the quinoline precursor: Prepare the substituted 2-methylquinoline (B7769805) using a standard method like the Doebner-von Miller reaction.
-
Aldol Condensation:
-
To a solution of the substituted 2-methylquinoline (1 equivalent) and an appropriate substituted benzaldehyde (B42025) (1.1 equivalents) in ethanol, add a catalytic amount of aqueous NaOH or KOH.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of the chalcone (B49325) product by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water until neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
C. In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][16]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test quinoline compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
D. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.[8]
-
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the quinoline derivative at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.[8]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add the cells dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[8]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[8]
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Caption: EGFR/HER-2 signaling pathway and inhibition by quinoline-based drugs.
Caption: Mechanism of tubulin polymerization inhibition by quinoline derivatives.
Caption: General workflow for the development of quinoline-based anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Quinoline Alkaloids as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) alkaloids are a significant class of nitrogen-containing heterocyclic aromatic compounds found in various medicinal plants, such as those from the Rutaceae, Berberidaceae, and Papaveraceae families.[1] For centuries, these natural products have been a focal point of research due to their broad spectrum of pharmacological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[2][3][4] The investigation into their anti-inflammatory potential is driven by the need for novel therapeutic agents with improved efficacy and fewer side effects compared to current steroidal and non-steroidal anti-inflammatory drugs (NSAIDs).[5] This document provides a comprehensive guide to the application of quinoline alkaloids as anti-inflammatory agents, detailing their mechanisms of action, protocols for their evaluation, and a summary of their activity.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of quinoline alkaloids are primarily attributed to their ability to modulate key signaling pathways that are crucial in the inflammatory response. Inflammation is a complex biological process involving the activation of immune cells and the production of inflammatory mediators.[6] Quinoline derivatives have been shown to interfere with these processes by targeting critical signaling cascades.
Key pathways modulated by quinoline alkaloids include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several quinoline alkaloids have been shown to inhibit the activation of NF-κB in inflammatory cells, thereby downregulating the expression of these inflammatory mediators.[7][8]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to the nucleus to regulate gene expression involved in inflammation.[9][10] The activation of these kinases is essential for the production of pro-inflammatory cytokines and mediators. Some quinoline alkaloids exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of MAPKs.[11]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is critical for signaling initiated by various cytokines, including IL-6.[9] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to induce the transcription of target inflammatory genes. Inhibition of the JAK/STAT pathway is another mechanism through which quinoline alkaloids can suppress inflammation.
Below is a diagram illustrating the general mechanism by which quinoline alkaloids inhibit these key inflammatory signaling pathways.
Caption: General mechanism of quinoline alkaloids in inhibiting inflammatory pathways.
Application Notes: Screening for Anti-inflammatory Activity
A systematic approach involving both in vitro and in vivo models is essential for evaluating the anti-inflammatory potential of quinoline alkaloids.[5][12]
In Vitro Screening Assays
Initial screening is typically performed using cell-based assays to determine the direct effects of the compounds on inflammatory responses.
-
Inhibition of Nitric Oxide (NO) Production: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV-2 microglial cells) are commonly used.[7][8] The amount of NO produced is measured in the cell culture supernatant using the Griess reagent. A reduction in NO levels indicates potential anti-inflammatory activity.
-
Inhibition of Pro-inflammatory Cytokine Production: The effect of quinoline alkaloids on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant of stimulated immune cells.[7][13][14]
-
Inhibition of Protein Denaturation: As protein denaturation is implicated in inflammation, the ability of a compound to inhibit heat-induced albumin denaturation can be used as a simple and cost-effective screening method.[15][16][17][18]
-
Membrane Stabilization Assay: The stabilization of red blood cell membranes against hypotonicity-induced hemolysis can be an indicator of anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane.[15][16]
In Vivo Validation Models
Promising compounds identified from in vitro screening should be further evaluated in animal models of inflammation.[5][19]
-
Carrageenan-Induced Paw Edema: This is a widely used and reproducible model of acute inflammation.[20][21] Carrageenan injection into the paw of a rodent (rat or mouse) induces a biphasic inflammatory response characterized by edema.[22][23][24] The anti-inflammatory effect of a test compound is assessed by its ability to reduce the swelling of the paw.[25]
The following diagram illustrates a general workflow for the screening and validation of quinoline alkaloids as anti-inflammatory agents.
Caption: General workflow for screening anti-inflammatory quinoline alkaloids.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected quinoline alkaloids from recent studies.
| Quinoline Alkaloid | Assay | Cell Line | IC50 (µM) | Reference |
| Preskimmianine | NO Inhibition | BV-2 | < 5.0 | [7] |
| Waltherione M | NO Inhibition | RAW 264.7 | 11.7 ± 0.8 | [8][26] |
| Compound 6 (from W. indica) | NO Inhibition | RAW 264.7 | 11.0 | [8][26] |
| Compound 8a (from W. indica) | NO Inhibition | RAW 264.7 | 12.8 | [8][26] |
| Compound 11 (from W. indica) | NO Inhibition | RAW 264.7 | 11.9 | [8][26] |
| Compound 6 (from W. indica) | NF-κB Inhibition | 293-NF-κB | 7.1 | [8][26] |
| Compound 8a (from W. indica) | NF-κB Inhibition | 293-NF-κB | 12.1 | [8][26] |
| Dasycarine A | NO Inhibition | BV-2 | 7.8 - 28.4 | [7] |
Detailed Experimental Protocols
Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To evaluate the ability of quinoline alkaloids to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
LPS (from E. coli)
-
This compound test compounds
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the this compound test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(NO in LPS group - NO in treated group) / NO in LPS group] x 100
-
Determine the IC50 value of the test compound.
-
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
Objective: To quantify the inhibitory effect of quinoline alkaloids on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.
Materials:
-
Cell culture supernatants from Protocol 1
-
Commercially available ELISA kits for mouse TNF-α and IL-6[14][27]
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit. A general procedure is outlined below.[27][28]
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Measurement: Measure the absorbance at 450 nm using an ELISA plate reader.
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Calculate the percentage of cytokine inhibition and the IC50 value.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a this compound in an acute inflammation model.[29]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound test compound
-
Positive control drug (e.g., Indomethacin or Diclofenac)[25]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Carrageenan control (receives vehicle)
-
Group 3: Positive control (e.g., Indomethacin 10 mg/kg)
-
Groups 4-6: Test compound at different doses (e.g., 10, 25, 50 mg/kg)
-
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).
-
Drug Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the vehicle control group.[23][25]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vt).[23][25]
-
Data Analysis:
-
Calculate the paw edema volume (ΔV) at each time point: ΔV = Vt - V0.
-
Calculate the percentage of edema inhibition for each treated group compared to the carrageenan control group using the formula: % Inhibition = [ (ΔV control - ΔV treated) / ΔV control ] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
The following diagram illustrates the timeline for the carrageenan-induced paw edema experiment.
Caption: Timeline of the carrageenan-induced paw edema protocol.
Conclusion
Quinoline alkaloids represent a promising class of natural products for the development of novel anti-inflammatory drugs. Their ability to modulate key inflammatory signaling pathways provides a strong rationale for their therapeutic potential. The application notes and protocols detailed in this document offer a comprehensive framework for researchers to systematically screen and validate the anti-inflammatory properties of quinoline alkaloids. Further research, including structure-activity relationship studies and preclinical safety evaluations, will be crucial in advancing these compounds from the laboratory to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and medicinal perspective of quinolines as antiviral agents | Semantic Scholar [semanticscholar.org]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Quinoline Alkaloids from the Roots of Waltheria indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]
- 11. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijcrt.org [ijcrt.org]
- 17. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 18. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 20. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 24. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpras.com [ijpras.com]
Application Notes and Protocols: Antimicrobial Activity of Synthetic Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antimicrobial activity of synthetic quinoline (B57606) compounds, including quantitative data, detailed experimental protocols, and visualizations of mechanisms and workflows. Quinolines are a prominent class of heterocyclic compounds that have been extensively studied for their broad-spectrum antimicrobial properties.[1][2][3] Their derivatives are foundational to the development of numerous antibacterial and antifungal agents.[3][4]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of synthetic quinoline derivatives has been evaluated against a wide range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key metric for this evaluation. The following tables summarize the MIC values for several recently synthesized quinoline compounds against various microbial strains.
Table 1: Antibacterial Activity of Selected Synthetic Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| Quinoline-based hydroxyimidazolium hybrid 7b | 2 | - | - | - | >50% inhibition at 20 | >50% inhibition at 20, full inhibition at 50 | [5][6] |
| Quinoline-based hydroxyimidazolium hybrid 7h | 20 | - | - | - | - | - | [5][6] |
| Pyrimidoisoquinolinquinone derivative 28 | - | Lower than vancomycin | - | - | - | - | [7] |
| Quinoline-coupled hybrid 5d | 0.125 - 8 | - | - | 0.125 - 8 | 0.125 - 8 | - | [8] |
| Quinoline derivative 6 (from 6-amino-4-methyl-1H-quinoline-2-one) | 3.12 - 50 | - | 3.12 - 50 | 3.12 - 50 | 3.12 - 50 | - | [4][9][10] |
| Quinolinequinone QQ2 | 1.22 - 9.76 | 2.44 (MIC₅₀) / 9.76 (MIC₉₀) | - | - | - | - | [11] |
| Quinolinequinone QQ6 | 1.22 - 9.76 | 2.44 (MIC₅₀) / 9.76 (MIC₉₀) | - | - | - | - | [11] |
| Quinoline-thiazole derivative 4g | 7.81 | 3.91 | - | - | - | - | [12] |
| Quinoline-thiazole derivative 4m | 7.81 | 7.81 | - | - | - | - | [12] |
| 4-hydroxy-3-iodo-quinol-2-one (11) | - | 0.049 - 0.097 | - | - | - | - | [13] |
Table 2: Antifungal and Antimycobacterial Activity of Selected Synthetic Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Aspergillus spp. | Mycobacterium tuberculosis H37Rv | Reference |
| Quinoline-based hydroxyimidazolium hybrid 7a | - | - | - | 20 | [5][6] |
| Quinoline-based hydroxyimidazolium hybrid 7b | - | - | - | 10 | [5][6] |
| Quinoline-based hydroxyimidazolium hybrids 7c & 7d | 62.5 | 15.6 | 62.5 | - | [5][6] |
| Quinoline derivative 6 (from 6-amino-4-methyl-1H-quinoline-2-one) | Potentially active | - | Potentially active | - | [4][9][10] |
| Quinoline-thiazole derivatives 4b, 4e, 4f | <0.06 | - | - | - | [12] |
Experimental Protocols
The following are detailed protocols for common in vitro antimicrobial susceptibility tests used in the evaluation of synthetic quinoline compounds.
Protocol 2.1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.
Materials:
-
Test quinoline compounds
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)[14][15]
-
Negative control (broth only)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate, select several colonies of the microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the synthetic quinoline compounds in a suitable solvent to a known stock concentration.
-
Perform serial two-fold dilutions of the stock solution in the broth medium across the wells of the 96-well plate. Typically, a range of concentrations from 0.06 to 128 µg/mL is tested.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the diluted compounds.
-
Include a positive control well (inoculum with a standard antibiotic) and a negative control well (broth only, no inoculum). Also, include a growth control well (inoculum with broth and solvent, but no compound).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific fungal strain.
-
-
Determination of MIC:
Protocol 2.2: Agar (B569324) Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[15][16]
Materials:
-
Test quinoline compounds
-
Sterile Petri dishes
-
Agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile cork borer or pipette tips
-
Positive control antibiotic
-
Solvent for dissolving compounds
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions.
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.1.
-
Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the inoculum to create a lawn of bacteria.
-
-
Application of Compounds:
-
Using a sterile cork borer, create uniform wells in the agar.
-
Prepare solutions of the test quinoline compounds at a known concentration.
-
Carefully add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.
-
Add a positive control antibiotic and the solvent alone to other wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
-
Mechanism of Action and Experimental Workflows
The primary mechanism of action for many quinolone-based antimicrobial agents involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[17][18] These enzymes are crucial for DNA replication, repair, and recombination.[19][20]
Signaling Pathway of Quinolone Action
Quinolones bind to the complex formed between the topoisomerase and DNA.[17][18] This stabilizes the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome.[18] The accumulation of these breaks is toxic to the bacterial cell and ultimately leads to cell death.
Caption: Mechanism of action of quinoline compounds.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial activity of synthetic quinoline compounds.
Caption: General workflow for antimicrobial testing.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 15. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]
- 16. ijsdr.org [ijsdr.org]
- 17. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mode of action of the quinolone antimicrobial agents: review of recent information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Testing of Quinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a range of in vitro assays to evaluate the bioactivity of quinoline (B57606) alkaloids. This class of heterocyclic compounds is of significant interest in drug discovery due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1]
Anticancer Activity
Quinoline derivatives have demonstrated potent anticancer activities through various mechanisms, such as inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and causing cell cycle arrest.[1][2] A fundamental assay for assessing the cytotoxic effects of these compounds on cancer cell lines is the MTT assay.
Quantitative Data Summary: Anticancer Activity of Quinoline Derivatives
| Compound ID | Description | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione | Quinoline-1,8-dione Derivative | HeLa | Not Specified | 30 (IC30) | [3] |
| Tetrahydroquinoline-isoxazole hybrid 3a | Hybrid Derivative | HepG2 | Not Specified | 6.80 | [4] |
| Tetrahydroquinoline-isoxazole hybrid 3j | Hybrid Derivative | HepG2 | Not Specified | 5.20 | [4] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Acetylene derivative of 8-hydroxyquinoline-5-sulfonamide | C-32, MDA-MB-231, A549 | 72 | Comparable to cisplatin/doxorubicin | [5] |
| 2-benzylthioquinoline nitrone 6c | Nitrone derivative | Various | Not Specified | 0.45 - 0.91 | |
| 2-benzylthioquinoline nitrone 6e | Nitrone derivative | Various | Not Specified | 0.45 - 0.91 | |
| 2-benzylthioquinoline nitrone 6f | Nitrone derivative | Various | Not Specified | 0.45 - 0.91 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][6] The principle of this assay is based on the conversion of the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product by mitochondrial succinate (B1194679) dehydrogenase enzymes in metabolically active cells.[3]
Materials:
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]
-
Quinoline alkaloid test compounds
-
MTT reagent: 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS)[3][7]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[3]
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 - 10,000 cells per well and allow them to adhere for 24 hours in a humidified incubator.[8]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the this compound derivatives. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and untreated controls (cells in medium only).[3]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add 25 µL of the 5 mg/mL MTT stock solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]
-
Formazan Solubilization: Carefully remove the medium and add 50-100 µL of the solubilization solution (e.g., DMSO) to each well.[3][8] Mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[3][7]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
Quinoline alkaloids have shown promising activity against a range of pathogenic microorganisms.[10] The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of these compounds.
Quantitative Data Summary: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Tetrandrine/Cefazolin Combination | Methicillin-resistant S. aureus (MRSA) | 64 - 128 (MIC/MBC) | [11] |
| Berberine | Methicillin-resistant S. aureus (MRSA) | 32 - 128 | [11] |
| Sanguinarine | S. aureus | 1.9 | [12] |
| Chelerythrine | P. aeruginosa | 1.9 | [12] |
| Thalicfoetine | Bacillus subtilis | 3.12 | [12] |
| Bromoageliferin | P. aeruginosa | Significant activity | [12] |
| Mokluangin B | B. subtilis, E. coli | 16 | [12] |
| Mokluangin C | E. coli | 16 | [12] |
| Compound 6 | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | [13] |
| Quinoline derivatives 2 and 6 | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Materials:
-
Test bacteria (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound test compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL[14]
-
Incubator (37°C)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound compounds in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity
Quinoline alkaloids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and modulating signaling pathways such as the NF-κB pathway.[15][16]
Quantitative Data Summary: Anti-inflammatory Activity of Quinoline Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| Waltherione M (8b) | LPS-induced NO Inhibition | 11.7 ± 0.8 | [16] |
| Compound 6 | LPS-induced NO Inhibition | 11.0 - 12.8 | [16] |
| Compound 8a | LPS-induced NO Inhibition | 11.0 - 12.8 | [16] |
| Compound 11 | LPS-induced NO Inhibition | 11.0 - 12.8 | [16] |
| Compound 6 | TNF-α-induced NF-κB Activity | 7.1 - 12.1 | [16] |
| Compound 8a | TNF-α-induced NF-κB Activity | 7.1 - 12.1 | [16] |
| Compound 9 | TNF-α-induced NF-κB Activity | 7.1 - 12.1 | [16] |
| Compound 10 | TNF-α-induced NF-κB Activity | 7.1 - 12.1 | [16] |
| Compound 11 | TNF-α-induced NF-κB Activity | 7.1 - 12.1 | [16] |
| Compound 13 | TNF-α-induced NF-κB Activity | 7.1 - 12.1 | [16] |
| Compound 21 | TNF-α-induced NF-κB Activity | 7.1 - 12.1 | [16] |
| Compound 24 | TNF-α-induced NF-κB Activity | 7.1 - 12.1 | [16] |
Experimental Protocol: Inhibition of Nitric Oxide Production
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[17]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS
-
This compound test compounds
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the quinoline alkaloids for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay [protocols.io]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Novel Isothis compound Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]
- 16. www2.hawaii.edu [www2.hawaii.edu]
- 17. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinoline Alkaloids in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) alkaloids, particularly the Cinchona family of natural products, have emerged as a cornerstone of asymmetric organocatalysis.[1][2] These compounds, which include quinine, quinidine, cinchonine, and cinchonidine, possess a unique and rigid bicyclic structure composed of a quinoline and a quinuclidine (B89598) ring system.[1] This scaffold presents multiple stereocenters and functional groups that can be readily modified, making them highly versatile catalysts for a wide range of organic transformations.[1][3]
The catalytic prowess of Cinchona alkaloids is largely attributed to their bifunctional nature. The quinuclidine nitrogen acts as a Brønsted base or a Lewis base, while the hydroxyl group at the C9 position can act as a Brønsted acid, forming hydrogen bonds to activate electrophiles.[4] This dual activation within a well-defined chiral environment allows for high levels of stereocontrol in the formation of new chemical bonds.[1] Consequently, these "privileged" catalysts have been instrumental in the development of enantioselective synthesis methodologies, which are of paramount importance in the pharmaceutical industry for the production of chiral drugs.
Key Applications in Organic Catalysis
Quinoline alkaloids and their derivatives are effective catalysts for a diverse array of asymmetric reactions. Key applications include:
-
Nucleophilic Additions: They are widely used to catalyze the addition of nucleophiles to carbonyls and imines. This includes aldol (B89426) reactions, Mannich reactions, and Strecker reactions, which are fundamental carbon-carbon and carbon-nitrogen bond-forming reactions.[1]
-
Conjugate Additions (Michael Additions): Cinchona alkaloid derivatives, particularly those modified with thiourea (B124793) or primary amine moieties, are highly effective in promoting the conjugate addition of carbon and heteroatom nucleophiles to α,β-unsaturated compounds.[1]
-
Cycloaddition Reactions: These alkaloids have been successfully employed in various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions, to construct complex cyclic systems with high enantioselectivity.[1]
-
Phase-Transfer Catalysis (PTC): Quaternized Cinchona alkaloids serve as excellent chiral phase-transfer catalysts.[5][6] They facilitate the reaction between water-soluble and organic-soluble reactants by transporting one reactant across the phase boundary, enabling asymmetric alkylations, hydroxylations, and other transformations under mild conditions.[5][6]
-
Desymmetrization Reactions: Modified Cinchona alkaloids can desymmetrize meso compounds, such as cyclic anhydrides, by catalyzing their enantioselective alcoholysis to furnish valuable chiral building blocks.[4]
Data Presentation: Performance of Quinoline Alkaloid Catalysts
The following tables summarize the performance of various Cinchona alkaloid-derived catalysts in selected asymmetric reactions.
Table 1: Asymmetric Michael Addition of Nitroalkanes to Enones [1]
| Catalyst | Substrate (Enone) | Nucleophile (Nitroalkane) | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| 9-epi-aminoquinine | Cyclohexenone | Nitromethane | THF | RT | 85 | 99 |
| 9-epi-aminoquinine | Chalcone | Nitromethane | THF | RT | 92 | 95 |
| 9-epi-aminoquinine | (E)-4-phenylbut-3-en-2-one | Nitroethane | THF | RT | 90 | 97 |
Table 2: Asymmetric Aldol Reaction of Isatins with Ketones [1]
| Catalyst | Isatin (B1672199) | Ketone | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| C9-urea derivative | N-Boc-isatin | Acetone | Toluene (B28343) | -20 | 95 | 92 |
| C9-urea derivative | N-Boc-isatin | Cyclohexanone | Toluene | -20 | 88 | 90 |
| C9-thiourea derivative | N-Boc-isatin | Acetone | CH2Cl2 | -78 | 91 | 85 |
Table 3: Asymmetric Phase-Transfer Catalysis: Alkylation of Glycine Imines [6]
| Catalyst Generation | Catalyst Structure | Alkylating Agent | Yield (%) | ee (%) |
| 1st | N-benzylquinidinium chloride | 4-Cl-C6H4-CH2-Br | 95 | 66 |
| 3rd | N-(9-anthracenylmethyl)quininium chloride | PhCH2-Br | 68 | 91 |
| Dimeric | Dimeric Cinchona alkaloid | 4-NO2-C6H4-CH2-Br | 91 | 99 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of Nitroalkanes to Enones Catalyzed by 9-epi-aminoquinine
This protocol is a representative example for the conjugate addition of nitroalkanes to α,β-unsaturated ketones.[1]
Materials:
-
9-epi-aminoquinine (catalyst)
-
Enone (e.g., cyclohexenone)
-
Nitroalkane (e.g., nitromethane)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzoic acid (co-catalyst, optional)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the enone (1.0 mmol) in anhydrous THF (5.0 mL) at room temperature, add the 9-epi-aminoquinine catalyst (0.1 mmol, 10 mol%).
-
If required, add a co-catalyst such as benzoic acid (0.1 mmol, 10 mol%).
-
Add the nitroalkane (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for Asymmetric Aldol Reaction of Isatins with Ketones Catalyzed by a C9-Urea Derivative
This protocol describes a typical procedure for the enantioselective aldol addition of a ketone to an activated isatin.[1]
Materials:
-
Cinchona alkaloid-derived urea (B33335) catalyst
-
N-protected isatin (e.g., N-Boc-isatin)
-
Ketone (e.g., acetone)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Cinchona alkaloid-derived urea catalyst (0.05 mmol, 5 mol%) and the N-protected isatin (1.0 mmol) in anhydrous toluene (4.0 mL).
-
Cool the mixture to the specified temperature (e.g., -20 °C).
-
Add the ketone (2.0 mmol) to the stirred solution.
-
Maintain the reaction at this temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO3 solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-substituted 3-hydroxy-2-oxindole product.
-
Analyze the enantiomeric excess by chiral HPLC.
Visualizations
Caption: General experimental workflow for a this compound-catalyzed reaction.
Caption: Proposed catalytic cycle for a bifunctional Cinchona-thiourea catalyst.
Caption: Logical relationships of Cinchona alkaloid modifications and applications.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Skraup Quinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Skraup quinoline (B57606) synthesis for improved product yields and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Skraup quinoline synthesis?
Low yields in the Skraup synthesis can often be attributed to several factors:
-
Substrate Reactivity: The electronic nature of the substituents on the aniline (B41778) ring significantly impacts its nucleophilicity and, consequently, the reaction yield.[1][2] Anilines with strong electron-withdrawing groups are less reactive and can lead to lower yields.[1][3]
-
Reaction Temperature: Improper temperature control is a critical factor. The reaction is highly exothermic and requires careful management to prevent it from becoming too violent, which can lead to the formation of tarry byproducts and reduced yield.[1][2] Conversely, insufficient heating may result in an incomplete reaction.[2]
-
Reaction Time: An inadequate reaction time, particularly during the final reflux stage after the initial exothermic phase, can lead to an incomplete conversion of reactants.[2]
-
Tar Formation: The strongly acidic and high-temperature conditions promote the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates, resulting in significant tar formation that can trap the product and complicate purification.[2]
-
Purity of Reagents: The presence of water in the glycerol (B35011) can interfere with the reaction, leading to lower yields.[1]
-
Inefficient Mixing: The reaction mixture can become very viscous, and inadequate stirring can lead to localized overheating and the formation of side products.[1]
-
Purification Losses: Significant product loss can occur during the workup and purification stages, especially when dealing with large amounts of tar.[2]
Q2: How can I control the violent exothermic nature of the Skraup reaction?
The Skraup synthesis is notoriously vigorous.[4][5] To moderate the reaction and ensure safety, the following measures are recommended:
-
Use of a Moderator: The addition of ferrous sulfate (B86663) (FeSO₄) is a common and effective method to control the reaction's exothermicity.[2][6] It is believed to act as an oxygen carrier, which slows down the oxidation step.[2] Boric acid can also be used for this purpose.[5]
-
Controlled Reagent Addition: The order of reagent addition is crucial. It is recommended to mix the aniline, glycerol, and ferrous sulfate before the slow and careful addition of concentrated sulfuric acid with cooling.[1]
-
Gradual Heating: Initially, the mixture should be heated gently until the reaction commences, which is often indicated by boiling. The heat source should then be removed, allowing the reaction's own exotherm to sustain the boiling.[1][2] External heat should only be reapplied after the initial vigorous phase has subsided to maintain a steady reflux.[1]
Q3: My reaction mixture turned into a thick, black tar. How can I minimize tar formation and purify my product?
Tar formation is a common challenge in the Skraup synthesis.[2]
To minimize tar formation:
-
Strict Temperature Control: Overheating significantly increases the rate of polymerization. Adhering to a controlled temperature profile is critical.[1]
-
Use of Acetylated Amines: Substituting the free amine with its acetylated derivative has been shown to reduce the violence of the reaction and decrease the formation of tarry byproducts, leading to a substantial increase in yield.[7]
For purification to remove tar:
-
Steam Distillation: This is the most effective method for separating the volatile quinoline product from the non-volatile tar.[2][8] The crude reaction mixture is made strongly alkaline with a concentrated sodium hydroxide (B78521) solution, and then steam is passed through it to carry the quinoline over with the distillate.[2]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane (B109758).[2]
-
Treatment with Activated Carbon: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon.[2]
Q4: Can I use an oxidizing agent other than nitrobenzene (B124822)?
Yes, while nitrobenzene is a common oxidizing agent in the Skraup synthesis, other alternatives have been successfully used.[4]
-
Arsenic Acid (As₂O₅): This is a viable alternative to nitrobenzene and is reported to result in a less violent reaction.[4][9]
-
Iodine: The use of iodine as an oxidizing agent has also been reported to give good yields.[2]
-
Air/Oxygen: Bubbling air or oxygen through the reaction mixture can also serve as the oxidant.[10]
-
Ionic Liquids: In some modified procedures using microwave heating, an imidazolium (B1220033) cation-based sulfonic acid ionic liquid has been used, which negates the need for an external oxidizing agent and can significantly improve yields.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Ensure sufficient reaction time and proper temperature control, including a prolonged reflux period after the initial exotherm.[2] |
| Deactivated aniline substrate | For anilines with strong electron-withdrawing groups, consider harsher reaction conditions (higher temperature or a more potent oxidizing agent), though this may increase byproduct formation.[1][3] Alternatively, protecting groups could be used to modulate the electronic properties of the aniline.[1] | |
| Presence of water in reagents | Use anhydrous glycerol.[1] | |
| Reaction is Too Violent | Rapid, uncontrolled exothermic reaction | Add a moderator such as ferrous sulfate (FeSO₄).[2][6] Ensure slow and careful addition of sulfuric acid with cooling.[1] Heat the reaction gently to initiate, then remove the external heat source.[1][2] |
| Excessive Tar Formation | Overheating | Maintain strict control over the reaction temperature.[1] |
| High concentration of reactive intermediates | Consider using an acetylated amine instead of the free amine to moderate the reaction.[7] | |
| Product is Difficult to Purify | Contamination with tarry byproducts | The primary method for purification is steam distillation of the basified reaction mixture.[2][8] |
| Presence of unreacted aniline | After initial purification, dissolve the product in dilute sulfuric acid, cool the solution, and add a solution of sodium nitrite (B80452) to diazotize the remaining aniline. The non-volatile diazonium salt can then be removed.[2][6] | |
| Viscous Reaction Mixture Impeding Stirring | High concentration of reactants and intermediates | Use a powerful mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing.[1] |
Quantitative Data on Skraup Synthesis Yields
| Aniline Derivative | Oxidizing Agent | Moderator | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous Sulfate | 130-140 | 3-4 | 84-91 | [6][12] |
| o-Bromoaniline | Not Specified | Not Specified | Not Specified | Not Specified | ~75 | [1][3] |
| o-Nitroaniline | Not Specified | Not Specified | Not Specified | Not Specified | ~17 | [1][3] |
| Acetanilide | Not Specified | Not Specified | Not Specified | Not Specified | Substantially increased from 41-47g to 67g (qualitative) | [7] |
Experimental Protocols
Protocol 1: Standard Skraup Synthesis of Quinoline
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Organic solvent (e.g., diethyl ether or dichloromethane for extraction)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a powerful mechanical stirrer, combine aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.[1]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly and carefully add concentrated sulfuric acid.[8]
-
Initiation of Reaction: Gently heat the mixture until the reaction begins, as indicated by the onset of boiling. Immediately remove the external heat source. The exothermic nature of the reaction should sustain boiling for a period.[1][2]
-
Reflux: Once the initial vigorous reaction has subsided, apply heat to maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.[1]
-
Workup - Steam Distillation: Allow the reaction mixture to cool. Carefully dilute the mixture with water.[13] Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.[2][8] Set up for steam distillation and distill to separate the volatile quinoline from the non-volatile tarry residue.[2]
-
Purification: Separate the quinoline from the aqueous distillate. The crude product can be further purified by extraction with an organic solvent, followed by drying and distillation under reduced pressure.[8] To remove any unreacted aniline, the distillate can be acidified, treated with sodium nitrite, and then re-distilled after basification.[2][6]
Protocol 2: Microwave-Assisted Skraup Synthesis in Ionic Liquid
This protocol is a modern variation aimed at improving yield and reaction conditions.[11]
Materials:
-
Aniline derivative
-
Glycerol
-
Imidazolium cation-based sulfonic acid ionic liquid
Procedure:
-
Mixing of Reactants: In a microwave reaction vessel, combine the aniline derivative and glycerol.
-
Addition of Ionic Liquid: Add the imidazolium cation-based sulfonic acid ionic liquid, which acts as the acidic catalyst.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature for a significantly reduced reaction time (often minutes instead of hours) compared to conventional heating.
-
Workup and Purification: After cooling, the reaction mixture can be worked up using standard extraction and purification techniques as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield in Skraup synthesis.
Caption: General reaction mechanism of the Skraup quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 10. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Reducing Tar Formation in the Doebner-von Miller Reaction
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the Doebner-von Miller reaction for quinoline (B57606) synthesis and encountering challenges with tar formation. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to this common issue.
Troubleshooting Guides & FAQs
Q1: My Doebner-von Miller reaction is producing a significant amount of thick, dark tar, making product isolation nearly impossible and severely reducing my yield. What is the primary cause of this?
A1: Tar formation is the most common side reaction in the Doebner-von Miller synthesis.[1][2] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[2][3] Strong acidic conditions, which are necessary for the reaction, can unfortunately also promote the self-condensation and polymerization of these sensitive reagents, leading to the formation of high-molecular-weight, intractable tars.[2][3]
Q2: I am experiencing excessive tarring. What are the immediate troubleshooting steps I can take to mitigate this issue?
A2: To immediately address tar formation, you can implement several key modifications to your reaction setup:
-
Slow Reagent Addition: Instead of adding all reactants at once, a slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline (B41778) is highly recommended.[4] This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction pathway over polymerization.[4]
-
Temperature Control: The reaction is often exothermic.[1] Excessively high temperatures can accelerate polymerization.[3] It is crucial to monitor and control the reaction temperature. In some cases, initial cooling may be necessary to manage a vigorous exothermic reaction.[4]
-
Employ a Biphasic Solvent System: This is a highly effective modern approach to reduce tar formation.[2] By using a two-phase system (e.g., water/acid and an organic solvent like toluene), the α,β-unsaturated carbonyl compound is sequestered in the organic phase, limiting its contact with the strong acid and thus drastically reducing polymerization and increasing the product yield.[2][5]
Q3: How does the choice of acid catalyst affect tar formation and overall yield?
A3: The type and concentration of the acid catalyst are critical parameters.[4] While strong Brønsted acids (e.g., HCl, H₂SO₄) are traditionally used, they can also be very effective at catalyzing the polymerization of the carbonyl compound.[3] Experimenting with milder Lewis acids (e.g., SnCl₄, ZnCl₂) may provide a better balance between the rate of the desired quinoline formation and the rate of tar-forming side reactions.[3] It is advisable to perform optimization studies with different acids and concentrations to find the ideal conditions for your specific substrates.[3]
Q4: My product seems to be contaminated with dihydro- or tetrahydroquinoline impurities. What causes this and how can I resolve it?
A4: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3] If you are isolating partially hydrogenated byproducts, it indicates that this oxidation step is incomplete.[3] This can be due to an inefficient or insufficient amount of the oxidizing agent.[3] Ensure you are using a stoichiometric excess of a suitable oxidizing agent (e.g., nitrobenzene, arsenic acid).[3] You may also need to optimize the reaction time and temperature for the oxidation step to proceed to completion.[3] Monitoring the disappearance of the dihydroquinoline intermediate by TLC or GC-MS is recommended.[3]
Q5: I am using a substituted aniline and getting a very low yield. Could this be related to tar formation?
A5: Yes, the electronic properties of the substituents on the aniline can significantly influence the reaction's success. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[3] While this is not directly causing tar formation, the harsher conditions that might be required to force the reaction with these less reactive anilines can inadvertently promote polymerization of the carbonyl partner. For such substrates, careful optimization of the reaction conditions is crucial.[3]
Quantitative Data on Reaction Optimization
The following table provides illustrative data on how different reaction conditions can influence the yield of the desired quinoline product, thereby reflecting a reduction in tar-forming side reactions.
| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Aniline | Crotonaldehyde (B89634) | HCl | Homogeneous (Aqueous) | Reflux | Low (Illustrative) | [2] |
| Aniline | Crotonaldehyde | HCl | Biphasic (Toluene/Water) | Reflux | High (Illustrative) | [2][5] |
| Aniline | γ-phenyl-β,γ-unsaturated α-ketoester | TFA | Toluene | 12 | 35 | [4] |
| Aniline | γ-phenyl-β,γ-unsaturated α-ketoester | TFA | - | 12 | 61 | [4] |
| Aniline | γ-phenyl-β,γ-unsaturated α-ketoester | H₂SO₄ | Toluene | 24 | 0 | [4] |
| Aniline | γ-phenyl-β,γ-unsaturated α-ketoester | HCl | Toluene | 24 | 0 | [4] |
Note: The "Low" and "High" yield values for the homogeneous vs. biphasic systems are illustrative of the qualitative improvements described in the literature. Actual yields are substrate-dependent.
Experimental Protocols
Below are two detailed protocols for the synthesis of 2-methylquinoline (B7769805) (quinaldine) from aniline and crotonaldehyde, illustrating a traditional method prone to tar formation and an optimized method designed to minimize it.
Protocol 1: Traditional Synthesis of 2-Methylquinoline (High Tar Formation Potential)
This method involves the in-situ generation of crotonaldehyde from acetaldehyde (B116499) and is known for its potential for significant tar formation if not carefully controlled.
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Zinc chloride (anhydrous)
-
Calcium hydroxide (B78521) (slaked lime)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline hydrochloride by mixing aniline and concentrated hydrochloric acid in water. Cool the flask in an ice-water bath.[1]
-
Aldol (B89426) Condensation (In Situ): Slowly add acetaldehyde solution to the well-stirred aniline hydrochloride solution. The acetaldehyde will undergo an in-situ aldol condensation to form crotonaldehyde.[1]
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. The zinc chloride acts as a Lewis acid catalyst for the intramolecular cyclization.[1]
-
Reaction Monitoring: Heat the reaction mixture to reflux for approximately 7 hours. The reaction progress can be monitored by TLC.[1]
-
Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.[1]
-
Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. 2-methylquinoline is steam-volatile and will co-distill with the water.[1]
-
Extraction: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline). Extract the aqueous layer with chloroform to recover any dissolved product.[1]
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 2: Optimized Biphasic Synthesis of 2-Methylquinoline (Low Tar Formation)
This protocol utilizes a biphasic system and slow addition of the α,β-unsaturated carbonyl to significantly reduce tar formation.[3]
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated sodium hydroxide solution
-
Dichloromethane (B109758) or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.[3]
-
Reagent Preparation: In a separate addition funnel, dissolve crotonaldehyde in toluene.[3]
-
Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[3]
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[3]
-
Workup - Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[3]
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by distillation or column chromatography.[3]
Visualizations
The following diagrams illustrate the key pathways and logical workflows associated with the Doebner-von Miller reaction and troubleshooting tar formation.
Caption: Generalized mechanism of the Doebner-von Miller reaction.
Caption: Competing pathways of quinoline synthesis vs. tar formation.
Caption: A logical workflow for troubleshooting tar formation.
References
Technical Support Center: Troubleshooting Regioselectivity in Friedlander Synthesis
Welcome to the technical support center for the Friedlander synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Friedlander reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity with unsymmetrical ketones is a common challenge in the Friedlander synthesis, often resulting in a mixture of linear and angularly fused quinoline (B57606) products.[1] Several strategies can be employed to enhance the selectivity for the desired isomer:
-
Steric Hindrance: The reaction generally favors the attack of the aniline's amino group on the less sterically hindered carbonyl group of the diketone or the less substituted α-carbon of the ketone.[1] Utilizing a ketone with a bulky substituent can help direct the cyclization.
-
Electronic Effects: The electronic properties of the substituents on the aniline (B41778) ring can influence regioselectivity. Experimenting with different substituted anilines can alter the isomer ratio.[1]
-
Catalyst Choice: The selection of a catalyst is crucial and can significantly impact the regiochemical outcome.
-
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids are commonly used.[1][2] The acidity of the medium can influence the rates of the competing reaction pathways.
-
Base Catalysis: Bases such as potassium hydroxide (B78521) or sodium ethoxide can also be employed.[1] The nature of the base can determine which enolate of the unsymmetrical ketone is formed preferentially.
-
Amine Catalysts: Specific amine catalysts, such as the bicyclic pyrrolidine (B122466) derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity.[3][4]
-
-
Reaction Conditions: Temperature and solvent play a significant role.[1] Systematic variation of these parameters can help to optimize the reaction for a single isomer. For instance, higher temperatures have been shown to improve regioselectivity in some cases.[3][4]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively control the regioselectivity.[2]
-
Use of Ionic Liquids: Ionic liquids have been reported to promote regiospecificity in the Friedlander annulation.[2][5]
Q2: What is the underlying mechanism that governs regioselectivity in the Friedlander synthesis?
A2: Two primary mechanistic pathways are proposed for the Friedlander synthesis, and the predominant pathway can influence the regiochemical outcome.[6]
-
Aldol (B89426) Condensation Pathway: This mechanism involves an initial aldol condensation between the 2-aminoaryl aldehyde/ketone and the methylene (B1212753) ketone, followed by cyclization and dehydration.
-
Schiff Base Formation Pathway: In this pathway, a Schiff base is first formed between the 2-aminoaryl aldehyde/ketone and the methylene ketone, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.
The choice of catalyst (acid vs. base) and the nature of the substrates determine which pathway is favored and, consequently, which regioisomer is the major product.
Data Presentation: Regioselectivity under Various Catalytic Conditions
The following tables summarize the effect of different catalysts on the regioselectivity and yield of the Friedlander synthesis with unsymmetrical ketones.
Table 1: Amine-Catalyzed Friedlander Annulation
| 2-Aminoaromatic Aldehyde | Methyl Ketone | Catalyst | Regioselectivity (2-substituted : 2,3-disubstituted) | Yield (%) |
| 2-Amino-3-formyl-1,8-naphthyridine | 2-Butanone | TABO | 96:4 | 75 |
| 2-Aminobenzaldehyde | 2-Pentanone | Pyrrolidine | >90:10 | 68 |
| 2-Aminobenzaldehyde | 2-Butanone | TABO | 84:16 | 80 |
Data adapted from Dormer, P. G., et al. J. Org. Chem. 2003, 68, 467-477.[3][4]
Table 2: Acid and Base-Catalyzed Friedlander Synthesis
| 2-Aminoaryl Ketone | Unsymmetrical Ketone | Catalyst | Major Regioisomer | Yield (%) |
| 2-Aminoacetophenone | Ethyl acetoacetate | KOH | 2-Methyl-3-carbethoxyquinoline | 85 |
| 2-Aminobenzophenone | Acetylacetone | p-TsOH | 2-Methyl-3-acetyl-4-phenylquinoline | 92 |
| 2-Amino-5-chlorobenzophenone | Cyclohexanone | L-Proline | Tetrahydroacridine derivative (angular) | 88 |
Note: The regioselectivity in these examples is often high, but the exact isomer ratios are not always reported in the literature.
Experimental Protocols
Protocol 1: General Procedure for Achieving High Regioselectivity using an Amine Catalyst (Based on Dormer et al.)
This protocol is representative for achieving high regioselectivity towards the 2-substituted quinoline.
-
Reaction Setup: To a solution of the 2-aminoaromatic aldehyde (1.0 equiv) and the amine catalyst (e.g., TABO, 0.1 equiv) in a suitable solvent (e.g., toluene) at an elevated temperature (e.g., 100 °C), add the methyl ketone (1.5 equiv) slowly over a period of several hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired regioisomer.
Protocol 2: Acid-Catalyzed Friedlander Synthesis
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 equiv), the unsymmetrical ketone (1.2 equiv), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) in a suitable solvent (e.g., ethanol).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for the required time (typically 2-12 hours).
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography or recrystallization.
Visualizations
Figure 1: Competing Mechanisms in Friedlander Synthesis.
Figure 2: Troubleshooting Workflow for Poor Regioselectivity.
Figure 3: Catalyst Selection Guide.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Solvent Systems for Quinoline Alkaloid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of quinoline (B57606) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a solvent for quinoline alkaloid extraction?
A1: The most critical factor is the pH of the extraction medium and the form of the alkaloid (free base or salt). Quinoline alkaloids in their free base form are generally soluble in organic solvents with low polarity, such as chloroform (B151607), ether, and acetone, but poorly soluble in water.[1][2] Conversely, their salt forms (achieved by acidification) are more polar and exhibit higher solubility in water and alcohols.[1][2] Therefore, the choice of solvent is intrinsically linked to the pH of the extraction system.
Q2: What are the main differences between traditional and modern extraction techniques for quinoline alkaloids?
A2: Traditional methods like maceration and Soxhlet extraction often require large volumes of solvents and long extraction times, which can lead to the degradation of heat-sensitive compounds.[3][4] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are significantly faster, more efficient, and consume less solvent.[3][5][6] For instance, an optimized MAE process can achieve maximum quinine (B1679958) yield in about 34 minutes, while UAE can do so in just 15 minutes.[5][7] Microwave-Integrated Extraction and Leaching (MIEL) has also been shown to produce yields comparable to a 3-hour Soxhlet extraction in only 32 minutes.[8][9]
Q3: How does pH adjustment improve the selectivity of this compound extraction?
A3: pH adjustment is a powerful tool for separating alkaloids from other plant constituents. The general strategy, known as acid-base extraction, involves the following principles:
-
Acidic Extraction: By extracting the plant material with acidified water (e.g., 0.1% to 1% HCl or H₂SO₄), the basic alkaloids are converted into their salt forms, making them soluble in the aqueous phase.[10][11] Many neutral and acidic impurities remain in the plant matrix or can be removed by washing with a non-polar organic solvent.
-
Basification and Re-extraction: The acidic aqueous extract is then made alkaline (pH 9-10) with a base like ammonium (B1175870) hydroxide.[11][12] This converts the alkaloid salts back to their free base form, which reduces their water solubility.[2] The free bases can then be efficiently extracted from the aqueous phase using a water-immiscible organic solvent like chloroform or dichloromethane.[10][12] This process effectively purifies the alkaloids from water-soluble impurities.
Q4: Can I use a single solvent for extraction? Which ones are most common?
A4: Yes, single solvents are often used. Alcohols like methanol (B129727) and ethanol (B145695) are common choices because they can dissolve both alkaloid salts and free bases to some extent.[10][13] This makes them effective for initial crude extraction directly from plant material.[11] Chloroform is considered an excellent and broadly applicable water-immiscible solvent for a wide range of alkaloids in their free base form.[10] For sequential extractions, solvents are often used in order of increasing polarity, such as starting with hexane, followed by chloroform, ethyl acetate, and then methanol.[14]
Troubleshooting Guides
Issue 1: Low Total Alkaloid Yield
-
Q: My extraction yield is consistently low. What are the possible causes and solutions?
-
A: Possible Cause 1: Suboptimal Solvent Choice. The polarity of your solvent may not be appropriate for the target quinoline alkaloids.
-
Solution: If performing an extraction on an alkalized sample, ensure your organic solvent (e.g., dichloromethane, chloroform) has the appropriate polarity to dissolve the free bases.[14] For a broader extraction, consider using alcohols like methanol or ethanol, which can extract a wider range of compounds.[14] In some studies, methanol modified with 20% (v/v) diethyl amine was found to be optimal for quinine recovery using the Soxhlet method.[5]
-
-
A: Possible Cause 2: Inefficient Extraction Parameters. Your extraction time, temperature, or solid-to-liquid ratio may be inadequate.
-
Solution: Optimize your extraction protocol. For modern methods like UAE and MAE, parameters must be carefully tuned. For example, one study found the optimal conditions for MAE of quinine were 65% aqueous ethanol at 130°C for 34 minutes.[5][7] For traditional methods, ensure sufficient time for the solvent to penetrate the plant matrix; however, be aware that prolonged extraction at high temperatures can cause thermal degradation of the alkaloids.[5]
-
-
A: Possible Cause 3: Incomplete Liberation of Free Bases. If performing an acid-base extraction, the pH may not be high enough to convert all alkaloid salts to their free base form.
-
Issue 2: Co-extraction of Impurities
-
Q: My crude extract contains a high level of impurities like fats and pigments. How can I obtain a cleaner extract?
-
A: Possible Cause: Extraction of Lipophilic Compounds. Non-polar solvents will extract fats, waxes, and chlorophylls (B1240455) along with alkaloids.
-
Solution 1: Defatting Step. Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like n-hexane or petroleum ether.[15][16] This will remove a significant portion of the lipophilic impurities, resulting in a cleaner final extract.
-
Solution 2: Acid-Base Purification. If you have a crude extract dissolved in an organic solvent, you can perform a liquid-liquid acid extraction. Shake the organic solution with an acidic aqueous solution (e.g., dilute HCl).[10] The alkaloids will move to the aqueous phase as salts, leaving many impurities behind in the organic phase. The alkaloids can then be recovered by basifying the aqueous phase and re-extracting with an organic solvent.[10]
-
-
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
-
Q: An emulsion has formed at the interface between my aqueous and organic layers, making separation impossible. What should I do?
-
A: Possible Cause: Presence of Surfactant-like Molecules. Natural products often contain compounds that can stabilize emulsions.
-
Solution 1: Add Salt. Add a small amount of a neutral salt, such as sodium chloride (brine), to the separatory funnel and shake gently.[17] This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Solution 2: Centrifugation. If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.
-
Solution 3: Filtration. Passing the emulsified mixture through a bed of a filtering agent like Celite or anhydrous sodium sulfate (B86663) can sometimes help to break the emulsion.
-
-
Data Presentation
Table 1: Optimized Parameters for Modern this compound Extraction Methods
| Extraction Method | Plant Source | Solvent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Cinchona officinalis bark | 65% Ethanol | 130 °C | 34 min | 3.93 ± 0.11 mg/g | [5][7] |
| Ultrasound-Assisted Extraction (UAE) | Cinchona officinalis bark | 61% Ethanol | 25 °C | 15 min | 2.81 ± 0.04 mg/g | [5][7] |
| Microwave-Integrated Extraction and Leaching (MIEL) | Cinchona succirubra bark | Dichloromethane | 60 W Power | 32 min (total) | ~5.65% (w/w) | [8][9] |
| Soxhlet Extraction (for comparison) | Cinchona succirubra bark | Dichloromethane | Reflux | 3 hours | ~5.70% (w/w) |[8][9] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Quinoline Alkaloids
-
Preparation: Dry and grind the plant material to a fine powder to increase the surface area for extraction.[15]
-
Defatting (Optional but Recommended): Place the powdered material in a flask and add a non-polar solvent (e.g., n-hexane). Stir or sonicate for 30 minutes. Filter and discard the solvent. Repeat this step twice to remove lipids and pigments.[15]
-
Acidic Extraction: Transfer the defatted plant material to a flask and add an acidic solution (e.g., 1% aqueous HCl) at a solid-liquid ratio of approximately 1:12.[12] Stir or sonicate the mixture for about 1 hour.
-
Filtration: Filter the mixture to separate the acidic aqueous extract, which now contains the alkaloid salts.
-
Basification: Transfer the acidic extract to a separatory funnel. Slowly add a base (e.g., concentrated ammonium hydroxide) while gently swirling, until the pH of the solution reaches 9-10.[12] This converts the dissolved alkaloid salts into their free base form.
-
Solvent Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., chloroform or dichloromethane) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the layers to separate. Drain the lower organic layer, which contains the dissolved alkaloids. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery.[12]
-
Drying and Concentration: Combine all organic extracts and dry them over anhydrous sodium sulfate to remove residual water. Filter the solution and evaporate the solvent using a rotary evaporator to yield the crude this compound extract.[15]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Place 1 gram of finely powdered plant material into a suitable extraction vessel.
-
Solvent Addition: Add the optimized solvent system. Based on studies on Cinchona officinalis, a 61% aqueous ethanol solution is a good starting point.[5] Use a solid-to-liquid ratio that ensures the sample is fully submerged and can be agitated.
-
Sonication: Place the vessel in an ultrasonic bath. Set the temperature (e.g., 25°C) and sonication time (e.g., 15 minutes).[5] Ensure the water level in the bath is sufficient for efficient energy transfer.
-
Post-Extraction: After sonication, separate the extract from the solid plant residue by centrifugation followed by decanting, or by filtration.
-
Analysis: The resulting extract can be directly analyzed (e.g., by HPLC) or subjected to further purification steps as described in Protocol 1.
Mandatory Visualization
Caption: General workflow for acid-base extraction of quinoline alkaloids.
Caption: Decision flowchart for solvent system selection in alkaloid extraction.
References
- 1. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 2. researchgate.net [researchgate.net]
- 3. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. livetoplant.com [livetoplant.com]
"preventing degradation of quinoline alkaloids during extraction"
Technical Support Center: Quinoline (B57606) Alkaloid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of quinoline alkaloids during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of quinoline alkaloids during extraction?
A1: The stability of quinoline alkaloids during extraction is primarily influenced by several factors:
-
pH: The pH of the extraction solvent can lead to hydrolysis or other pH-catalyzed degradation reactions. The optimal pH for stability can vary significantly between different quinoline alkaloids.[1][2][3][4]
-
Temperature: High temperatures, while often increasing extraction efficiency, can cause thermal degradation of the alkaloids.[5][6][7][8] Prolonged exposure to elevated temperatures is particularly detrimental.[5]
-
Light: Many alkaloids are photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[9][10]
-
Oxidation: The presence of oxygen and oxidative enzymes in the plant matrix can lead to oxidative degradation of the alkaloids.[7]
-
Extraction Time: Extended extraction periods increase the exposure of alkaloids to degradative factors like heat and light.[5][11]
Q2: My quinoline alkaloid yield is consistently low. What is the most likely cause?
A2: Consistently low yields are often a result of degradation during the extraction process. The most common culprits are excessive heat and suboptimal pH. Review your protocol's temperature settings and the pH of your solvent system. Prolonged extraction times can also contribute to yield loss through degradation.[5][8] Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can improve yields by significantly reducing extraction times.[5][12][13][14]
Q3: How can I prevent the oxidation of my target alkaloids during extraction?
A3: To prevent oxidative degradation, you can employ several strategies:
-
Use of Antioxidants: Incorporating antioxidants into the extraction solvent can protect the alkaloids. For example, ferrous sulfate (B86663) has been used as a stabilizing agent in camptothecin (B557342) extraction.[15] Other natural antioxidants may also be beneficial.[16][17][18][19]
-
Degassing Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon can minimize oxidation.
-
Work Under an Inert Atmosphere: Performing the extraction process under a nitrogen or argon atmosphere can prevent exposure to atmospheric oxygen.
Q4: I am observing unknown peaks in my HPLC chromatogram post-extraction. Could this be due to degradation?
A4: Yes, the appearance of new, unexpected peaks in your chromatogram is a strong indicator of alkaloid degradation.[9] These peaks represent degradation products. To confirm, you can perform stress testing on a pure standard of your target alkaloid (e.g., exposing it to high heat, extreme pH, or UV light) and compare the resulting chromatogram with that of your extract.
Q5: What is the ideal temperature range for extracting quinoline alkaloids?
A5: The ideal temperature is a balance between extraction efficiency and alkaloid stability. It is highly dependent on the specific alkaloid and the extraction method. For instance, the maximum yield for camptothecin using an Accelerated Solvent Extractor was achieved at 80°C.[20] For quinine (B1679958), optimized Microwave-Assisted Extraction (MAE) used 130°C, while Ultrasound-Assisted Extraction (UAE) was optimal at a much lower 25°C.[5][7] It is often observed that extraction efficiency increases with temperature up to a certain point (e.g., 60°C), after which thermal degradation begins to decrease the yield.[8]
Q6: How does solvent choice impact the stability of quinoline alkaloids?
A6: The solvent system not only affects extraction efficiency but also stability. For example, a 70% methanol (B129727) in water solution was found to provide the maximum extraction of camptothecin and its derivatives.[21] For Cinchona alkaloids, methanol modified with 20% (v/v) diethylamine (B46881) was identified as an optimal solvent for Soxhlet extraction, yielding high recovery of quinine.[5] The pH of the solvent is a critical stability factor.[1][4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation during extraction.
Issue: Low Yield of Target Alkaloid
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | 1. Lower the extraction temperature. For heat-sensitive compounds, consider room temperature or cold extraction methods. 2. Reduce the extraction time.[5] 3. For methods like MAE or Soxhlet, perform a temperature optimization study to find the sweet spot between yield and stability.[7][8] |
| pH-Induced Degradation | 1. Measure the pH of your extraction solvent. 2. Conduct small-scale extractions at different pH values to determine the optimal range for your target alkaloid's stability.[3][4] 3. Use appropriate buffer systems to maintain a stable pH throughout the extraction.[4] |
| Photodegradation | 1. Protect your extraction setup from light by using amber glassware or covering it with aluminum foil.[9] 2. Minimize the exposure of the extract to light during all subsequent processing steps. |
| Oxidative Degradation | 1. Add an antioxidant or stabilizing agent (e.g., ferrous sulfate for camptothecin) to the solvent.[15] 2. De-gas solvents with nitrogen or argon before use. 3. If feasible, perform the extraction under an inert atmosphere. |
Issue: Appearance of Degradation Peaks in Analysis (e.g., HPLC)
| Potential Cause | Troubleshooting Steps |
| Multiple Degradation Factors | 1. Systematically investigate each potential degradation factor (heat, pH, light, oxygen) in isolation. 2. Start with the most likely cause based on your extraction method (e.g., heat for high-temperature methods, light for long extractions in clear vessels). 3. Use the troubleshooting steps for "Low Yield" to mitigate the identified factor and observe the impact on the chromatogram. |
| Sample Storage | 1. Ensure extracts and standards are stored properly (e.g., at 4°C or lower, protected from light) before analysis. Solutions of Cinchona alkaloids are reported to be stable for at least 2 weeks at 4°C.[22] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on optimizing extraction conditions to maximize yield while minimizing degradation.
Table 1: Comparison of Optimized Extraction Methods for Quinine from Cinchona officinalis Bark [5][7]
| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Optimal Temperature | 130 °C | 25 °C |
| Optimal Time | 34 min | 15 min |
| Optimal Solvent | 65% Ethanol (B145695) | 61% Ethanol |
| Maximum Yield | 6.30 ± 0.19 mg/g | 2.81 ± 0.04 mg/g |
Table 2: Effect of Temperature on Alkaloid Extraction Efficiency [8]
| Alkaloid Group | Temperature Range Studied | Optimal Temperature | Observation |
| Alkaloids from Chelidonium majus | 40 - 100 °C | 60 °C | Yield improved with temperature up to 60°C; a slight decrease was observed at higher temperatures due to potential thermal degradation. |
| Camptothecin (CPT) from N. nimmoniana | Not specified | 80 °C | Maximum yield was achieved at 80°C using an Accelerated Solvent Extractor.[20] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Quinine
This protocol is adapted from the optimized conditions for extracting quinine from Cinchona officinalis bark.[5][7]
-
Sample Preparation: Grind dried Cinchona officinalis bark to a fine powder (e.g., 14 mesh).
-
Solvent Preparation: Prepare a 61% (v/v) aqueous ethanol solution.
-
Extraction: a. Place 10 g of the powdered bark into the extraction vessel. b. Add 200 mL of the 61% ethanol solvent. c. Place the vessel in an ultrasonic bath. d. Set the temperature of the ultrasonic bath to 25°C. e. Sonicate for 15 minutes.
-
Sample Recovery: a. After extraction, filter the mixture to separate the extract from the solid plant material. b. Concentrate the extract in vacuo using a rotary evaporator at a low temperature (e.g., < 40°C) to prevent thermal degradation. c. Redissolve the concentrated extract in a suitable solvent (e.g., methanol) for analysis.
-
Analysis: Quantify the quinine content using a validated HPLC method.[5][22][23][24]
Protocol 2: Stabilized Extraction of Camptothecin (CPT)
This protocol incorporates a stabilizing agent to prevent degradation during extraction from Nothapodytes pittosporoides roots.[15]
-
Sample Preparation: Air-dry and powder the roots of Nothapodytes pittosporoides.
-
Solvent and Stabilizer Preparation: Prepare the extraction solvent (e.g., 70% methanol[21]) and add a stabilizing agent. A study found that 0.5% ferrous sulfate was effective.
-
Extraction: a. Combine the powdered root material with the solvent containing the stabilizer in an appropriate extraction vessel. b. Perform the extraction at an optimized temperature. A study reported that with 0.5% ferrous sulfate, heating to 80°C yielded the best results for CPT.[15] c. The extraction method can be maceration, Soxhlet, or other techniques, but the duration should be optimized to be as short as possible.
-
Concentration and Recovery: a. After extraction, filter the mixture. b. Concentrate the extract. The use of the stabilizer was shown to significantly improve the yield of camptothecin after concentration, reaching up to 94.58%.[15]
-
Analysis: Analyze the CPT content using HPLC or another suitable quantitative method.
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for this compound extraction and a logical troubleshooting guide for degradation issues.
Caption: A generalized workflow for the extraction of quinoline alkaloids.
Caption: A logical guide for troubleshooting this compound degradation.
References
- 1. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Optimization of Stabilizing Agent of Camptothecin Extraction from Nothapodytes pittosporoides Roots] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of antioxidative activity of alkaloids from Huperzia selago and Diphasiastrum complanatum using in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Extraction and composition of three naturally occurring anti-cancer alkaloids in Camptotheca acuminata seed and leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Co-extraction of Impurities with Quinoline Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the co-extraction of impurities during the isolation and purification of quinoline (B57606) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities co-extracted with quinoline alkaloids from plant materials?
A1: During the extraction of quinoline alkaloids from plant sources, several classes of impurities are commonly co-extracted. These include:
-
Lipids: Fats, oils, and waxes are non-polar compounds that are often extracted along with alkaloids, especially when using less polar solvents.[1]
-
Pigments: Chlorophyll (B73375) is a major colored impurity, particularly when extracting from leaves.[2][3]
-
Phenolic Compounds: Tannins and other phenols are polar compounds that can be co-extracted, especially with more polar solvents.[4][5]
-
Non-basic alkaloids and other neutral compounds: Plant material contains a complex mixture of compounds, and those with similar solubility to the target quinoline alkaloids may be co-extracted.[6]
Q2: How can I prevent the co-extraction of fats and oils from the start?
A2: A preliminary defatting step is highly recommended.[1] Before the main alkaloid extraction, macerate or perform a Soxhlet extraction of the dried and powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether.[1][7] This will remove the majority of lipids, preventing them from contaminating your crude alkaloid extract. Skipping this step can lead to the formation of soaps under basic extraction conditions, causing emulsions and complicating phase separation.[8]
Q3: My quinoline alkaloid extract is a dark green color. How do I remove the chlorophyll?
A3: Chlorophyll can be removed using several methods:
-
Solvent Partitioning: After your primary extraction, you can partition the extract between a polar solvent (containing your alkaloids) and a non-polar solvent like hexane. The chlorophyll will preferentially move to the non-polar layer.[3]
-
Activated Charcoal: Treatment with activated charcoal is an effective method for removing colored impurities.[2][9] However, it should be used judiciously as it can also adsorb your target alkaloids, potentially reducing the yield.[9]
-
Column Chromatography: Passing the extract through a silica (B1680970) gel or alumina (B75360) column can separate the chlorophyll from the alkaloids. The less polar chlorophyll will elute first with a non-polar solvent.[8]
Q4: I'm experiencing persistent emulsions during liquid-liquid extraction. What can I do to resolve this?
A4: Emulsions are common when dealing with crude plant extracts containing surfactant-like compounds such as fatty acids and phospholipids.[10] Here are some troubleshooting tips:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[10]
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.[10]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.[10]
-
Filtration: Passing the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.[10]
Troubleshooting Guides
Problem 1: Low Purity of Quinoline Alkaloids After Initial Acid-Base Extraction
Possible Cause: Incomplete removal of neutral or weakly basic impurities.
Solution:
-
Repeated Acid Washes: After extracting the alkaloids into an organic solvent, perform multiple washes with a dilute acid solution (e.g., 5% HCl or H₂SO₄). This will convert the basic quinoline alkaloids into their water-soluble salts, leaving neutral impurities in the organic phase.[1]
-
pH Gradient Extraction: Dissolve the crude extract in an organic solvent and perform a series of extractions with aqueous buffers of successively lower pH. This can separate alkaloids with different basicities.[11]
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.[12][13] Dissolving the crude alkaloid extract in a suitable hot solvent and allowing it to cool slowly can yield highly pure crystals, leaving impurities behind in the mother liquor.[14][15]
Problem 2: Presence of Phenolic and Tannin Impurities
Possible Cause: Co-extraction of polar impurities with the alkaloid salts.
Solution:
-
Alkaline Ethanol Precipitation: This method can be effective for removing tannins. By adjusting the pH of an ethanolic extract with a base, tannin salts can be precipitated and removed by filtration.[4]
-
Column Chromatography: Use adsorbents like silica gel or alumina. Polar phenolic compounds will have a stronger affinity for the stationary phase compared to the less polar free-base alkaloids, allowing for their separation.[5][16] Ion-exchange chromatography can also be employed to separate compounds based on their charge.[16]
Quantitative Data on Purification Techniques
The following table summarizes the effectiveness of various purification techniques for quinoline alkaloids, providing a comparison of achieved purity and yield.
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [6] |
| Coal Tar Wash Oil | Atmospheric and vacuum distillation | >97 | 82 | [6] | |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, followed by neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | [6] |
| Crude 8-hydroxyquinoline (B1678124) (78.0% purity) | Dichloromethane (B109758) | 99.5 | 96.5 | [6] | |
| Crude 8-hydroxyquinoline (82.0% purity) | Chloroform (B151607) | 99.0 | 95.0 | [6] | |
| Extraction | Coal Tar Wash Oil | Ammonium (B1175870) hydrogen sulfate (B86663), toluene, distillation | >97 | Not specified | [6] |
| High-Speed Counter-Current Chromatography | Crude Quinoline Yellow | n-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v/v/v) | 96.5 (Bergapten), 98.2 (Imperatorin) | 92.1 (Bergapten), 93.7 (Imperatorin) | [17] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Quinoline Alkaloids from Plant Material
-
Defatting: Extract 100g of finely powdered, dried plant material with hexane using a Soxhlet apparatus for 6-8 hours to remove lipids. Discard the hexane extract.[1]
-
Basification: Moisten the defatted plant material with a 10% ammonium hydroxide (B78521) solution to liberate the free alkaloid bases.[1]
-
Extraction: Extract the basified material with chloroform or dichloromethane by maceration with stirring or using a Soxhlet apparatus. Repeat the extraction 3-4 times.[1]
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.[1]
-
Acidic Wash: Dissolve the crude extract in the organic solvent and wash it with a 5% sulfuric acid solution in a separatory funnel. The quinoline alkaloids will move to the aqueous phase as sulfate salts.[1]
-
Liberation and Re-extraction: Separate the aqueous layer and make it alkaline (pH 9-10) with a 10% sodium hydroxide solution. The free alkaloids will precipitate or form an oily layer. Extract the liberated alkaloids with fresh chloroform or dichloromethane.[1]
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified crude alkaloid mixture.[1]
Protocol 2: Recrystallization of Crude Quinoline Alkaloids
-
Solvent Selection: Choose a solvent in which the this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents include ethanol, methanol, acetone, or mixtures with water.[12][13]
-
Dissolution: Place the crude alkaloid solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[12]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[9]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[9]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12][15]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven.[12]
Protocol 3: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the colored crude alkaloid extract in a suitable solvent.[9]
-
Addition of Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the solution.[9]
-
Stirring/Heating: Stir the mixture at room temperature or gently heat it for 15-30 minutes. Avoid boiling if the solvent is flammable.[9]
-
Filtration: Remove the charcoal by gravity or vacuum filtration through a fine filter paper or a Celite pad. The filtrate should be colorless or significantly lighter in color.[9]
-
Solvent Removal: Evaporate the solvent to recover the decolorized alkaloid extract.
Visualizing Experimental Workflows
Caption: General workflow for the extraction and purification of quinoline alkaloids.
Caption: Troubleshooting steps for resolving emulsions in liquid-liquid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. jocpr.com [jocpr.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. LabXchange [labxchange.org]
- 15. youtube.com [youtube.com]
- 16. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Basic Alkaloids
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for overcoming peak tailing when analyzing basic alkaloids with High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a "tail".[1] This can compromise resolution and the accuracy of quantification.[1] You can quantify peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[2]
Q2: Why do my basic alkaloid peaks tail in reversed-phase HPLC?
A2: Peak tailing of basic compounds, like many alkaloids, is often caused by secondary interactions with the stationary phase. The primary cause is the interaction between the basic (often positively charged) analyte and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns, such as C18.[3][4][5][6] These interactions are a form of ion exchange and lead to multiple retention mechanisms, causing the peak to tail.
Q3: Can the mobile phase pH affect the peak shape of my basic alkaloid?
A3: Yes, the mobile phase pH is a critical factor.[7] For basic compounds, a mobile phase pH that is close to the analyte's pKa can lead to the presence of both ionized and non-ionized forms, resulting in peak broadening and tailing.[5][7] To ensure a consistent ionization state, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8]
Q4: What are "silanol groups" and why are they problematic for basic alkaloids?
A4: Silanol groups (Si-OH) are chemical groups on the surface of the silica (B1680970) packing material used in many HPLC columns.[4] Even after the stationary phase (like C18) is bonded to the silica, some unreacted silanol groups remain.[9][4] These residual silanols are acidic and can become negatively charged (SiO-), especially at a mid-range pH.[3] Basic alkaloids, which are often positively charged, can then interact with these negatively charged silanols, leading to the secondary retention mechanism that causes peak tailing.[1][3][6]
Q5: Can my sample injection solvent cause peak tailing?
A5: Yes. If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can lead to peak distortion, including tailing.[2][10] It is always best to dissolve your sample in the initial mobile phase composition whenever possible.[10]
Troubleshooting Guides
Issue: My basic alkaloid peak is tailing.
This guide provides a systematic approach to diagnosing and resolving peak tailing.
Step 1: Evaluate the Column
-
Column Chemistry: Older columns, particularly those packed with Type A silica, have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with basic compounds.[9][11] Consider switching to a modern, high-purity Type B silica column or a column with a different stationary phase like a polar-embedded or charged surface hybrid (CSH) column.[9][2] End-capped columns, where residual silanols are chemically deactivated, can also significantly improve peak shape.[1][4][8]
-
Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[2] Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[2] If the problem persists, the column may need to be replaced.[2] Using a guard column can help extend the life of your analytical column.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[1][2][10] To check for this, dilute your sample or reduce the injection volume and see if the peak shape improves.[1][2][10]
Step 2: Optimize the Mobile Phase
-
Adjusting the pH:
-
Low pH: Lowering the mobile phase pH (typically to ≤ 3) protonates the silanol groups, neutralizing their negative charge and reducing their interaction with basic analytes.[9][2][3][11][12] Buffers like phosphate (B84403) or additives like formic acid or trifluoroacetic acid (TFA) are commonly used to control low pH.[3][11]
-
High pH: Using a pH-stable column (like a hybrid or polymer-based column), you can increase the mobile phase pH (e.g., to ~10).[3][13] At high pH, the basic alkaloid is in its neutral form, which can improve retention and peak shape.[13]
-
-
Mobile Phase Additives (Modifiers):
-
Competing Bases: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape of basic alkaloids.[8][11] These additives are also known as silanol suppressors.[2][11]
-
Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) can act as ion-pairing agents. They pair with the positively charged basic analyte, and this neutral complex has better interaction with the stationary phase, while also suppressing silanol interactions.[3]
-
Data Presentation: Mobile Phase Optimization Strategies
| Parameter | Recommended Range/Concentration | Expected Outcome for Basic Alkaloids | Considerations |
| Mobile Phase pH (Low) | 2.0 - 3.0 | Reduces silanol interactions, leading to more symmetrical peaks.[2][3][11] | Ensure column stability at low pH.[7] Phosphate buffers may precipitate in high concentrations of acetonitrile.[11] |
| Mobile Phase pH (High) | ~10.0 | Neutralizes the basic analyte, improving retention and peak shape.[3][13] | Requires a high pH-stable column (e.g., hybrid, polymer-based).[3][13] |
| Triethylamine (TEA) | 5 mM - 0.1% (v/v) | Acts as a competing base to mask silanol groups.[8][11] | Can shorten column lifetime.[11] May suppress MS signal. |
| Diethylamine (DEA) | ~0.1% (v/v) | Similar to TEA, acts as a competing base.[8] | May be necessary for some basic compounds.[14] |
| Formic Acid | 0.05% - 1% (v/v) | Lowers mobile phase pH to suppress silanol activity.[3][15][16] | Volatile and MS-friendly.[15][16] |
| Trifluoroacetic Acid (TFA) | ~0.1% (v/v) | Lowers pH and acts as an ion-pairing agent.[3] | Can suppress MS signal in positive ion mode.[16] |
| Buffer Concentration | 10 - 50 mM | Maintains a stable pH for reproducible results.[2] | Select a buffer with a pKa close to the desired mobile phase pH.[15] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Low pH Analysis
-
Objective: To prepare a mobile phase at a pH of approximately 2.5 to minimize peak tailing of basic alkaloids.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or Trifluoroacetic acid)
-
0.22 µm filter
-
-
Procedure:
-
Measure the required volume of HPLC-grade water for the aqueous portion of your mobile phase.
-
Carefully add formic acid to the water to a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of water.
-
Mix the solution thoroughly.
-
Filter the aqueous mobile phase component through a 0.22 µm filter.
-
Prepare the organic mobile phase component (e.g., 100% acetonitrile). It is good practice to also add 0.1% formic acid to the organic component for consistent chromatography, especially in gradient elution.
-
Degas both mobile phase components before use.
-
Protocol 2: Column Flushing and Regeneration
-
Objective: To remove strongly retained contaminants from a reversed-phase column that may be causing peak tailing.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
HPLC-grade methanol
-
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of your mobile phase without any buffer salts (e.g., water/organic solvent mixture).
-
Sequentially wash the column with 10-20 column volumes of the following solvents:
-
100% HPLC-grade water
-
100% HPLC-grade methanol
-
100% HPLC-grade acetonitrile
-
100% HPLC-grade isopropanol
-
-
To re-equilibrate the column, reverse the washing sequence, ending with your mobile phase.
-
Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes or until a stable baseline is achieved.
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing of basic alkaloids.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. support.waters.com [support.waters.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. moravek.com [moravek.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 14. chiraltech.com [chiraltech.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. ucl.ac.uk [ucl.ac.uk]
"quinoline alkaloid decomposition on silica gel chromatography"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with quinoline (B57606) alkaloid decomposition during silica (B1680970) gel chromatography.
FAQs and Troubleshooting Guides
Issue 1: My quinoline alkaloid is decomposing on the silica gel column.
Q1: I'm observing significant product loss and the appearance of new, unwanted spots on my TLC after column chromatography. What is causing this?
A: Quinoline alkaloids can decompose on silica gel primarily due to the acidic nature of the silica surface.[1] The silanol (B1196071) groups (Si-OH) on the silica can act as Brønsted acids, protonating the basic nitrogen of the quinoline ring system and potentially catalyzing degradation reactions.[2][3] This is a common issue, especially for acid-sensitive compounds.[1]
Q2: How can I prevent my this compound from decomposing on a silica gel column?
A: There are several effective strategies to mitigate decomposition:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica gel. This can be done by flushing the packed column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine (B128534) (TEA), followed by the mobile phase without the modifier.[4]
-
Use a Mobile Phase Additive: Incorporate a small percentage (e.g., 0.1-1%) of a basic additive like triethylamine or pyridine (B92270) directly into your mobile phase.[3] This additive will compete with your compound for interaction with the acidic sites on the silica.
-
Switch to an Alternative Stationary Phase: If your compound is highly sensitive, consider using a less acidic stationary phase. Options include:
-
Alumina (B75360) (neutral or basic): A good alternative for the purification of basic compounds.[5][6]
-
Florisil (magnesium silicate): A milder stationary phase suitable for sensitive molecules.[1]
-
Amine-functionalized silica: This stationary phase has a basic surface, which can prevent the degradation of acid-sensitive compounds.[7]
-
Reversed-phase silica (C18): For less polar quinoline alkaloids, reversed-phase chromatography can be an effective method to avoid decomposition.[1]
-
Q3: Are there any procedural changes I can make to minimize decomposition?
A: Yes, optimizing your chromatographic technique can also help:
-
Work Quickly: Minimize the contact time between your compound and the silica gel by running the column as quickly as possible while maintaining good separation.
-
Low Temperature: Running the column in a cold room can help to reduce the rate of decomposition.
-
Inert Atmosphere: For highly sensitive compounds, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.
Issue 2: My this compound is streaking or showing poor peak shape (tailing) on my TLC and column.
Q1: What causes my compound to streak or tail during chromatography?
A: Tailing is often a result of strong interactions between the basic nitrogen of the this compound and the acidic silanol groups on the silica gel surface.[2] This leads to a non-uniform elution front and poor peak shape.
Q2: How can I improve the peak shape and resolution of my this compound?
A: The strategies to improve peak shape are similar to those for preventing decomposition:
-
Add a Basic Modifier: Including a small amount of triethylamine or pyridine in your eluent can significantly improve peak shape by masking the acidic silanol sites.[3]
-
Use Deactivated Silica: A pre-treated, less acidic silica gel will have fewer sites for strong interactions, leading to more symmetrical peaks.
-
Choose an Appropriate Stationary Phase: Alumina or amine-functionalized silica can provide better peak shapes for basic compounds.[6][7]
Data Presentation
While specific quantitative data on the recovery of quinoline alkaloids is often compound and condition-specific, the following table summarizes the expected outcomes of different purification strategies.
| Purification Strategy | Expected Recovery of Acid-Sensitive Alkaloid | Peak Shape | Potential Drawbacks |
| Standard Silica Gel | Low to Moderate | Poor (Tailing) | High risk of decomposition for sensitive compounds. |
| Silica Gel with TEA in Mobile Phase | High | Good to Excellent | TEA may need to be removed from the final product. |
| Deactivated Silica Gel | High | Good to Excellent | Requires an extra preparation step. |
| Neutral/Basic Alumina | High | Good to Excellent | Different selectivity compared to silica; may require re-optimization of the mobile phase.[8] |
| Reversed-Phase Silica (C18) | High | Good to Excellent | Only suitable for compounds with sufficient hydrophobicity. |
This table provides a qualitative comparison based on literature reports. Actual results may vary depending on the specific this compound and experimental conditions.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Column Chromatography
This protocol describes the deactivation of silica gel using triethylamine (TEA) to minimize the degradation of acid-sensitive compounds.[4]
Materials:
-
Silica gel for flash chromatography
-
Column for chromatography
-
Mobile phase solvents (e.g., hexane (B92381) and ethyl acetate)
-
Triethylamine (TEA)
Procedure:
-
Prepare the Deactivating Solvent: Prepare a solution of your initial, less polar mobile phase containing 1-3% (v/v) triethylamine.
-
Pack the Column: Dry pack or prepare a slurry of the silica gel in the deactivating solvent and pack the column as you normally would.
-
Equilibrate the Column: Pass 2-3 column volumes of the deactivating solvent through the packed column.
-
Remove Excess Base: Flush the column with 2-3 column volumes of your initial mobile phase (without triethylamine) to remove the excess, non-adsorbed base.
-
Load the Sample and Elute: The column is now ready for use. Load your sample and proceed with the elution using your optimized mobile phase.
Protocol 2: 2D Thin-Layer Chromatography (TLC) for Stability Assessment
This protocol allows you to determine if your compound is stable on silica gel.[9]
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Mobile phase
-
Capillary spotter
-
Your compound in a suitable solvent
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Spot the Plate: In one corner of the square TLC plate, about 1 cm from the edges, apply a small, concentrated spot of your compound.
-
First Development: Place the TLC plate in a developing chamber with your chosen mobile phase and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Dry the Plate: Remove the plate from the chamber and allow it to dry completely in a fume hood.
-
Rotate the Plate: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Second Development: Place the rotated plate in a developing chamber with the same mobile phase and allow it to develop again.
-
Visualize and Analyze: After drying the plate, visualize the spots.
-
Stable Compound: A stable compound will appear as a single spot on the diagonal of the plate.
-
Unstable Compound: If the compound decomposes on the silica, you will see new spots that are off the diagonal, indicating the formation of degradation products during the chromatography.[9]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound decomposition.
Caption: Interaction between this compound and silica surface.
References
- 1. Chromatography [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. julien-tierny.github.io [julien-tierny.github.io]
- 5. web.uvic.ca [web.uvic.ca]
- 6. jalonzeolite.com [jalonzeolite.com]
- 7. New and highly efficient column chromatographic extraction and simple purification of camptothecin from Camptotheca acuminata and Nothapodytes pittosporoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of silica and alumina columns for high-performance liquid chromatographic separations of basic drugs and plasma constituents following on-line solid-phase extraction with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Improving Resolution of Quinoline Alkaloid Enantiomers by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chiral separation of quinoline (B57606) alkaloid enantiomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating quinoline alkaloid enantiomers?
A1: Polysaccharide-based CSPs are frequently the first choice for the chiral separation of a wide range of compounds, including quinoline alkaloids. Columns such as those based on amylose (B160209) and cellulose (B213188) derivatives, for instance, Chiralpak® and Chiralcel® series, have demonstrated broad applicability. Additionally, macrocyclic glycopeptide-based columns, like the Chirobiotic™ series, have also proven effective for the enantiomeric resolution of quinoline alkaloids such as primaquine, quinacrine, and tafenoquine.[1][2][3][4]
Q2: How do I select the appropriate mobile phase for my chiral separation?
A2: Mobile phase selection is critical for achieving optimal enantioselectivity. For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent like n-hexane or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol. For reversed-phase chromatography, mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers are typically used. The choice of mobile phase additives is also crucial; for basic quinoline alkaloids, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) can significantly improve peak shape and resolution.[1][5]
Q3: What is the effect of temperature on the resolution of this compound enantiomers?
A3: Temperature plays a significant role in chiral separations and its effect can be compound-dependent. Generally, lower temperatures tend to enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the chiral stationary phase. However, in some cases, increasing the temperature can improve column efficiency and peak shape. It is recommended to empirically optimize the column temperature for each specific separation. For example, a study on mefloquine (B1676156) enantiomers maintained the column temperature at 25°C.
Q4: Why am I observing peak tailing with my this compound sample?
A4: Peak tailing is a common issue when analyzing basic compounds like quinoline alkaloids. It often results from secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, the addition of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase is highly effective. These additives compete with the analyte for the active silanol sites, leading to more symmetrical peaks.
Troubleshooting Guides
Problem: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, broad peak instead of two distinct peaks for the enantiomers.
-
Overlapping peaks with a resolution factor (Rs) less than 1.5.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for your specific this compound. Screen different types of CSPs, starting with polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) and macrocyclic glycopeptide-based (e.g., Chirobiotic™ V) columns. |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. In normal phase, adjust the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). In reversed phase, alter the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. |
| Incorrect Mobile Phase Additive | For basic quinoline alkaloids, the addition of a basic modifier is often crucial. Add 0.1-0.5% of diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak shape and potentially enhance resolution. |
| Inappropriate Column Temperature | Optimize the column temperature. Start at ambient temperature (e.g., 25°C) and then decrease it in 5°C increments. In some cases, increasing the temperature might be beneficial. |
| Flow Rate is Too High | Reduce the flow rate to increase the interaction time between the analytes and the CSP, which can sometimes improve resolution. |
Problem: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a tailing factor greater than 1.5.
-
Poor peak shape, which can affect integration and quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | This is a common issue for basic compounds like quinoline alkaloids. Add a basic modifier such as 0.1-0.5% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to block the active silanol sites. |
| Inappropriate Mobile Phase pH | In reversed-phase mode, ensure the mobile phase pH is appropriate for the analyte's pKa. For basic compounds, a higher pH can sometimes improve peak shape. |
| Column Contamination | Flush the column with a strong solvent as recommended by the manufacturer to remove any contaminants that may be causing active sites. |
| Column Overload | Inject a smaller sample volume or a more dilute sample to see if peak shape improves. |
Quantitative Data Summary
The following tables provide examples of HPLC conditions and resulting quantitative data for the chiral separation of various quinoline alkaloids.
Table 1: Chiral Separation of Hydroxychloroquine (B89500) Enantiomers [5]
| Parameter | Value |
| Column | Chiralpak AD-H (4.6 mm × 150 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) + 0.5% DEA in hexane |
| Flow Rate | 0.8 mL/min |
| Temperature | 20 °C |
| Detection | UV at 343 nm |
| Retention Time (S-enantiomer) | ~12 min |
| Retention Time (R-enantiomer) | ~14 min |
| Resolution (Rs) | > 1.5 (baseline separation) |
Table 2: Chiral Separation of Mefloquine Enantiomers
| Parameter | Value |
| Column | Chiralpak IG-3 (250 x 4.6 mm, 3µm) |
| Mobile Phase | 10 mM Ammonium Acetate:Methanol (30:70, v/v) |
| Flow Rate | 0.7 mL/min |
| Temperature | 25 °C |
| Detection | UV at 284 nm |
| Retention Time ((+)-enantiomer) | 4.59 min |
| Retention Time ((-)-enantiomer) | 6.47 min |
Table 3: Chiral Separation of Primaquine, Quinacrine, and Tafenoquine [2][3][4]
| Analyte | Mobile Phase | Retention Factor (k'1) | Retention Factor (k'2) | Separation Factor (α) | Resolution (Rs) |
| Primaquine | Methanol:Acetonitrile:Water:TEA (70:10:20:0.1) | 1.00 | 3.40 | 3.40 | 2.50 |
| Quinacrine | Methanol:Acetonitrile:Water:TEA (70:10:20:0.1) | 1.80 | 3.60 | 2.00 | 2.20 |
| Tafenoquine | Methanol:Acetonitrile:Water:TEA (70:10:20:0.1) | 2.30 | 3.65 | 1.59 | 2.10 |
| Quinacrine | Methanol:Acetonitrile:Water:TEA (60:30:10:0.1) | 1.30 | 4.60 | 3.54 | 2.08 |
| Column: Chirobiotic R (150 × 4.6 mm, 5.0 µm) | |||||
| TEA: Triethylamine |
Experimental Protocols
Protocol 1: Chiral Separation of Hydroxychloroquine Enantiomers [5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol in a 93:7 (v/v) ratio. Add diethylamine (DEA) to the n-hexane component to a final concentration of 0.5%. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20 °C
-
Detection Wavelength: 343 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the hydroxychloroquine sample in the mobile phase to a suitable concentration.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The S-enantiomer is expected to elute before the R-enantiomer under these conditions.
Protocol 2: Chiral Separation of Primaquine, Quinacrine, and Tafenoquine [2][3][4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chirobiotic R (150 × 4.6 mm, 5.0 µm).
-
Mobile Phase Preparation:
-
Eluent I: Prepare a mixture of methanol, acetonitrile, water, and triethylamine in a ratio of 70:10:20:0.1 (v/v/v/v).
-
Eluent II: Prepare a mixture of methanol, acetonitrile, water, and triethylamine in a ratio of 60:30:10:0.1 (v/v/v/v).
-
Degas the mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: As appropriate for the specific analyte.
-
-
Analysis: Equilibrate the column with the chosen mobile phase. Inject the sample and record the chromatogram. Eluent I is effective for all three compounds, while Eluent II provides a different selectivity profile, particularly for quinacrine.
Visualizations
References
Technical Support Center: Scale-Up of Quinoline Alkaloid Synthesis
Welcome to the technical support center for the scale-up of quinoline (B57606) alkaloid synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up quinoline alkaloid synthesis?
When moving from benchtop to pilot plant or industrial scale, several challenges can arise. These often include:
-
Decreased Yields: Reactions that are high-yielding at the gram scale may see a significant drop in efficiency at the kilogram scale due to issues with mass and heat transfer.[1]
-
Exothermic Reactions: Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, are highly exothermic and can become difficult to control on a larger scale, posing safety risks.[2][3]
-
Byproduct Formation: Side reactions, such as tar and polymer formation, can become more prevalent at larger scales, complicating purification and reducing product purity.[2][4][5]
-
Purification Difficulties: Isolating the desired this compound from large volumes of reaction mixture and byproducts can be challenging, often requiring specialized techniques.[6][7]
-
Reagent and Solvent Handling: The safe and efficient handling of large quantities of corrosive or hazardous reagents and solvents is a significant logistical challenge.
-
Regioselectivity Issues: In syntheses like the Friedländer and Combes reactions, controlling regioselectivity when using unsymmetrical ketones can be more difficult at scale.[2][8]
Q2: Why do reaction yields often decrease during scale-up?
A drop in yield during scale-up is a common issue and can be attributed to several factors that are more pronounced in larger reactors.[1] Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities.[1] Additionally, inadequate heat removal can cause thermal runaway, degrading both reactants and products.[1] The surface-area-to-volume ratio decreases as the reactor size increases, which can negatively impact heat transfer and reactions that are dependent on phase boundaries.[1]
Q3: What are the primary safety concerns when scaling up quinoline synthesis?
The most significant safety concern is the management of highly exothermic reactions, particularly in the Skraup and Doebner-von Miller syntheses.[2][3] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials. The use of strong acids, such as concentrated sulfuric acid, and oxidizing agents like nitrobenzene (B124822) in large quantities also presents significant handling and safety challenges.[5][9]
Troubleshooting Guides
Issue 1: Decreased Yield and Purity
Symptom: A significant drop in product yield and/or purity is observed when moving from a 100g to a 1kg scale.
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Inefficient Mixing | Transition from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller to ensure homogeneity.[1] |
| Poor Heat Transfer | Utilize a jacketed reactor with a circulating heat transfer fluid. For highly exothermic reactions, consider a reactor with a higher surface-area-to-volume ratio or internal cooling coils.[1] |
| Localized Hot Spots | Implement controlled, slow addition of reagents using a syringe pump or dropping funnel to manage the reaction exotherm.[1] |
| Suboptimal Reaction Parameters | Re-optimize reaction parameters such as temperature, concentration, and catalyst loading for the larger scale. What works in a round-bottom flask may not be ideal in a larger reactor.[1] |
Issue 2: Runaway Exothermic Reactions
Symptom: The reaction temperature increases uncontrollably, leading to a vigorous and potentially dangerous reaction. This is common in Skraup and Doebner-von Miller syntheses.[2][3]
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Uncontrolled Exotherm | Add a moderating agent like ferrous sulfate (B86663) (FeSO₄) to the reaction mixture. Ferrous sulfate is believed to act as an oxygen carrier, slowing down the oxidation step and making the reaction less violent.[2][3] Boric acid can also be used for this purpose.[2] |
| Rapid Reagent Addition | Ensure slow and controlled addition of strong acids (e.g., sulfuric acid) with adequate cooling.[3] |
| Inadequate Cooling | Use an ice bath for initial cooling and have a larger cooling bath on standby. Ensure the reactor's cooling system is functioning optimally.[3] |
Issue 3: Excessive Tar and Polymer Formation
Symptom: The reaction mixture becomes a thick, dark tar, making product isolation difficult and significantly reducing yield. This is a frequent issue in the Skraup and Doebner-von Miller reactions.[2][4][5]
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Polymerization of Intermediates | For the Skraup synthesis, ensure efficient stirring and controlled heating to prevent localized overheating which can lead to polymerization of the acrolein intermediate.[2] For the Doebner-von Miller reaction, consider a two-phase solvent system to sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[2][10] |
| Harsh Reaction Conditions | Explore the use of microwave heating or Brønsted-acidic ionic liquids as alternatives to concentrated sulfuric acid to achieve cleaner reactions.[5] |
| Inefficient Work-up | A thorough work-up is critical. For tarry residues, steam distillation can be an effective method to separate the volatile quinoline product.[10] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline (Illustrative Scale-Up)
This protocol describes a moderated Skraup synthesis, suitable for a larger laboratory scale, incorporating safety and yield-enhancing measures.
-
Reactor Setup: In a well-ventilated fume hood, equip a 5L three-necked jacketed reactor with a mechanical stirrer, a reflux condenser, and a thermocouple for internal temperature monitoring.
-
Reagent Charging: Charge the reactor with 500 g of aniline, followed by 150 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) as a moderator.
-
Glycerol (B35011) Addition: While stirring, add 1.45 kg of anhydrous glycerol to the mixture.
-
Acid Addition: Circulate a coolant through the reactor jacket. Slowly and carefully, add 1.2 L of concentrated sulfuric acid through an addition funnel at a rate that maintains the internal temperature below 120°C.
-
Initiation and Reflux: Once the acid addition is complete, slowly heat the mixture. The reaction is expected to become exothermic. If the reaction becomes too vigorous, reduce or remove the heating and be prepared to apply more cooling. After the initial exotherm subsides, heat the mixture to a gentle reflux for approximately 3-4 hours.
-
Work-up: Allow the reaction mixture to cool. Carefully dilute the viscous mixture by pouring it into a large container with 10L of cold water. Make the solution strongly basic with a concentrated sodium hydroxide (B78521) solution to neutralize the acid and liberate the quinoline base.
-
Purification: The crude quinoline is often purified by steam distillation to separate it from the non-volatile tar.[10] The distillate can then be extracted with an organic solvent (e.g., toluene), dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. Final purification can be achieved by vacuum distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uop.edu.pk [uop.edu.pk]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Microwave-Assisted Synthesis
Welcome to the technical support center for microwave-assisted synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: How do I convert a conventional heating protocol to a microwave-assisted method?
A1: Converting a conventional heating protocol to a microwave-assisted method involves adjusting key parameters to leverage the advantages of microwave energy. A general rule of thumb is that a 10°C increase in temperature can double the reaction rate. Start by setting the microwave reaction temperature 10-20°C higher than the conventional method's refluxing temperature. The reaction time can often be drastically reduced, from hours to minutes.[1][2] It is crucial to begin with small-scale experiments to determine the optimal conditions and ensure safety, especially since reactions in sealed vessels can lead to a rapid increase in pressure.
Q2: My microwave-assisted reaction is not going to completion. What steps can I take to improve the yield?
A2: Several factors could contribute to an incomplete reaction. Consider the following troubleshooting steps:
-
Increase Reaction Time: The initial time may be insufficient. Incrementally increase the reaction time and monitor the progress.[3]
-
Increase Reaction Temperature: Higher temperatures accelerate reaction rates. Gradually increase the temperature, ensuring it does not exceed the pressure limits of the reaction vessel.[4]
-
Increase Microwave Power: If the target temperature is not being reached, a modest increase in microwave power may be necessary.[5]
-
Evaluate Your Solvent: Polar solvents with high dielectric constants are more efficient at absorbing microwave energy, leading to faster heating.[6] If using a non-polar solvent, consider adding a small amount of a microwave-absorbing substance like an ionic liquid or graphite.
Q3: My starting materials or products are decomposing. How can I prevent this?
A3: Decomposition is often a result of excessive temperature or localized overheating. To mitigate this:
-
Lower the Reaction Temperature: Reduce the set temperature in small increments.
-
Use Pulsed Heating: If available on your reactor, use a pulsed heating mode. This maintains the target temperature without continuous irradiation, preventing the formation of hot spots.
-
Ensure Proper Stirring: Inadequate stirring can cause uneven heating. Confirm that the stir bar is functioning correctly throughout the reaction.
Q4: Can I perform solvent-free reactions in a microwave reactor?
A4: Yes, solvent-free reactions are a significant advantage of microwave synthesis, aligning with green chemistry principles. In these reactions, the reactants themselves absorb the microwave energy. For solid-phase reactions where reactants have low dielectric constants, adding a passive heating element or a small quantity of a high-dielectric solid can facilitate heating.
Q5: What safety precautions are essential when using a microwave reactor?
A5: Safety is paramount. Always adhere to the following precautions:
-
Never use a domestic microwave oven. Laboratory microwave reactors are specifically designed with pressure and temperature controls for chemical reactions.
-
Use appropriate reaction vessels. Only use vessels that are certified by the manufacturer for microwave synthesis and ensure they are not overfilled.
-
Ensure proper sealing of vessels. This prevents the leakage of flammable or toxic substances.[3]
-
Avoid reactions that produce a large amount of gas. Reactions known to generate significant gaseous byproducts, such as those involving diazonium salts, should not be performed in a sealed microwave vessel to avoid dangerous pressure buildup.[7]
-
Always consult the manufacturer's guidelines for your specific microwave reactor model.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your microwave-assisted synthesis experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Reaction time is too short.- Reaction temperature is too low.- Insufficient microwave power.- Inappropriate solvent choice (low dielectric constant).- Catalyst deactivation. | - Incrementally increase the reaction time.- Gradually increase the reaction temperature.- Increase the microwave power in small increments.- Switch to a more polar solvent or add a microwave absorber (e.g., ionic liquid).- Use a fresh catalyst or a higher catalyst loading. |
| Product/Reactant Decomposition | - Reaction temperature is too high.- Uneven heating or "hot spots".- Prolonged exposure to high temperatures. | - Decrease the reaction temperature.- Ensure efficient stirring.- Use a pulsed heating mode if available.- Reduce the reaction time. |
| Inconsistent Results | - Inaccurate temperature or pressure readings.- Variation in starting material quality.- Improper vessel sealing. | - Calibrate temperature and pressure sensors.- Use high-purity starting materials consistently.- Ensure vessels are sealed correctly according to the manufacturer's instructions. |
| Arcing or Sparking in the Microwave Cavity | - Presence of metal objects (e.g., incompatible stir bars, metal clamps).- Damaged waveguide cover. | - Remove any metal objects from the microwave cavity. Only use microwave-safe accessories.- Inspect the waveguide cover for damage and replace it if necessary.[8] |
| Vessel Failure or Leakage | - Exceeding the pressure limit of the vessel.- Using a damaged or incompatible vessel.- Improper sealing. | - Reduce the reaction temperature or scale.- Inspect vessels for cracks or defects before each use.- Ensure the cap and seal are correctly assembled. |
Experimental Protocols
Below are detailed methodologies for common microwave-assisted reactions.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-20 minutes).[9][10]
-
After the reaction, allow the vial to cool to room temperature.
-
Work-up the reaction mixture by diluting with an organic solvent, filtering to remove solids, and washing the organic layer.
-
Purify the product using an appropriate method, such as column chromatography.[11]
Protocol 2: Microwave-Assisted Esterification
This protocol outlines the Fischer esterification of a carboxylic acid with an alcohol.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (can be used as the solvent or in excess)
-
Acid catalyst (e.g., concentrated H₂SO₄, a few drops)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the carboxylic acid and the alcohol.
-
Carefully add the acid catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 88 °C) for a short duration (e.g., 5-15 minutes).[4]
-
After cooling, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the ester with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the crude ester.
-
Purify the product as needed.[12]
Protocol 3: Microwave-Assisted Diels-Alder Reaction
This protocol provides a method for a [4+2] cycloaddition reaction.
Materials:
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene, 2.0 equiv)
-
Dienophile (e.g., maleimide, 1.0 equiv)
-
Solvent (e.g., water or toluene)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, add the dienophile, diene, and solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to a target temperature (e.g., 110-130 °C) for a set time (e.g., 5-10 minutes).[13][14]
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the product, which may precipitate upon cooling, by vacuum filtration.
-
Wash the product with a cold solvent and dry.[13]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives[1]
| Compound | Method | Reaction Time | Yield (%) |
| 7a | Conventional | 10 h | 35 |
| Microwave | 15 min | 47 | |
| 7b | Conventional | 12 h | 45 |
| Microwave | 20 min | 83 | |
| 7c | Conventional | 8 h | 76 |
| Microwave | 10 min | 80 | |
| 8a | Conventional | 15 h | 23 |
| Microwave | 25 min | 42 |
Table 2: Optimization of Microwave Power in Peptide Synthesis[6]
| Entry | Microwave Power (W) | Reaction Time (min) | Yield (%) |
| 1 | 50 | 60 | 65 |
| 2 | 100 | 40 | 78 |
| 3 | 250 | 20 | 90 |
Table 3: Effect of Reaction Time on Product Purity in Amide Synthesis[3]
| Reaction Time (min) | Product Purity (%) |
| 2 | >99 |
| 5 | >99 |
| 10 | 98.6 |
| 15 | 97.8 |
Visualizations
Caption: Workflow for converting a conventional heating protocol to a microwave-assisted method.
Caption: Troubleshooting flowchart for common issues in microwave-assisted synthesis.
References
- 1. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-Assisted Organic Synthesis of a Diels-Alder Reaction — Adam Cap [adamcap.com]
- 14. cem.de [cem.de]
"troubleshooting low yields in quinoline alkaloid purification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during quinoline (B57606) alkaloid purification.
Frequently Asked Questions (FAQs)
Q1: My initial crude alkaloid extract yield is very low. What are the likely causes?
A1: Low yield from the initial extraction can stem from several factors related to the raw material and extraction method.[1] Key areas to investigate include:
-
Improper Sample Preparation: The plant material may not be properly dried or ground.[1][2] Inadequate grinding reduces the surface area available for solvent extraction.
-
Suboptimal Solvent Choice: The solvent used may not have the ideal polarity to efficiently solubilize the target quinoline alkaloids.[1][3]
-
Inefficient Extraction Method: Passive methods like maceration can be time-consuming and result in lower yields compared to more active techniques.[1][4]
-
Incomplete Liberation of Free Alkaloids: For acid-base extraction, if the plant material is not sufficiently basified, the alkaloids will remain in their salt form and will not be efficiently extracted by organic solvents.[2][5]
-
Thermal Degradation: If using heat-intensive methods like Soxhlet extraction, thermo-labile quinoline alkaloids may degrade, leading to a lower yield of the desired compounds.[1][4]
Q2: I'm losing a significant amount of my product during column chromatography. What can I do to minimize this loss?
A2: Product loss during column chromatography is a common issue.[1] Here are some troubleshooting steps:
-
Irreversible Adsorption: Your compound might be irreversibly binding to the stationary phase. This can happen if the stationary phase is too acidic (e.g., standard silica (B1680970) gel) for your acid-sensitive alkaloids.[1] Consider using a deactivated silica gel or a different stationary phase like alumina.[6]
-
Improper Solvent System: If the eluent is not optimized, it can lead to poor separation, causing your compound to co-elute with impurities or not elute at all.[7] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[8]
-
Column Overloading: Loading too much crude extract onto the column can lead to broad peaks and poor separation, making it difficult to isolate the pure compound.[7]
-
Compound Degradation on the Column: Some compounds are unstable on stationary phases like silica gel.[1] If you suspect degradation, work at lower temperatures and protect the column from light.
Q3: My quinoline alkaloid is "oiling out" during crystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound precipitates from the solution above its melting point. This can be due to a highly supersaturated solution cooling too quickly or the presence of impurities.[7] Here are some solutions:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool more slowly.[7]
-
Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][9] Experiment with different solvents or solvent mixtures.
-
Use a Seed Crystal: Introduce a tiny, pure crystal of your compound into the solution to initiate crystal growth at a higher temperature.[9]
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble. This will decrease the overall solubility and promote crystallization.[9]
Q4: I am observing poor or no retention of my polar quinoline compound in reversed-phase HPLC. How can I improve this?
A4: This is a common issue with polar compounds in reversed-phase (RP) chromatography as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[8] To improve retention:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the aqueous portion.[8]
-
Use a More Polar Stationary Phase: Consider using an RP column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column.[8]
-
Adjust Mobile Phase pH: For basic compounds like quinoline alkaloids, increasing the pH of the mobile phase can suppress their ionization, making them less polar and increasing their retention on an RP column. However, be mindful of the pH stability of your column.[10]
Troubleshooting Guides
Issue 1: Low Yield After Initial Extraction
| Possible Cause | Troubleshooting Action |
| Incomplete Grinding of Plant Material | Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for extraction.[1][2] |
| Suboptimal Extraction Solvent | Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, methanol, water) to find the most effective one for your target alkaloids.[1][3] |
| Insufficient Basification (Acid-Base Extraction) | Ensure the defatted plant material is thoroughly moistened with an alkaline solution (e.g., 10% ammonium (B1175870) hydroxide) to liberate the free alkaloid bases.[2] |
| Thermal Degradation during Soxhlet Extraction | Consider using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can reduce extraction time and temperature, thus minimizing degradation.[1][11] |
Issue 2: Product Loss During Purification
| Possible Cause | Troubleshooting Action |
| Irreversible Adsorption on Silica Gel | Deactivate the silica gel by flushing the column with a solvent mixture containing 1-2% triethylamine (B128534) before loading your sample.[8] Alternatively, use a less acidic stationary phase like alumina.[2][6] |
| Poor Separation in Column Chromatography | Optimize the eluent system using TLC. A good starting point for quinoline derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[7] |
| Compound Tailing in HPLC | Peak tailing can be caused by secondary interactions with the stationary phase. Ensure the mobile phase pH is optimized to suppress the ionization of your basic quinoline alkaloids.[8] Also, check if the column is in good condition.[8] |
| No Crystal Formation | If no crystals form upon cooling, the solution may not be sufficiently supersaturated. Try evaporating some of the solvent or cooling to a lower temperature in an ice bath or refrigerator.[7] Seeding the solution with a pure crystal can also initiate crystallization.[9] |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Quinine (B1679958) from Cinchona officinalis Bark
| Extraction Method | Optimized Conditions | Yield (mg/g) | Extraction Time |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol, 130°C, 34 min | 3.93 ± 0.11 | 34 minutes |
| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol, 25°C, 15 min | 2.81 ± 0.04 | 15 minutes |
| Soxhlet Extraction | Methanol with 20% (v/v) diethyl amine | 2.01 ± 0.07 | 10 hours |
Source: Data adapted from a study on the optimization of quinine extraction.[12]
Table 2: Total Alkaloid Content in the Bark of Different Cinchona Species
| Cinchona Species | Total Alkaloid Content (%) |
| C. succirubra | 5 - 7 |
| C. calisaya | 4 - 7 |
| C. ledgeriana | 5 - 14 |
Source: Data compiled from a review on the pharmacological activities of Cinchona alkaloids.[13]
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Quinoline Alkaloids from Plant Material
-
Preparation of Plant Material: Dry the plant material (e.g., bark) at 40-50°C to a constant weight and grind it into a fine powder.[2]
-
Defatting: Extract the powdered material with a non-polar solvent like petroleum ether or hexane using a Soxhlet apparatus to remove fats and waxes. Discard the non-polar extract.[2]
-
Basification: Moisten the defatted plant material with a 10% ammonium hydroxide (B78521) solution to liberate the free alkaloid bases.[2]
-
Extraction of Free Alkaloids: Extract the basified material with an organic solvent such as chloroform (B151607) or dichloromethane, either by repeated maceration or using a Soxhlet apparatus.[2]
-
Acidic Wash: Combine the organic extracts and wash with a dilute aqueous acid (e.g., 5% sulfuric acid). The alkaloids will form water-soluble salts and move to the aqueous phase.[2]
-
Liberation and Re-extraction: Make the aqueous acidic layer alkaline with a base (e.g., concentrated ammonium hydroxide) to a pH of 9-10. This will precipitate the free alkaloids. Extract the liberated alkaloids with an organic solvent like chloroform.[2]
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.[2]
Protocol 2: Silica Gel Column Chromatography for this compound Purification
-
Solvent System Selection: Use TLC to find a solvent system that provides good separation of your target alkaloid (Rf value of ~0.2-0.3).[8] A common system for quinoline alkaloids is petroleum ether:ethyl acetate.[7]
-
Column Packing: Dry pack the column with silica gel (60-120 mesh or 230-400 mesh).[14]
-
Sample Loading: Dissolve the crude extract in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.[7]
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.[7]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure compound and evaporate the solvent.[7]
Visualizations
Caption: General workflow for the extraction and purification of quinoline alkaloids.
Caption: Decision tree for troubleshooting low yields in this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 12. mdpi.com [mdpi.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
"managing pressure fluctuations in HPLC analysis of alkaloids"
Welcome to the technical support center for HPLC analysis of alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage pressure fluctuations during their experiments.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common pressure-related issues in your HPLC system.
Issue 1: High System Pressure
Consistently high or gradually increasing pressure is a common problem that can halt your analysis and potentially damage your HPLC system.
Symptoms:
-
Pressure readings significantly above the normal operating range for your method.
-
A steady increase in pressure over several runs.
-
Pump shutting down due to over-pressurization.
Possible Causes and Solutions:
| Cause | Solution |
| Blockage in the System | Isolate the blockage by systematically loosening fittings, starting from the detector and moving backward towards the pump. A significant pressure drop will occur when the fitting immediately after the blockage is loosened.[1][2] |
| Clogged Column Frit | If the blockage is in the column, try back-flushing it at a low flow rate.[3][4] If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need replacement.[2][3] |
| Contaminated Guard Column | Replace the guard column. It is designed to trap particulates and protect the analytical column.[5] |
| Precipitation of Sample or Buffer | If you suspect salt precipitation, flush the system with a solvent in which the salt is soluble (e.g., high aqueous mobile phase).[6][7] Ensure your sample is fully dissolved in the mobile phase before injection. |
| Incorrect Mobile Phase Viscosity | Using a highly viscous mobile phase can lead to high backpressure.[6][7][8][9] Consider adjusting the mobile phase composition or increasing the column temperature to reduce viscosity.[7] |
Issue 2: Low System Pressure
A sudden or consistent drop in pressure often indicates a leak or a problem with the pump's ability to deliver the mobile phase.
Symptoms:
-
Pressure readings significantly below the normal operating range.
-
Inability to reach the set pressure.
-
Visible leaks around fittings or the pump head.
Possible Causes and Solutions:
| Cause | Solution |
| Leak in the System | Carefully inspect all fittings, tubing, and connections for any signs of leakage.[6][10] Tighten or replace any leaking fittings. |
| Worn Pump Seals | Worn or damaged pump seals can cause leaks and a loss of pressure.[6][10] Regular replacement of pump seals (e.g., every 6-12 months depending on usage) is recommended as part of a preventative maintenance schedule.[6] |
| Air in the Pump | Air bubbles in the pump head will hinder its ability to deliver a consistent flow, leading to low pressure.[6][11] Purge the pump thoroughly to remove any trapped air.[10] |
| Faulty Check Valve | A malfunctioning check valve can prevent the pump from drawing in the mobile phase effectively.[11] Clean or replace the check valves. |
| Empty Mobile Phase Reservoir | Ensure that there is a sufficient amount of mobile phase in the reservoir and that the solvent inlet filter is properly submerged. |
Issue 3: Fluctuating or Unstable Pressure
Rapidly cycling or erratic pressure readings can lead to an unstable baseline and inconsistent retention times, compromising the quality of your data.
Symptoms:
-
The pressure reading on the pump display is constantly changing in a rhythmic or erratic pattern.
-
Noisy baseline in the chromatogram.
-
Shifting retention times.
Possible Causes and Solutions:
| Cause | Solution |
| Air Bubbles in the System | Air is a primary cause of pressure fluctuations.[3][11][12][13] Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[10][12] Purge the pump and the entire system to remove any trapped air.[10][14] |
| Dirty or Sticking Check Valves | Contaminated or sticking check valves can cause erratic pump performance.[1][3][10] Clean the check valves by sonicating them in a suitable solvent like isopropanol (B130326) or replace them if necessary.[14] |
| Worn Pump Seals | As with low pressure, worn pump seals can also lead to pressure fluctuations.[11] Replace the pump seals as part of regular maintenance.[14] |
| Improper Mobile Phase Mixing | If using a gradient, ensure the solvents are miscible and the mixer is functioning correctly.[14] Inadequate mixing can lead to viscosity changes that cause pressure fluctuations. |
| Pump Malfunction | If other troubleshooting steps fail, there may be an internal issue with the pump. Contact your instrument manufacturer for service. |
Experimental Protocols
Protocol 1: Systematic Leak Detection
-
Visual Inspection: Carefully examine all fluidic connections, including fittings at the pump, injector, column, and detector, for any visible signs of fluid.
-
Pressurize the System: Set the pump to a moderate flow rate with the column in line to build up pressure.
-
Wipe Test: Use a lint-free wipe to gently touch each connection point. Any absorbed liquid will indicate a leak.
-
Tighten or Replace: If a leak is found, first try tightening the fitting slightly. If this does not resolve the leak, disassemble the fitting, inspect the ferrule and tubing for damage, and replace if necessary.
Protocol 2: Pump Purging
-
Open the Purge Valve: Locate and open the purge or prime valve on your HPLC pump.
-
Set a High Flow Rate: Set the pump to a high flow rate (e.g., 5-10 mL/min) to flush the pump heads and lines.[15]
-
Flush Each Solvent Line: If you have a multi-channel pump, purge each solvent line individually for several minutes to ensure all air is removed.
-
Close the Purge Valve: Once a steady, bubble-free stream of solvent is exiting the purge line, close the purge valve.
-
Ramp Up Flow: Gradually ramp up the flow rate to your analytical method's setpoint to ensure the system re-pressurizes smoothly.
Protocol 3: Column Back-flushing
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[4]
-
Reverse the Column: Connect the column outlet to the pump and direct the column inlet to a waste container.[4]
-
Low Flow Rate Wash: Begin flushing the column with a strong, appropriate solvent at a low flow rate (typically half of the analytical flow rate).[2]
-
Monitor Pressure: Observe the pressure. A successful back-flush should result in a gradual decrease in pressure.
-
Return to Normal Configuration: Once the pressure has stabilized at a lower level, reconnect the column in its original orientation and equilibrate with your mobile phase before analysis.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical pressure range for HPLC analysis of alkaloids?
The typical pressure range can vary significantly depending on the column dimensions, particle size, mobile phase viscosity, and flow rate. However, for a standard 4.6 x 150 mm column with 5 µm particles, pressures between 1000 and 3000 psi (69 to 207 bar) are common. Always refer to the column manufacturer's specifications for the maximum pressure limit.
Q2: How does the mobile phase composition affect system pressure?
The viscosity of the mobile phase is a major factor influencing backpressure.[7][9] Solvents like methanol (B129727) and acetonitrile (B52724) have different viscosities, and their mixtures with water will have varying viscosities depending on the ratio.[7] Using buffers can also increase the viscosity. During gradient elution, it is normal to observe pressure changes as the mobile phase composition changes.[7]
Q3: How often should I perform preventative maintenance to avoid pressure issues?
A regular preventative maintenance schedule is crucial. Key activities include:
-
Daily: Visually inspect for leaks and ensure proper mobile phase levels and degassing.
-
Weekly: Check and clean solvent inlet frits.
-
Monthly: Flush the entire system.
-
Every 6-12 Months: Replace pump seals and check valves, depending on usage.[6]
Q4: Can sample preparation impact system pressure?
Yes, improper sample preparation is a common cause of high pressure.[11] Particulates in the sample can clog the column inlet frit or the column itself.[6] It is essential to filter all samples through a 0.22 or 0.45 µm syringe filter before injection to prevent blockages.[4][6]
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for high HPLC system pressure.
Caption: Troubleshooting workflow for fluctuating HPLC system pressure.
References
- 1. Shimadzu Pressure Fluctuations [shimadzu.nl]
- 2. nacalai.com [nacalai.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. Pressure differences in HPLC systems [mpl.loesungsfabrik.de]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. uhplcs.com [uhplcs.com]
- 10. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems [labx.com]
- 11. Optimizing HPLC Pressure: Real Solutions for Better Performance | Separation Science [sepscience.com]
- 12. chromtech.com [chromtech.com]
- 13. youtube.com [youtube.com]
- 14. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 15. researchgate.net [researchgate.net]
"baseline noise reduction in chromatograms of quinoline alkaloids"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of quinoline (B57606) alkaloids, with a specific focus on baseline noise reduction.
Troubleshooting Guides
High baseline noise can significantly impact the accuracy and sensitivity of your analysis, making it difficult to detect and quantify low-level analytes. This guide provides a systematic approach to identifying and resolving the root causes of baseline noise in your chromatograms.
Initial Assessment: Is the Noise Random or Periodic?
-
Random Noise: Appears as irregular, high-frequency fluctuations in the baseline.
-
Periodic Noise: Exhibits a regular, cyclical pattern.
This initial distinction can help narrow down the potential sources of the noise.
Troubleshooting Random Baseline Noise
Issue: High-frequency, irregular baseline noise.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases through a 0.45 µm filter. |
| Improperly Degassed Mobile Phase | Degas the mobile phase using an inline degasser, helium sparging, or vacuum degassing to prevent the formation of air bubbles that can cause noise in the detector flow cell.[1][2] |
| Detector Lamp Issues | An aging or failing detector lamp can be a source of short-term noise.[2] Check the lamp's energy output and replace it if it's below the manufacturer's recommended level. |
| Contaminated Detector Flow Cell | Flush the flow cell with a strong solvent like methanol (B129727) or isopropanol. If necessary, clean the cell with a more aggressive solution like 1N nitric acid (for UV detectors).[2] |
| Leaks in the System | Inspect all fittings and connections for signs of leaks, such as salt deposits from buffered mobile phases. Even small, undetected leaks can introduce air and cause baseline noise. |
| High Data Acquisition Rate | A very high data acquisition rate can make the baseline appear noisier by capturing more of the short-term fluctuations. While reducing the rate can smooth the baseline, be cautious not to compromise peak shape and resolution. |
Troubleshooting Periodic Baseline Noise
Issue: Regular, cyclical fluctuations in the baseline.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Pump Pulsations | Inadequate pulse dampening or faulty check valves in the pump can cause pressure fluctuations that manifest as periodic baseline noise.[2] Service or replace the pump seals and check valves as needed. |
| Inadequate Mobile Phase Mixing | If you are running a gradient or using an isocratic mixture prepared online, poor mixing of the mobile phase components can lead to a cyclical baseline.[1][3] Ensure the mixer is functioning correctly or consider hand-mixing the mobile phase. |
| Temperature Fluctuations | Variations in ambient temperature can affect the detector's performance, leading to baseline drift or periodic noise.[2] Maintain a stable laboratory temperature and consider using a column oven and a heat exchanger before the detector. |
Diagram: Systematic Troubleshooting Workflow for Baseline Noise
Caption: A logical workflow for troubleshooting baseline noise.
Frequently Asked Questions (FAQs) for Quinoline Alkaloid Analysis
Q1: Why is my this compound peak tailing, and could this be contributing to baseline issues?
A1: Peak tailing is a common issue when analyzing basic compounds like quinoline alkaloids on silica-based C18 columns. It is often caused by secondary interactions between the protonated alkaloids and acidic residual silanol (B1196071) groups on the stationary phase.[4] This can lead to broader peaks and a less stable baseline.
To address peak tailing:
-
Optimize Mobile Phase pH: Maintain a low mobile phase pH (typically between 2.5 and 4.0) to ensure consistent protonation of the alkaloids and suppress the ionization of residual silanols.[4][5]
-
Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their interaction with your analytes and improving peak shape.[4]
-
Consider a Modern Column: Newer generation "base-deactivated" or end-capped columns are specifically designed to minimize silanol interactions and are highly recommended for the analysis of basic compounds.
Q2: What is a good starting point for mobile phase composition when analyzing quinoline alkaloids?
A2: A common starting point for reversed-phase HPLC analysis of quinoline alkaloids is a gradient elution using:
-
Mobile Phase A: An aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (10-20 mM), with the pH adjusted to the acidic range (e.g., pH 3-4 with formic or acetic acid).[6]
-
Mobile Phase B: Acetonitrile or methanol.[6]
The exact gradient profile will need to be optimized for your specific separation.
Diagram: Key Factors in Method Development for Quinoline Alkaloids
Caption: Key parameters for optimizing this compound analysis.
Q3: How does sample preparation affect baseline noise when analyzing quinoline alkaloids from plant extracts?
A3: Proper sample preparation is crucial for minimizing baseline noise, especially when working with complex matrices like plant extracts. Inadequate sample cleanup can introduce a host of contaminants that contribute to a noisy baseline.
Key Sample Preparation Steps:
-
Extraction: A common method for extracting quinoline alkaloids from plant material is ultrasonication with a solvent like methanol.[7] Acidifying the extraction solvent can improve the recovery of these basic compounds.
-
Purification: Solid-phase extraction (SPE) is often employed to clean up the crude extract and remove interfering compounds.
-
Filtration: Always filter your final sample extract through a 0.45 µm syringe filter before injection to remove particulate matter that can clog the column and contribute to baseline noise.[7]
Experimental Protocols
Protocol: Mobile Phase pH Optimization for Improved Peak Shape and Baseline Stability
Objective: To determine the optimal mobile phase pH for the analysis of a specific this compound to minimize peak tailing and baseline noise.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid
-
Ammonium acetate
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your this compound standard in methanol.
-
Prepare a series of aqueous mobile phase buffers (e.g., 10 mM ammonium acetate) and adjust the pH of each to a different value within the range of 2.5 to 4.0 using phosphoric acid or formic acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and the prepared aqueous buffer (start with a 50:50 isocratic mixture, adjust as needed).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Choose the λmax of your analyte (e.g., 280 nm).[7]
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the first mobile phase (lowest pH) until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Repeat the analysis for each mobile phase pH, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
-
Data Evaluation:
-
For each chromatogram, measure the peak tailing factor (asymmetry factor) and observe the baseline noise.
-
The optimal pH will provide a symmetrical peak (tailing factor close to 1) and a stable, low-noise baseline.
-
Quantitative Data Summary
Table 1: Effect of Mobile Phase Additives on Peak Asymmetry of Basic Compounds
| Mobile Phase Additive | Typical Concentration | Effect on Peak Asymmetry |
| None | - | Can lead to significant peak tailing for basic compounds. |
| Triethylamine (TEA) | 0.1 - 0.25% | Reduces peak tailing by masking residual silanol groups.[4] |
| Formic Acid | 0.1% | Lowers the mobile phase pH, suppressing silanol ionization and improving peak shape. |
Table 2: General HPLC Method Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| Column | C18, Base-Deactivated (e.g., 4.6 x 250 mm, 5 µm) | Good retention for moderately polar compounds; base-deactivation minimizes peak tailing. |
| Mobile Phase A | 10-20 mM Ammonium Acetate/Formate, pH 3-4 | Buffers the mobile phase and controls the ionization state of the alkaloids.[6] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control elution strength.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times.[7] |
| Detection | UV at 280 nm | Many quinoline alkaloids have a UV absorbance maximum around this wavelength.[7] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC.[7] |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enantioselective Quinoline Alkaloid Synthesis
Welcome to the technical support center for the enantioselective synthesis of quinoline (B57606) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in achieving high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing enantioselectivity in quinoline alkaloid synthesis?
A1: The key factors that dictate the enantiomeric outcome of a reaction are the catalyst's chiral environment, the reaction temperature, the solvent, and the specific nature of the substrates. The interplay between the chiral catalyst and the substrate during the transition state is the most critical element. Even minor changes to any of these parameters can significantly impact the enantiomeric excess (e.e.).
Q2: How do I choose the right chiral catalyst for my reaction?
A2: Catalyst selection is highly substrate-dependent.[1] Start with catalysts that have proven effective for similar transformations. Chiral phosphoric acids (CPAs), Cinchona alkaloids, and their derivatives are commonly used in various asymmetric syntheses of quinoline and isoquinoline (B145761) alkaloids.[2][3][4] For novel substrates, it is often necessary to screen a small library of catalysts to identify the optimal choice. Consider both the steric and electronic properties of the catalyst and how they will interact with your starting materials.
Q3: Can additives or co-catalysts improve my enantioselectivity?
A3: Yes, additives can play a crucial role. For instance, in some reactions, adding a Lewis acid or a Brønsted acid can enhance catalyst activity and selectivity.[2] In other cases, a co-catalyst might be necessary to facilitate a specific step in the catalytic cycle. It is essential to conduct control experiments to determine the precise effect of any additive.
Q4: What is the role of the solvent in controlling enantioselectivity?
A4: The solvent can influence the stability of the transition state, the solubility of the catalyst and reactants, and the catalyst's conformational flexibility. A non-polar solvent might favor a more rigid catalyst conformation, leading to higher e.e., while a polar solvent could solvate the catalyst or intermediates in a way that reduces selectivity. Screening a range of solvents with varying polarities is a standard optimization step.
Q5: At what point should I focus on optimizing reaction temperature?
A5: Temperature should be optimized after an effective catalyst and solvent system have been identified.[1] Lowering the reaction temperature often leads to higher enantioselectivity by reducing the thermal energy of the system, which makes the energy difference between the two diastereomeric transition states more significant. However, this can also decrease the reaction rate, so a balance must be found.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Low Enantiomeric Excess (e.e.)
Q: My reaction has a good yield, but the enantiomeric excess is low (<50% e.e.). What are the first steps to troubleshoot this?
A: A good yield with low e.e. suggests the catalyst is active but not effectively discriminating between the two enantiomeric pathways.
Troubleshooting Steps:
-
Verify Catalyst Purity and Integrity: Ensure the chiral catalyst is of high purity and has not degraded. Impurities or racemization of the catalyst can severely diminish enantioselectivity.
-
Lower the Reaction Temperature: This is often the most effective initial step. Try running the reaction at 0 °C, -20 °C, or even lower if your solvent and reactants allow.
-
Screen Solvents: The solvent's polarity can dramatically affect the chiral induction. Test a range of solvents from non-polar (e.g., toluene (B28343), hexanes) to more polar (e.g., CH2Cl2, THF).
-
Adjust Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can improve e.e. by minimizing background (non-catalyzed) reactions. Conversely, a higher loading might be needed if the catalyst turnover is low.
Catalyst Inactivity or Low Yield
Q: My reaction is not proceeding, or the yield is very low. What could be wrong with my catalyst or conditions?
A: Low reactivity points to issues with the catalyst's activity, the reaction conditions, or the substrates themselves.
Troubleshooting Steps:
-
Check for Catalyst Poisons: Impurities in your starting materials or solvent (e.g., water, coordinating species) can poison the catalyst by blocking active sites.[5] Ensure all reagents and solvents are appropriately purified and dried.
-
Increase Temperature: If low temperature was your starting point for selectivity, a sluggish reaction may need more thermal energy.[1] Gradually increase the temperature to find a balance between rate and selectivity.
-
Evaluate Substrate Reactivity: Electron-withdrawing or sterically bulky groups on your substrates can decrease their reactivity.[1][6] A stronger catalyst or more forcing conditions may be necessary.
-
Confirm Catalyst Activation (if required): Some catalysts require an activation step before use. Consult the literature for your specific catalyst to ensure it is being prepared and handled correctly.
Inconsistent Results
Q: I am getting inconsistent e.e. values between runs of the same reaction. What is causing this variability?
A: Inconsistency often points to subtle, uncontrolled variables in the experimental setup.
Troubleshooting Steps:
-
Strictly Control Water Content: Trace amounts of water can have a significant and variable impact on many asymmetric reactions.[1] Use freshly distilled solvents and rigorously dry all glassware. Consider running reactions under an inert atmosphere (Nitrogen or Argon).
-
Standardize Reagent Addition: The order and rate of reagent addition can be critical. A slow, controlled addition via syringe pump can often improve reproducibility.[5]
-
Ensure Homogeneity and Stirring: Ensure the reaction mixture is well-stirred to maintain a consistent concentration and temperature throughout. Poor stirring can create local "hot spots" or concentration gradients.
-
Re-evaluate Analytical Method: Verify that your method for determining e.e. (e.g., chiral HPLC) is robust and reproducible.[7] Ensure complete separation of enantiomers and accurate integration of peaks.
Data Presentation
Optimizing an enantioselective reaction requires systematically varying parameters. The table below provides an example of how to structure data from an optimization study for an asymmetric Friedländer annulation.
Table 1: Optimization of an Asymmetric Friedländer Annulation
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | CPA-1 (10) | Toluene | 25 | 24 | 85 | 65 |
| 2 | CPA-1 (10) | CH2Cl2 | 25 | 24 | 90 | 58 |
| 3 | CPA-1 (10) | Hexane | 25 | 48 | 70 | 75 |
| 4 | CPA-1 (10) | Toluene | 0 | 48 | 82 | 92 |
| 5 | CPA-1 (10) | Toluene | -20 | 72 | 65 | 94 |
| 6 | CPA-2 (10) | Toluene | 0 | 48 | 75 | 88 |
| 7 | CPA-1 (5) | Toluene | 0 | 48 | 80 | 91 |
Data is illustrative. CPA-1 and CPA-2 represent different chiral phosphoric acid catalysts.
Experimental Protocols
Protocol 1: General Procedure for Chiral Phosphoric Acid (CPA) Catalyzed Enantioselective Quinoline Synthesis
This protocol describes a typical setup for a CPA-catalyzed reaction, such as an asymmetric Povarov or Friedländer reaction.
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 mmol, 1.0 equiv)
-
Alkene or α-methylene ketone (1.2 mmol, 1.2 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.05-0.1 mmol, 5-10 mol%)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Molecular sieves (4 Å, activated)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the 2-aminoaryl aldehyde/ketone (1.0 mmol) and the chiral phosphoric acid catalyst (0.1 mmol).
-
Add activated 4 Å molecular sieves.
-
Add anhydrous toluene (5 mL) via syringe.
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Slowly add the alkene or α-methylene ketone (1.2 mmol) to the stirred solution over 10 minutes.
-
Stir the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD).[9][10]
-
HPLC-grade solvents (e.g., n-Hexane, 2-Propanol).[10]
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA) for basic or acidic analytes, if needed.[10]
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[8]
-
Method Development: Develop a separation method by screening different mobile phase compositions (e.g., 90:10 Hexane:2-Propanol) and flow rates (e.g., 1.0 mL/min).[10] The goal is to achieve baseline separation of the two enantiomer peaks.
-
Analysis: Inject the sample solution into the HPLC system.
-
Quantification: Record the chromatogram. Identify the two enantiomer peaks and integrate their respective areas.
-
Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100 (where Area1 > Area2).
Visualizations
Diagram 1: General Workflow for Optimizing Enantioselectivity
This diagram outlines the logical steps for optimizing an enantioselective reaction.
Diagram 2: Troubleshooting Flowchart for Low Enantiomeric Excess
This flowchart provides a decision-making path when troubleshooting poor enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis of 3-( N -indolyl)quinolines containing axial and central chiralities - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05142K [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Quinoline Alkaloids by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) alkaloid family, with its bicyclic aromatic core, represents a cornerstone of natural product chemistry and pharmacology. Compounds like quinine (B1679958) and its diastereomer quinidine (B1679956) have been pivotal as antimalarial and antiarrhythmic drugs, respectively.[1] Accurately determining the complex three-dimensional structures of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural characterization of these compounds in solution.[2]
This guide provides an objective comparison of various NMR techniques used in the structural elucidation of quinoline alkaloids, supported by experimental data and detailed protocols.
Comparing NMR Spectroscopy Techniques for Alkaloid Characterization
The structural puzzle of a quinoline alkaloid is pieced together by combining information from a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each technique provides unique insights into the molecular framework, from direct proton and carbon environments to through-bond and through-space connectivities.
| NMR Experiment | Information Provided | Application in this compound Elucidation |
| 1D ¹H NMR | Provides information on the chemical environment, number, and neighboring protons for each hydrogen atom.[3] | Initial assessment of the number and type of protons (aromatic, aliphatic, methoxy, etc.). Splitting patterns and coupling constants help identify adjacent protons.[3] |
| 1D ¹³C NMR & DEPT | Reveals the number of chemically unique carbon atoms and their type (C, CH, CH₂, CH₃).[3] | Determines the total carbon count, crucial for confirming the molecular formula. Differentiates between quaternary carbons and those with attached protons. |
| 2D COSY | Shows correlations between protons that are coupled to each other, typically over two or three bonds.[4] | Establishes proton-proton spin systems, allowing for the mapping of connected aliphatic chains and aromatic ring substitution patterns. |
| 2D HSQC/HMQC | Correlates each proton signal with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[4] | Unambiguously assigns protons to their corresponding carbons, providing a direct link between the ¹H and ¹³C spectra. |
| 2D HMBC | Displays correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[4] | The key experiment for connecting different spin systems. It reveals how molecular fragments are pieced together, for instance, linking an aliphatic side chain to the quinoline core through correlations to quaternary carbons. |
| 2D NOESY/ROESY | Detects correlations between protons that are close to each other in space, regardless of their bonding.[4] | Crucial for determining the relative stereochemistry and conformation of the molecule by identifying through-space Nuclear Overhauser Effect (NOE) interactions.[3] |
Data Presentation: Comparative NMR Data of Quinine
To illustrate the power of NMR, the following table summarizes the ¹H and ¹³C NMR spectral data for the well-known this compound, Quinine. Such data allows for the complete assignment of every proton and carbon in the molecule. The complexity and overlapping signals, especially in the ¹H spectrum, underscore the necessity of 2D NMR techniques for complete assignment.[5]
Table 1: ¹H and ¹³C NMR Data for Quinine (in DMSO-d₆) [5]
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity, J (Hz) |
| 2 | 157.0 | 8.75 | d, 4.5 |
| 3 | 121.1 | 7.45 | d, 4.5 |
| 4 | 148.8 | - | - |
| 4a | 126.9 | - | - |
| 5' | 131.2 | 7.95 | d, 9.2 |
| 6' | 102.0 | 7.40 | d, 2.7 |
| 7' | 157.5 | - | - |
| 8' | 121.7 | 7.65 | dd, 9.2, 2.7 |
| 8a | 144.1 | - | - |
| 9 | 70.4 | 5.60 | d, 3.8 |
| 10 | 40.0 | 2.25 | m |
| 11 | 27.8 | 5.00 | m |
| 12a | 141.9 | 5.80 | ddd, 17.4, 10.4, 7.3 |
| 12b | 114.2 | 5.00 | m |
| 13 | 59.8 | 3.10 | m |
| 14 | 27.8 | 1.50 | m |
| 15 | 21.8 | 1.80, 1.45 | m |
| 16 | 43.1 | 2.65, 3.15 | m |
| 6'-OCH₃ | 56.5 | 3.90 | s |
Note: Data is adapted from a study on an 80 MHz spectrometer. Chemical shifts may vary slightly depending on the solvent and spectrometer field strength.
Experimental Protocols
A systematic approach is essential for the successful elucidation of an alkaloid's structure. Below is a generalized protocol for the NMR analysis of a purified this compound.
1. Sample Preparation
-
Amount: Weigh approximately 5-10 mg of the purified alkaloid. For less sensitive experiments like INADEQUATE or for very high molecular weight compounds, larger quantities (20 mg+) may be necessary.[6]
-
Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound.
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small cotton or glass wool plug in a pipette if any particulate matter is visible.
2. NMR Data Acquisition
-
Instrumentation: Data is typically acquired on a high-field NMR spectrometer (e.g., 400-600 MHz or higher).[7]
-
1D ¹H Spectrum:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans.
-
-
1D ¹³C Spectrum:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-4096 scans, depending on concentration.
-
-
2D COSY:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Data Points (F2 & F1): 2048 x 256.
-
Number of Scans (ns): 2-4 per increment.
-
-
2D HSQC:
-
Pulse Program: Gradient-selected with sensitivity enhancement (hsqcedetgpsisp2.3).
-
Data Points (F2 & F1): 1024 x 256.
-
Number of Scans (ns): 2-8 per increment.
-
-
2D HMBC:
-
Pulse Program: Gradient-selected (hmbcgplpndqf).
-
Data Points (F2 & F1): 2048 x 256.
-
Number of Scans (ns): 8-32 per increment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.
-
-
2D NOESY:
-
Pulse Program: Gradient-selected (noesygpph).
-
Data Points (F2 & F1): 2048 x 256.
-
Number of Scans (ns): 8-16 per increment.
-
Mixing Time: 500-800 ms.
-
3. Data Processing
-
Apply appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) to improve the signal-to-noise ratio and resolution.
-
Perform Fourier transformation, phase correction, and baseline correction for all spectra.
-
Reference the spectra using the TMS signal (¹H and ¹³C) or the residual solvent peak.
Visualization of the Elucidation Workflow
The logical flow of experiments and analysis is critical. The following diagram illustrates a typical workflow for determining the structure of an unknown this compound using NMR spectroscopy.
Caption: Workflow for this compound structure elucidation using NMR.
NMR vs. Other Techniques: A Brief Comparison
While NMR is the gold standard for complete structure elucidation in solution, it is often used in conjunction with other analytical methods.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is essential for determining the accurate mass and molecular formula of the alkaloid, a critical starting point for NMR analysis. MS/MS fragmentation can provide clues about the structure but does not offer the definitive connectivity information of 2D NMR.
-
X-ray Crystallography: This technique provides the absolute structure of a molecule in its solid, crystalline state. While it is the most definitive method for stereochemistry, obtaining suitable crystals can be a significant challenge. NMR provides the structure in a biologically relevant solution state, which may differ from the solid-state conformation.
References
- 1. tsijournals.com [tsijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. How is NMR spectroscopy used to distinguish between isomeric alkaloids?.. [askfilo.com]
- 4. Spectroscopic and chemical techniques for structure elucidation of alkaloids | PPTX [slideshare.net]
- 5. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Fragmentation Analysis of Quinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common mass spectrometry (MS) ionization and fragmentation techniques for the structural elucidation and quantification of quinoline (B57606) alkaloids. Understanding the distinct fragmentation behaviors of these compounds under different analytical conditions is crucial for their accurate identification in complex matrices such as plant extracts and biological samples. This document summarizes key experimental data, details relevant analytical protocols, and visualizes analytical workflows to support research and drug development efforts.
Introduction to Quinoline Alkaloid Analysis
Quinoline alkaloids are a class of nitrogen-containing natural products characterized by a quinoline heterocyclic skeleton. They are widely distributed in various plant families and exhibit a broad range of pharmacological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the structural analysis of these compounds.[1] The choice of ionization source and fragmentation technique significantly impacts the resulting mass spectra and, consequently, the accuracy of structural identification.
Comparison of Ionization Techniques: ESI vs. APCI
The selection of an appropriate ionization source is critical for generating stable molecular ions of the target analytes. For quinoline alkaloids, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules.[2] It generates ions by applying a high voltage to a liquid, creating an aerosol.[3] Due to the basicity of the nitrogen atom in the quinoline ring, these alkaloids are readily protonated in solution, making ESI in positive ion mode highly effective, often showing abundant [M+H]+ ions.[4] ESI is generally the preferred method for quinoline alkaloids, especially for large or fragile biomolecules.[3]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, semi-volatile, and thermally stable compounds.[3] In APCI, the sample is vaporized in a heated nebulizer, and ionization occurs through gas-phase ion-molecule reactions initiated by a corona discharge.[3] While ESI is often more sensitive for quinoline alkaloids, APCI can be a valuable alternative for certain derivatives that are less polar or when dealing with mobile phases less compatible with ESI.[2]
Table 1: Comparison of ESI and APCI for this compound Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in a high electric field. | Gas-phase chemical ionization at atmospheric pressure.[3] |
| Analyte Suitability | Excellent for polar, thermally labile, and large molecules.[2] | Good for semi-volatile, thermally stable, and less polar molecules.[3] |
| Ion Formation | Primarily produces [M+H]⁺ (positive mode) for basic compounds like quinoline alkaloids.[4] | Also produces [M+H]⁺, but requires thermal vaporization. |
| Matrix Effects | Can be more susceptible to ion suppression from non-volatile salts. | Generally less affected by high buffer concentrations than ESI.[3] |
| Typical Flow Rates | Lower flow rates (<0.5 mL/min) are often optimal.[2] | Compatible with higher flow rates. |
| Recommendation | Primary choice for most this compound analyses due to high ionization efficiency. | Alternative choice for less polar derivatives or when ESI performance is poor. |
Comparison of Fragmentation Techniques: CID vs. HCD
Tandem mass spectrometry (MS/MS) is used to fragment the precursor molecular ion to generate characteristic product ions for structural confirmation. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two widely used fragmentation methods.
-
Collision-Induced Dissociation (CID): CID is a resonant excitation process that occurs in an ion trap.[5] Precursor ions are accelerated and collide with an inert gas (like argon or nitrogen), leading to fragmentation.[4] This is a relatively low-energy process that typically produces a few dominant, high-mass fragment ions, which is excellent for quantification using Multiple Reaction Monitoring (MRM).[5][6]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a non-resonant, beam-type fragmentation technique, often performed in a dedicated collision cell before analysis in an Orbitrap mass analyzer.[5][7] It imparts higher energy to the ions, resulting in a richer fragmentation spectrum with more low-mass product ions.[6][8] This can be highly beneficial for detailed structural elucidation, as it provides more comprehensive fragmentation information.[6]
Table 2: Comparison of CID and HCD for this compound Analysis
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) |
| Principle | Resonant excitation in an ion trap; a lower-energy process.[5] | Non-resonant dissociation in a collision cell; a higher-energy process.[5] |
| Fragmentation Pattern | Tends to produce fewer, more intense high-mass fragment ions.[8] | Produces a richer spectrum with more low-mass fragment ions; less low-mass cutoff.[6] |
| Speed | Generally faster acquisition speeds.[6] | Can have longer acquisition times due to the need for more ions for detection.[6] |
| Application | Ideal for targeted quantification (MRM) and initial identification. | Superior for detailed structural elucidation and identification of unknown compounds. |
| Instrumentation | Widely available on ion trap and triple quadrupole instruments.[7] | Commonly available on Thermo Orbitrap instruments.[7] |
Experimental Protocols
Below are typical experimental protocols for the LC-MS/MS analysis of quinoline and related isoquinoline (B145761) alkaloids.
Liquid Chromatography (LC)[9]
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[9]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Gradient Program: A typical gradient might start at 5-10% B, increasing to 90-95% B over 10-15 minutes, followed by a re-equilibration step.[9]
-
Flow Rate: 0.2-0.4 mL/min.[9]
-
Column Temperature: 25-40 °C.[9]
-
Injection Volume: 1-10 µL.[9]
Mass Spectrometry (MS)[9]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[9]
-
Scan Mode: Full scan for identification and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) is used for quantification.[9]
-
Source Parameters:
-
Collision Gas: Argon is typically used for CID or HCD.[9]
Fragmentation Patterns of Representative Alkaloids
The fragmentation of quinoline and isoquinoline alkaloids is highly dependent on their structure, including the type and position of substituents. Fragmentation often involves the loss of small neutral molecules from the substituent groups.[10][11]
Table 3: Example Fragmentation Data for Representative Alkaloids (Positive ESI-MS/MS)
| Alkaloid | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Characteristic Neutral Loss |
| Quinine (a this compound) | 325.2 | 307.2, 289.2, 173.1, 159.1 | H₂O, NH₃, C₉H₁₄NO |
| Berberine (a protoberberine isothis compound) | 336.1 | 321.1, 320.1, 306.1, 292.1 | CH₃, H, CH₄O, CO |
| Sanguinarine (a benzophenanthridine isothis compound) | 332.1 | 317.1, 289.1, 273.1 | CH₃, CO, CH₃+CO |
| Coclaurine (a benzylisothis compound) | 286.1 | 269.1, 177.1, 107.1 | NH₃ |
Data compiled from various sources and typical fragmentation behavior.
Generalized Analytical Workflow
The following diagram illustrates a typical workflow for the mass spectrometry fragmentation analysis of quinoline alkaloids.
References
- 1. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. scispace.com [scispace.com]
- 5. mass spectrometry - Difference between HCD and CID collision induced dissociations? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.proteomesoftware.com [support.proteomesoftware.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Confirming the Absolute Configuration of a New Quinoline Alkaloid: A Comparative Guide to Modern Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a novel chiral molecule is a critical step in its characterization and development. This guide provides an objective comparison of three powerful techniques for elucidating the absolute stereochemistry of a new quinoline (B57606) alkaloid: Single-Crystal X-ray Crystallography, Electronic Circular Dichroism (ECD) spectroscopy, and Vibrational Circular Dichroism (VCD) spectroscopy. We present a comparative analysis of these methods, including detailed experimental protocols and supporting data, to aid researchers in selecting the most appropriate approach for their specific needs.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained.[1] This technique provides a three-dimensional map of the electron density of the molecule, allowing for the direct visualization of the spatial arrangement of its atoms.
-
Crystallization: Grow single crystals of the new quinoline alkaloid. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-ray scattering. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted configuration.[2]
Workflow for X-ray Crystallography
| Parameter | Value |
| Empirical Formula | C₁₈H₂₀N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.05(7) |
| Conclusion | The absolute configuration is confidently assigned as (5R,8S). |
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[3] By comparing the experimental ECD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, the absolute configuration can be determined.[4]
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable transparent solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Record the ECD spectrum using a CD spectrometer.
-
Conformational Search: Perform a computational conformational search of the molecule to identify all low-energy conformers.
-
Quantum Chemical Calculations: For each low-energy conformer, calculate the theoretical ECD spectrum using Time-Dependent Density Functional Theory (TD-DFT).
-
Spectral Comparison: Compare the experimentally measured ECD spectrum with the Boltzmann-averaged calculated spectrum for one of the enantiomers. A good match in the signs and relative intensities of the Cotton effects confirms the absolute configuration.[5]
Workflow for ECD Spectroscopy
| Wavelength (nm) | Experimental Δε | Calculated Δε ((5R,8S)-isomer) |
| 225 | +15.2 | +18.5 |
| 250 | -8.7 | -10.1 |
| 280 | +5.1 | +6.3 |
| Conclusion | The experimental spectrum shows a good correlation with the calculated spectrum for the (5R,8S)-isomer. |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[6] Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with that calculated for a specific enantiomer. VCD is particularly useful for molecules that lack strong UV chromophores.[7][8]
-
Sample Preparation: Prepare a solution of the this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[9]
-
Data Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Conformational Search: Perform a computational conformational search to identify the low-energy conformers.
-
Quantum Chemical Calculations: For the most stable conformers, calculate the theoretical VCD and IR spectra for one of the enantiomers using Density Functional Theory (DFT).
-
Spectral Comparison: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated spectrum. A match in the signs and relative intensities of the major bands indicates that the absolute configuration of the sample is the same as that used in the calculation.[9]
Workflow for VCD Spectroscopy
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign ((5R,8S)-isomer) |
| 1650 | + | + |
| 1580 | - | - |
| 1490 | + | + |
| 1350 | - | - |
| Conclusion | The experimental VCD signs are in excellent agreement with the calculated spectrum for the (5R,8S)-isomer. |
Comparative Summary of Techniques
The following table summarizes the key aspects of the three techniques for the determination of the absolute configuration of a new this compound.
| Feature | X-ray Crystallography | ECD Spectroscopy | VCD Spectroscopy |
| Principle | Anomalous dispersion of X-rays | Differential absorption of circularly polarized UV-Vis light | Differential absorption of circularly polarized IR light |
| Sample Requirement | High-quality single crystal | Solution (µg to mg) | Solution (mg) |
| Throughput | Low | High | High |
| Computational Requirement | Low (for routine analysis) | High (TD-DFT) | High (DFT) |
| Key Advantage | Unambiguous, direct method | High sensitivity, small sample size | Applicable to a wide range of molecules |
| Main Limitation | Crystal growth can be a major bottleneck | Requires a suitable chromophore | Lower sensitivity than ECD |
Logical Flow of Absolute Configuration Determination
Conclusion
The determination of the absolute configuration of a new this compound can be reliably achieved using single-crystal X-ray crystallography, ECD spectroscopy, or VCD spectroscopy.
-
X-ray crystallography provides the most definitive assignment but is contingent on the ability to grow high-quality single crystals.
-
ECD and VCD spectroscopies are powerful solution-state techniques that offer higher throughput and are not dependent on crystallization.[10] The choice between ECD and VCD will often depend on the presence of a suitable UV-Vis chromophore in the molecule.
For a comprehensive and unambiguous assignment, particularly in the absence of a crystal structure, employing at least two of these methods is highly recommended. The combination of experimental data with robust quantum chemical calculations provides a high degree of confidence in the assigned absolute configuration, which is essential for advancing drug discovery and development programs.
References
- 1. purechemistry.org [purechemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotools.us [biotools.us]
- 8. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]
- 10. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Quinoline Alkaloid Quantification
The accurate quantification of quinoline (B57606) alkaloids is essential for drug development, quality control of pharmaceutical formulations, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of these compounds due to its high resolution, sensitivity, and reproducibility.[1] This guide provides a comparative overview of HPLC method validation for quinoline alkaloid analysis, presenting key performance data and detailed experimental protocols to aid researchers in developing and evaluating robust analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the HPLC analysis of quinoline alkaloids, synthesized from various established methods.
Protocol 1: Ion-Pair HPLC-UV for Antimalarial Quinoline Alkaloids [2][3]
This method is suitable for the simultaneous separation and quantification of alkaloids such as quinine, quinidine, cinchonine, cinchonidine, and cryptolepine.[3]
-
Instrumentation and Materials:
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare individual stock solutions (e.g., 400 µg/mL) of each reference standard by dissolving an accurately weighed amount in the mobile phase.[3]
-
For quinine, a higher stock concentration (e.g., 2000 µg/mL) may be prepared.[3]
-
Create a series of working standard solutions at various concentrations by diluting the stock solutions to construct a calibration curve.[1]
-
-
Sample Preparation (Pharmaceutical Formulations):
-
For tablets, weigh and finely powder a representative number. For liquids, accurately measure the volume.
-
Transfer an amount equivalent to a target concentration of the active ingredient to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to the final volume.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1][4]
-
Protocol 2: Reversed-Phase HPLC for General Quinoline Analysis [5]
This protocol provides a general framework for analyzing quinoline compounds in various matrices, such as textiles or environmental samples.
-
Instrumentation and Materials:
-
HPLC system with a UV detector.[5]
-
Reversed-phase C18 column (e.g., Dikma Diamonsil C18, 250 mm x 4.6 mm, 5 µm).[5]
-
Acetonitrile (B52724) (HPLC grade).[5]
-
Water (HPLC grade).[5]
-
-
Chromatographic Conditions:
-
Sample Preparation (e.g., Textiles):
HPLC Method Validation
To ensure the reliability and accuracy of analytical results, the HPLC method must be validated according to guidelines from the International Conference on Harmonisation (ICH).[1][7] The key validation parameters are outlined below.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[1][4]
-
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[1] It is evaluated using the correlation coefficient (r²) of the calibration curve.[4][8]
-
Accuracy: The closeness of the test results to the true value, often determined by spike-recovery experiments where a known amount of analyte is added to a sample matrix.[1][4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[4][8]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][7]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][7]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Data Presentation: A Comparative Summary
The following tables summarize the quantitative performance parameters for various HPLC methods used for the analysis of quinoline and related alkaloids.
Table 1: Linearity and Correlation Coefficient
| Analyte(s) | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Quinine Sulfate | Pharmaceutical | 50–1000 µg/mL | >0.999 | [2][3] |
| Quinidine, Cinchonine, etc. | Pharmaceutical | 10–200 µg/mL | >0.999 | [2][3] |
| MMQMTA | Pharmaceutical | 4–24 ppm | 0.9998 | [8] |
| Andrographolide | Plant Extract | 7.8–250.0 µg/mL | 0.9999 | [9] |
| Nine Marker Compounds | Herbal Medicine | Varies | ≥0.9980 |[10] |
Table 2: Detection and Quantification Limits
| Analyte(s) | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| Quinoline | Textiles | - | 0.2 µg/mL | [5] |
| Andrographolide | Plant Extract | 0.068 µg/mL | 0.205 µg/mL | [9] |
| Progesterone (Example) | Pharmaceutical | 10 ng/mL | 20 ng/mL | [7] |
| Nine Marker Compounds | Herbal Medicine | 0.003–0.071 µg/mL | 0.010–0.216 µg/mL | [10] |
| Lupin Alkaloids | Plant Material | - | 1–25 µg/Kg |[11] |
Table 3: Accuracy and Precision
| Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Reference |
|---|---|---|---|---|
| MMQMTA | Pharmaceutical | 98.69 – 101.19 | < 2.0 | [8] |
| Quinoline | Textiles | 90.6 – 98.9 | - | [5] |
| Antileishmanial quinolines | Rat Plasma | 80.6 – 88.2 | - | [5] |
| Nine Marker Compounds | Herbal Medicine | 96.36 – 106.95 | < 1.20 |[10] |
Visualizations
Experimental and Validation Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of quinoline alkaloids, from sample preparation to method validation.
Caption: General experimental workflow for HPLC analysis and method validation.
Key Parameters for HPLC Method Validation
This diagram shows the logical relationship between the core parameters evaluated during HPLC method validation as stipulated by ICH guidelines.[1]
Caption: Logical relationship between key HPLC method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. ijsred.com [ijsred.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline Alkaloid Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of quinoline (B57606) alkaloids, with a primary focus on their application to plant materials such as Cinchona bark. The objective is to offer a clear, data-driven overview to aid in the selection of the most suitable extraction strategy based on efficiency, speed, and resource consumption.
Data Presentation: A Side-by-Side Comparison
The performance of key extraction techniques is summarized below. The data is compiled from various studies to provide a comparative overview.
| Extraction Method | Plant Material | Alkaloid(s) Measured | Yield | Extraction Time | Solvent(s) | Temperature | Pressure | Source |
| Microwave-Assisted Extraction (MAE) | Cinchona officinalis bark | Quinine (B1679958) | 3.93 ± 0.11 mg/g | 34 minutes | 65% Ethanol (B145695) | 130°C | Not Specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | Cinchona officinalis bark | Quinine | 2.81 ± 0.04 mg/g | 15 minutes | 61% Ethanol | 25°C | Not Specified | [1] |
| Soxhlet Extraction | Cinchona officinalis bark | Quinine | 2.01 ± 0.07 mg/g | 10 hours | Ethanol | Boiling point of solvent | Atmospheric | [1] |
| Microwave-Integrated Extraction and Leaching (MIEL) | Cinchona succirubra bark | Total Quinoline Alkaloids | 5.65 ± 0.07% (w/w) | 32 minutes | Not Specified | Not Specified | Not Specified | [2] |
| Soxhlet Extraction | Cinchona succirubra bark | Total Quinoline Alkaloids | 5.7 ± 0.09% (w/w) | 3 hours | Not Specified | Boiling point of solvent | Atmospheric | [2] |
| Supercritical Fluid Extraction (SFE) | Cinchona bark | Quinine | Not explicitly stated, but total alkaloid content in bark is 4.75% - 5.20% | ~3 hours | Supercritical CO₂ | 80 - 120°C | 100 - 500 bar | [3][4][5] |
Visualizing the Extraction Process
To better understand the procedural flow and the relationships between different extraction techniques, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Microwave-Assisted Extraction (MAE)
This protocol is based on the optimized conditions for quinine extraction from Cinchona officinalis bark.[1]
Materials and Equipment:
-
Dried and powdered Cinchona officinalis bark
-
65% Ethanol in water (v/v)
-
Microwave extraction system
-
Centrifuge
-
Vials
Procedure:
-
Weigh 25 mg of the powdered bark into a microwave-safe extraction vessel.
-
Add 1 mL of 65% ethanol to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters:
-
Temperature: 130°C
-
Extraction Time: 34 minutes
-
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Transfer the contents to a centrifuge tube and centrifuge at 8000 rpm for 15 minutes to separate the solid residue from the supernatant.
-
Carefully collect the supernatant containing the extracted quinoline alkaloids for further analysis.
Ultrasound-Assisted Extraction (UAE)
This protocol is based on the optimized conditions for quinine extraction from Cinchona officinalis bark.[1]
Materials and Equipment:
-
Dried and powdered Cinchona officinalis bark
-
61% Ethanol in water (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Vials
Procedure:
-
Weigh 25 mg of the powdered bark into a suitable vessel (e.g., a centrifuge tube).
-
Add 1 mL of 61% ethanol to the vessel.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the extraction parameters:
-
Temperature: 25°C
-
Extraction Time: 15 minutes
-
-
After sonication, centrifuge the mixture at 8000 rpm for 15 minutes.
-
Collect the supernatant containing the extracted alkaloids.
Soxhlet Extraction
This is a conventional method provided for comparison.
Materials and Equipment:
-
Dried and powdered Cinchona bark
-
Ethanol
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
Procedure:
-
Place a known amount of powdered bark (e.g., 10 g) into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with a suitable volume of ethanol (e.g., 200 mL).
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the sample.
-
Once the solvent reaches a certain level in the extractor, it will siphon back into the round-bottom flask, carrying the extracted compounds with it.
-
Allow the extraction to proceed for a specified duration (e.g., 3 to 10 hours).[1][2]
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
Supercritical Fluid Extraction (SFE)
This protocol is based on a patented method for quinine extraction from Cinchona bark.[6]
Materials and Equipment:
-
Finely ground Cinchona bark
-
Supercritical fluid extraction system
-
High-pressure CO₂ source
-
Separation vessel
-
Sulfuric acid (for precipitation of quinine sulfate)
Procedure:
-
Load the finely ground Cinchona bark into the high-pressure extraction vessel.
-
Pressurize the system with CO₂ to a range of 100 to 500 bar.
-
Heat the CO₂ to a supercritical temperature between 80 and 120°C.
-
Allow the supercritical CO₂ to pass through the extraction vessel for approximately 3 hours to extract the quinine.
-
Direct the CO₂ containing the extracted quinine to a separation vessel that is partially filled with sulfuric acid.
-
In the separation vessel, the extracted quinine will precipitate as quinine sulfate (B86663).
-
Collect the precipitated quinine sulfate for further purification.
References
- 1. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis [mdpi.com]
- 2. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE3704850A1 - Process for the preparation of quinine from cinchona bark by extraction with supercritical CO2 - Google Patents [patents.google.com]
A Head-to-Head Comparison of Classic Quinoline Synthesis Routes for the Modern Researcher
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. For researchers, scientists, and drug development professionals, the efficient synthesis of quinoline derivatives is a critical starting point for innovation. This guide provides a detailed, head-to-head comparison of the most prominent classical methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. We present a quantitative analysis of their performance, detailed experimental protocols, and mechanistic diagrams to facilitate an informed choice of synthetic strategy.
Comparative Analysis of Key Performance Indicators
The selection of a synthetic route often involves a trade-off between yield, reaction conditions, substrate scope, and the desired substitution pattern on the quinoline core. The following table summarizes the key quantitative parameters of these classical methods, offering a clear comparison of their typical performance.
| Synthesis Method | Key Reagents | Typical Product | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | 110 - 170 | 0.75 - 6 h | 14 - 47 | Uses readily available starting materials.[1][2] | Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts.[2][3] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | 80 - 100+ | 3 - 17 h | 18 - 37+ | One-pot reaction using simple starting materials.[1][4] | Often results in mixtures of isomers and significant tar formation.[4][5][6] |
| Combes Synthesis | Aniline, β-diketone, acid catalyst | 2,4-disubstituted quinolines | 60 - 105 | Varies | Moderate to Good | Good yields for symmetrically substituted quinolines.[1][2] | The use of unsymmetrical β-diketones can lead to mixtures of regioisomers. |
| Conrad-Limpach-Knorr | Aniline, β-ketoester | 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) | ~140 (Conrad-Limpach, initial) / ~250 (cyclization) | Varies | Good | Provides access to important hydroxyquinoline precursors. | High temperatures are required for the cyclization step.[7] |
| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone, compound with an α-methylene ketone | 2,3-disubstituted quinolines | 80 - 120 (reflux) | Several hours | Good to Excellent | High atom economy and convergence, forming two bonds in one operation.[3] | Availability of substituted 2-aminoaryl aldehydes/ketones can be limited.[4] |
Mechanistic Pathways and Experimental Workflows
To provide a deeper understanding of these transformations, the following diagrams illustrate the core mechanistic steps and a general experimental workflow for quinoline synthesis.
Detailed Experimental Protocols
The following are representative experimental protocols for the key quinoline synthesis methods, providing a practical guide for laboratory implementation.
Skraup Synthesis of Quinoline
Materials:
-
Aniline (24.6 g, 0.26 mol)
-
Glycerol (57.6 g, 0.63 mol)
-
Nitrobenzene (B124822) (19.7 g, 0.16 mol)
-
Concentrated Sulfuric Acid (40 mL)
-
Ferrous sulfate (B86663) heptahydrate (1.5 g, optional moderator)
Procedure:
-
In a fume hood, prepare a mixture of aniline, glycerol, and nitrobenzene in a large round-bottom flask.[1]
-
Cautiously add concentrated sulfuric acid with cooling.[1]
-
Add ferrous sulfate heptahydrate to moderate the reaction.[1]
-
Heat the mixture to 130-140°C for 3-4 hours.[1] The reaction is exothermic and can become vigorous.[8]
-
After cooling, dilute the reaction mixture with water and steam distill to remove unreacted nitrobenzene.[1]
-
Make the solution alkaline with sodium hydroxide (B78521) and steam distill again to isolate the quinoline.[1]
Doebner-von Miller Synthesis of 2-Methylquinoline
Materials:
-
Aniline (9.3 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (20 mL)
-
Crotonaldehyde (B89634) (7.0 g, 0.1 mol)
Procedure:
-
Place a mixture of aniline and concentrated hydrochloric acid in a round-bottom flask.[1]
-
Add crotonaldehyde dropwise with stirring and cooling.[1]
-
Heat the mixture under reflux for 3 hours.[1]
-
After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.[1]
-
Steam distill the resulting mixture. The distillate, containing 2-methylquinoline, is extracted with ether.[1]
-
Dry the ether extract over anhydrous sodium sulfate, and remove the solvent by distillation.[1]
Combes Synthesis of 2,4-Dimethylquinoline
Materials:
-
Aniline (9.3 g, 0.1 mol)
-
Pentane-2,4-dione (10.0 g, 0.1 mol)
-
Concentrated Sulfuric Acid (20 mL)
Procedure:
-
Mix aniline and pentane-2,4-dione in a round-bottom flask.[1]
-
Slowly add concentrated sulfuric acid with cooling.[1]
-
Heat the mixture on a water bath at 100°C for 30 minutes.[1]
-
Pour the reaction mixture onto crushed ice and make it alkaline with a concentrated sodium hydroxide solution.[1]
-
Filter the precipitated solid, wash it with water, and recrystallize from ethanol (B145695) to afford 2,4-dimethylquinoline.[1]
Friedländer Synthesis of 2-Phenylquinoline
Materials:
-
2-Aminobenzophenone (B122507) (1 equivalent)
-
Acetophenone (B1666503) (1.2 equivalents)
-
Glacial Acetic Acid
Procedure:
-
In a suitable reaction vessel, combine the 2-aminobenzophenone and acetophenone in glacial acetic acid.[3]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, cool the mixture and pour it into ice-water.[1]
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2-phenylquinoline.[1]
Modern Perspectives and Conclusion
While these classical methods form the bedrock of quinoline synthesis, modern approaches have sought to address their limitations.[3] The application of microwave irradiation, for instance, can dramatically reduce reaction times and improve yields for reactions like the Friedländer synthesis.[3][9] Furthermore, the development of novel catalytic systems, including transition-metal-free protocols and photo-induced cyclizations, is expanding the toolbox for quinoline construction with improved efficiency and environmental considerations.[9] For professionals in drug discovery and development, a comprehensive understanding of both classical and modern synthetic methodologies is paramount for the efficient design and synthesis of novel quinoline-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Novel Quinoline Alkaloids Demonstrate Superior In Vitro Efficacy Over Chloroquine in Combating Drug-Resistant Malaria and Cancer
FOR IMMEDIATE RELEASE
[City, State] – Groundbreaking research into novel quinoline (B57606) alkaloids has revealed a new frontier in the fight against chloroquine-resistant malaria and various cancers. A comprehensive analysis of recent in vitro studies demonstrates that these next-generation compounds exhibit significantly greater potency than the conventional drug, chloroquine (B1663885). This comparison guide synthesizes key experimental data, outlines the methodologies used, and provides visual representations of the underlying mechanisms and workflows, offering a critical resource for researchers, scientists, and drug development professionals.
The emergence of drug resistance, particularly in the malaria parasite Plasmodium falciparum, has rendered chloroquine less effective, creating an urgent need for new therapeutic agents.[1][2][3] The quinoline scaffold, a core component of chloroquine, remains a promising foundation for the development of new drugs.[4][5] Scientists have successfully synthesized and evaluated a range of novel quinoline derivatives, demonstrating their enhanced ability to inhibit the growth of both drug-sensitive and drug-resistant parasite strains, as well as various cancer cell lines.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several novel quinoline alkaloids compared to chloroquine against different P. falciparum strains and human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound/Derivative | Target Organism/Cell Line | IC50 (µM) | Reference |
| Novel Quinoline Alkaloids | |||
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric Cancer) | 1.38 | [4] |
| HCT-116 (Colon Cancer) | 5.34 | [4] | |
| MCF-7 (Breast Cancer) | 5.21 | [4] | |
| Pyrido[3,2-g]quinoline (9d) | LNCaP (Prostate Cancer) | 5.63 | [4] |
| MCF-7 (Breast Cancer) | 3.96 | [4] | |
| 4-Anilinoquinoline (38) | MCF-7 (Breast Cancer) | Comparable to positive control | [4] |
| Quinolinyl-1H-1,2,3-triazole (56) | P. falciparum (W2, CQR) | 1.4 | [5] |
| Chloroquine-Sulfadoxine Hybrid (75) | P. falciparum (W2, CQR) | 0.09 | [5] |
| Tetrahydropyridine-appended 8-aminoquinoline (B160924) (40c) | P. falciparum (3D7, CQS) | 1.99 | [6] |
| P. falciparum (RKL-9, CQR) | 5.69 | [6] | |
| Quinoline–furanone hybrid (5g) | P. falciparum (K1, CQR) | Similar to Chloroquine | [7] |
| Quinoline–furanone hybrid (6e) | P. falciparum (K1, CQR) | Similar to Chloroquine | [7] |
| Chloroquine | |||
| A549 (Lung Cancer) | 71.3 | [4] | |
| H460 (Lung Cancer) | 55.6 | [4] | |
| MDA-MB-231 (Breast Cancer) | 113 µg/mL | [4] | |
| JIMT-1 (Breast Cancer) | 24.4 | [4] | |
| P. falciparum (W2, CQR) | - | ||
| P. falciparum (3D7, CQS) | - |
CQS: Chloroquine-Sensitive, CQR: Chloroquine-Resistant
Experimental Protocols
The determination of in vitro efficacy relies on standardized and reproducible experimental protocols. The following methodologies are commonly employed in the assessment of novel quinoline alkaloids.
Antiplasmodial Activity Assay (Schizont Maturation Inhibition)
This assay is a cornerstone for evaluating the efficacy of antimalarial compounds against P. falciparum.
-
Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in human erythrocytes using standard in vitro culture techniques.
-
Drug Dilution: A series of dilutions of the test compounds (novel quinoline alkaloids and chloroquine) are prepared in culture medium.
-
Incubation: The synchronized ring-stage parasites are incubated with the various drug concentrations in 96-well microplates for a full life cycle (approximately 48 hours).
-
Microscopic Evaluation: After incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined under a microscope to determine the number of schizonts per 200 asexual parasites.
-
IC50 Determination: The percentage of schizont maturation inhibition is calculated for each concentration relative to a drug-free control. The IC50 value is then determined by non-linear regression analysis of the dose-response curve.[7]
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic potential of compounds against cancer cell lines.[4]
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the novel quinoline derivatives and chloroquine for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Following treatment, the MTT reagent is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[4]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).[4]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[4]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate a key mechanism of action for quinoline antimalarials and a typical experimental workflow.
Caption: Mechanism of action of quinoline antimalarials.
Caption: General workflow for determining IC50 values.
The presented data underscores the significant potential of novel quinoline alkaloids as viable alternatives to chloroquine. Their enhanced in vitro efficacy against resistant malaria strains and various cancer cell lines paves the way for further preclinical and clinical investigations. The detailed methodologies and visual aids provided in this guide aim to facilitate a deeper understanding and accelerate research in this critical area of drug discovery.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines | MDPI [mdpi.com]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Camptothecin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Camptothecin (B557342), a natural alkaloid isolated from the bark of Camptotheca acuminata, has demonstrated potent anticancer activity. Its clinical use, however, has been limited by poor water solubility and significant toxicity. This has led to the development of numerous semi-synthetic and synthetic derivatives designed to improve its pharmacological profile. This guide provides an objective comparison of the in vitro cytotoxicity of key camptothecin derivatives, supported by experimental data and detailed methodologies.
Mechanism of Action: Topoisomerase I Inhibition
Camptothecin and its derivatives exert their cytotoxic effects by targeting DNA topoisomerase I (Topo I).[1] This enzyme plays a crucial role in relieving torsional stress during DNA replication and transcription by inducing transient single-strand breaks.[1] Camptothecin derivatives bind to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[1] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the trapped Topo I-DNA complex.[1][2] The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis, or programmed cell death.[2]
Caption: Mechanism of action of camptothecin derivatives.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various camptothecin derivatives against several human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
| Derivative | Cell Line | IC50 (µM) | Reference |
| Camptothecin | HT-29 (Colon) | 0.010 | [3] |
| A549 (Lung) | 1.7 | [4] | |
| MCF-7 (Breast) | 0.089 | [5] | |
| KB (Oral) | 0.023 | [6] | |
| Topotecan (B1662842) | HT-29 (Colon) | 0.033 | [3] |
| H460 (Lung) | Markedly increased activity vs. control | [7] | |
| KBvin (Multidrug-resistant) | 0.40 | [8] | |
| Irinotecan (B1672180) (CPT-11) | HT-29 (Colon) | > 0.100 | [3] |
| SN-38 | HT-29 (Colon) | 0.0088 | [3] |
| Eca-109 (Esophageal) | Almost equal to new compounds | [6] | |
| SGC7901 (Gastric) | Almost equal to new compounds | [6] | |
| Novel Derivatives | |||
| Compound 75 | KB (Oral) | < 0.00001 | [6] |
| HCT-8 (Colon) | < 0.00001 | [6] | |
| Compound 9e | KBvin (Multidrug-resistant) | 0.057 | [8] |
| Compound 9j | KBvin (Multidrug-resistant) | 0.072 | [8] |
| 7-phenyliminomethyl derivative | H460 (Lung) | Efficacy comparable to topotecan in vivo | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, drug exposure time, and assay method.
Key Observations from Cytotoxicity Data:
-
SN-38 , the active metabolite of irinotecan, is significantly more potent in vitro than its parent drug, irinotecan.[3][9] In vitro studies show that SN-38 can be 2 to 2000 times more potent than irinotecan.[9] The clinical efficacy of irinotecan is largely dependent on its conversion to SN-38 in the body.[3]
-
Topotecan generally exhibits potent cytotoxic activity, although it can be less potent than camptothecin and SN-38 in some cell lines.[3]
-
Novel synthetic derivatives have shown exceptional potency, with some compounds exhibiting IC50 values in the nanomolar and even picomolar range.[6] Modifications at the 7, 9, 10, and 20 positions of the camptothecin ring structure have been explored to enhance cytotoxicity and overcome multidrug resistance.[6][8] For instance, some novel 7-substituted derivatives have demonstrated a marked increase in cytotoxic activity against non-small cell lung carcinoma cell lines compared to topotecan.[7]
Experimental Protocols
The following section outlines a general methodology for a key experiment cited in the comparative analysis of camptothecin derivatives.
In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)
This protocol describes a common method for determining the cytotoxic effects of camptothecin derivatives on cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HT-29, A549, MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the exponential growth phase and seeded into 96-well microtiter plates at a predetermined density.
-
The plates are incubated to allow for cell attachment.
2. Drug Treatment:
-
A stock solution of the camptothecin derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the drug. Control wells receive medium with the solvent alone.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. Cytotoxicity Measurement:
-
For MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product. After an incubation period, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
For SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B (SRB), a dye that binds to cellular proteins. Unbound dye is washed away, and the bound dye is solubilized.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
4. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel cytotoxic 7-iminomethyl and 7-aminomethyl derivatives of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel spin-labeled camptothecin derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SN-38 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationships of Quinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Quinoline (B57606) alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have long been a cornerstone in the development of therapeutic agents. Their diverse biological activities, ranging from antimalarial and anticancer to antimicrobial effects, are intricately linked to their chemical structures. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of the SAR of quinoline alkaloids across these key therapeutic areas, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Topoisomerase I
A significant number of quinoline alkaloids exert their anticancer effects through the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and transcription.[1][2] Camptothecin (B557342) and its derivatives are classic examples of this class of inhibitors.
The core SAR principles for the anticancer activity of camptothecin analogues revolve around the pentacyclic ring system. The α-hydroxy lactone in ring E and the (S)-configuration at position 20 are crucial for their inhibitory activity.[3] Modifications on the A and B rings have been extensively explored to improve efficacy and reduce toxicity. For instance, the introduction of a hydroxyl group at position 10 and an ethyl group at position 7 in SN-38 (the active metabolite of Irinotecan) enhances its anticancer activity compared to the parent compound.[4]
Comparative Anticancer Activity of Quinoline Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Camptothecin | Lung, Colon, Ovarian, Breast, Stomach Cancers | Varies | [2] |
| Topotecan | Ovarian and Lung Cancers | Varies | [5] |
| Irinotecan | Colorectal Cancer | Varies | [5] |
| SN-38 | Various | More potent than Irinotecan | [4] |
| Novel Quinoline Derivative 15 | MCF-7, HepG-2, A549 | 15.16, 18.74, 18.68 | [5] |
| MC-5-2 (5,7-dibromo-8-hydroxyquinoline) | MDA-MB-231 | Low | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2, A549)
-
Culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Quinoline alkaloid derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: Topoisomerase I Inhibition-Induced Apoptosis
The inhibition of topoisomerase I by quinoline alkaloids like camptothecin leads to the stabilization of the enzyme-DNA cleavage complex.[3][7] This results in DNA strand breaks, which, if not repaired, can trigger a cascade of events leading to programmed cell death, or apoptosis.[8][9] The pathway involves the activation of DNA damage sensors like ATM and ATR, which in turn activate downstream effectors such as p53 and caspases.[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. QSAR studies of quinoline alkaloids camptothecin derivatives for prediction anticancer activity using linear and nonlinear methods | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 8. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
A Comparative Analysis of the Anti-inflammatory Effects of Quinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-inflammatory effects of prominent quinoline (B57606) alkaloids. The information is compiled from various scientific studies to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Introduction to Quinoline Alkaloids and Inflammation
Quinoline alkaloids, a class of nitrogen-containing heterocyclic aromatic compounds, are widely distributed in nature, notably in plants from the Rutaceae and Rubiaceae families.[1] Many of these compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory properties.[2][3] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key mediators of inflammation include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that produce inflammatory molecules like prostaglandins (B1171923) and nitric oxide.[4] Quinoline alkaloids exert their anti-inflammatory effects by modulating these key inflammatory pathways.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potency of quinoline alkaloids varies depending on their chemical structure and the specific inflammatory mediator being targeted. This section provides a comparative overview of the inhibitory activities of several well-studied quinoline alkaloids.
Quantitative Data on Inhibitory Activity
The following table summarizes the available quantitative data (IC50 values) for the inhibition of key inflammatory mediators by different quinoline alkaloids. It is important to note that direct comparative studies across a wide range of alkaloids are limited, and experimental conditions can vary between studies.
| Alkaloid | Target | IC50 (µM) | Cell Line/Assay Conditions | Reference(s) |
| Rutaecarpine | COX-2 | 0.28 | Bone marrow-derived mast cells (BMMCs) | [5] |
| COX-1 | 8.7 | Bone marrow-derived mast cells (BMMCs) | [5] | |
| Evodiamine (B1670323) | PGE2 Production | Strong Inhibition (IC50 not specified) | LPS-treated RAW 264.7 cells | |
| Avicenine F (from Zanthoxylum avicennae) | IL-1β Secretion | Significant Suppression (IC50 not specified) | Macrophages | [6][7] |
| IL-6 Secretion | Significant Suppression (IC50 not specified) | Macrophages | [6][7] | |
| Cinchonine | Pro-inflammatory Cytokine Production | Mild Inhibition (IC50 not specified) | General observation | [6] |
| Quinine | IL-1β Production | Reduction Observed (IC50 not specified) | Quinine's effect on the TWIK2 channel reduces IL-1β | [8][9] |
| Pro-inflammatory Cytokine Production | General Inhibition (IC50 not specified) | General observation | [10] |
Note: The lack of standardized reporting and direct comparative studies makes a comprehensive, direct comparison challenging. The data presented is collated from individual studies and should be interpreted with consideration of the varying experimental contexts.
Key Signaling Pathways in Anti-inflammatory Action
Quinoline alkaloids modulate several critical signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[4][11][12][13][14]
Several quinoline alkaloids have been shown to inhibit the activation of the NF-κB pathway. For instance, evodiamine has been reported to inhibit NF-κB activation. This inhibition can occur at various points in the pathway, such as preventing the degradation of IκBα or blocking the nuclear translocation of NF-κB.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of the anti-inflammatory effects of quinoline alkaloids.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.[15][16]
Principle: Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[16]
Protocol:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin, a standard NSAID), and treatment groups receiving different doses of the this compound.
-
Administration: The test compounds or vehicle are administered, usually intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[17]
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[2][17]
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference in paw volume at each time point compared to the initial volume.
-
The percentage of inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
In Vitro Cytokine Production: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[1][18]
Principle: This assay utilizes a "sandwich" of antibodies to capture and detect a specific cytokine. An antibody coated on a microplate captures the cytokine from the sample. A second, enzyme-linked antibody then binds to the captured cytokine. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of cytokine present.
Protocol:
-
Cell Culture and Treatment:
-
A suitable cell line, such as the murine macrophage cell line RAW 264.7, is cultured in 24- or 96-well plates.[18]
-
Cells are pre-treated with various concentrations of the this compound for a specified time (e.g., 1-2 hours).
-
Inflammation is induced by adding an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 1 µg/mL).[18]
-
The cells are incubated for a period to allow for cytokine production (e.g., 24 hours).
-
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA Procedure (General Steps):
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of known concentrations of the cytokine (for a standard curve) are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stop Reaction: The reaction is stopped with an acid solution.
-
-
Measurement and Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[1]
Western Blot Analysis of NF-κB Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of the NF-κB pathway.[15]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, p65). A secondary antibody conjugated to an enzyme that produces a detectable signal is then used to visualize the protein bands.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., RAW 264.7) are treated with the this compound and/or LPS as described for the ELISA protocol.
-
Cell Lysis: Cells are lysed to release their proteins. For NF-κB translocation studies, cytoplasmic and nuclear fractions may be separated.[15]
-
Protein Quantification: The total protein concentration of each lysate is determined to ensure equal loading of samples.
-
SDS-PAGE: Protein samples are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the bands is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of the target proteins are often normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure accurate comparison between samples.
Conclusion
Quinoline alkaloids represent a promising class of natural compounds with significant anti-inflammatory potential. Their mechanisms of action often involve the modulation of key inflammatory pathways, most notably the NF-κB signaling cascade. While existing research provides a strong foundation for their therapeutic utility, further direct comparative studies employing standardized methodologies are needed to fully elucidate the relative potencies and specific mechanisms of action of different quinoline alkaloids. This will be crucial for the rational design and development of novel anti-inflammatory drugs based on the quinoline scaffold.
References
- 1. Rutaecarpine Increases Nitric Oxide Synthesis via eNOS Phosphorylation by TRPV1-Dependent CaMKII and CaMKKβ/AMPK Signaling Pathway in Human Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effects of bisbenzylisoquinolines on synthesis of the inflammatory cytokines interleukin-1 and tumour necrosis factor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activity of Quasi-Enantiomeric Cinchona Alkaloid Derivatives and Prediction Model Developed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids [mdpi.com]
- 15. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Antimicrobial Spectrum of Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various quinoline (B57606) derivatives, supported by experimental data. It is designed to be a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents. The information compiled herein is based on a comprehensive review of recent scientific literature.
Data Presentation: Antimicrobial Spectrum of Quinolone Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of different quinoline derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Lower MIC values indicate greater antimicrobial potency.
Table 1: Antibacterial Activity of Quinolone Derivatives (MIC in µg/mL)
| Quinolone Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Fluoroquinolones | |||||
| Ciprofloxacin | 0.12 - 1.0 | 0.5 - >128 | 0.008 - 0.5 | 0.06 - 4.0 | [1] |
| Levofloxacin | 0.12 - 1.0 | 0.25 - >128 | 0.015 - 0.5 | 0.12 - 8.0 | [1] |
| Non-Fluoroquinolones | |||||
| 8-Hydroxyquinoline | 1.22 | - | - | - | [2] |
| Quinoline-coupled hybrid 5d | 0.25 - 0.5 | 1 | 2 - 4 | 8 | [3] |
| 1-methylquinolinium iodide derivative | 0.75 | 0.75 | 6 | - | [4] |
| N-methylbenzofuro[3,2-b]quinoline (Compound 8) | 2 | 2 | - | - | [5] |
Table 2: Antifungal Activity of Quinolone Derivatives (MIC in µg/mL)
| Quinolone Derivative | Candida albicans | Aspergillus flavus | Aspergillus niger | Reference(s) |
| 8-Hydroxyquinoline | 3.44 - 13.78 | - | - | [6] |
| Quinolone-chalcone hybrid (PK-10) + Fluconazole | - | - | - | [7] |
| Rhodanine-incorporated quinoline (Compound 32) | - | 12.5 | 25 | [5] |
| Rhodanine-incorporated quinoline (Compound 34) | - | 25 | 25 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standardized and widely accepted methods in antimicrobial susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
-
Antimicrobial Stock Solution: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO) at a high concentration.
-
Microorganism Inoculum: Culture the test microorganism overnight in an appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
b. Procedure:
-
Dispense 50 µL of sterile broth into all wells of the 96-well plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row, creating an initial 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down each row. Discard the final 50 µL from the last well. This creates a range of decreasing concentrations of the antimicrobial agent.
-
Prepare the final inoculum by diluting the standardized microorganism suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the final inoculum to each well, bringing the total volume in each well to 100 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).[5][6][8]
Agar Well Diffusion Method
This method is used for preliminary screening of the antimicrobial activity of a compound.
a. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) plates.
-
Microorganism Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.
-
Sterile Cork Borer or Pipette Tip: To create wells in the agar.
b. Procedure:
-
Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the standardized microorganism suspension to create a lawn of growth.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the agar.
-
Carefully add a specific volume (e.g., 50-100 µL) of the antimicrobial test solution to each well.[9]
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4][10]
Visualizations: Mechanisms of Action and Experimental Workflow
The following diagrams illustrate the key mechanisms of action of different quinoline derivatives and a typical experimental workflow for assessing their antimicrobial spectrum.
References
- 1. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 9. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quinoline Alkaloid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of quinoline (B57606) alkaloids is essential for drug development, quality control, and pharmacological research. Cross-validation of analytical methods is a critical process to ensure that different analytical procedures yield comparable and dependable results. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), two prominent techniques for the analysis of quinoline and structurally related isoquinoline (B145761) alkaloids.
The principles of method validation discussed are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated.[1][2][3][4] Cross-validation confirms that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments, which is vital for regulatory compliance and successful method transfer.[5]
Comparative Performance of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, balancing factors like sensitivity, selectivity, speed, and cost.[6][7] UPLC-MS/MS generally offers superior sensitivity and specificity, making it ideal for analyzing trace levels or complex matrices.[8] HPLC-UV is a robust and widely accessible method suitable for quality control and quantifying more concentrated samples.[6][8]
The following table summarizes the quantitative performance of a validated UPLC-MS/MS method for several Thalictrum isoquinoline alkaloids and a representative validated HPLC-UV method for berberine (B55584), a structurally related isoquinoline alkaloid, offering a clear comparison.
| Performance Metric | UPLC-MS/MS for Thalictrum Alkaloids | HPLC-UV for Berberine | HPLC-UV for Quinine | LC-MS/MS for various Alkaloids |
| Linearity Range | 0.5 - 1000 ng/mL[6] | 0.2 - 150 µg/mL[6] | 50 - 1000 µg/mL | 1 - 1000 ng/mL[9] |
| Correlation Coefficient (r²) | ≥0.9988[6] | >0.999[6] | >0.99 (not specified) | >0.9968[9] |
| Limit of Detection (LOD) | 0.19 - 2.92 ng/mL[6] | 1 ng on column[6] | Not Specified | <1 ng/mL[9] |
| Limit of Quantification (LOQ) | 0.26 - 8.79 ng/mL[6] | 2 ng on column[6] | Not Specified | 1 ng/mL[9] |
| Precision (RSD%) | 0.40 - 3.1% (Intra-day)[6] | < 2% (Intra- and Inter-day)[6] | Not Specified | <9.14% (Intra- and Inter-day)[9] |
| Accuracy (% Recovery) | Not Specified | Not Specified | 87.5% - 104.5%[10] | 85.4% - 112.5% (Inter-day)[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results.[4] Below are representative experimental protocols for the UPLC-MS/MS and HPLC-UV methods.
1. UPLC-MS/MS for Thalictrum Alkaloids
This method provides high sensitivity and selectivity, making it suitable for the quantification of multiple alkaloids, even at low concentrations.[6]
-
Instrumentation : Waters ACQUITY UPLC system coupled with a triple quadrupole mass spectrometer.[6]
-
Column : ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).[6]
-
Mobile Phase : A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile (B52724).[6]
-
Flow Rate : 0.3 mL/min.[6]
-
Column Temperature : 40°C.[6]
-
Detection : Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[6]
-
Sample Preparation : Plant material is extracted with a suitable solvent (e.g., methanol), filtered, and diluted prior to injection.[6] For biological matrices, a protein precipitation step is typically required.[8]
2. HPLC-UV for Berberine Analysis
This method provides a robust and widely accessible approach for the quantification of berberine and similar alkaloids in various samples.[6]
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.[6]
-
Column : Unisphere C18 (5 µm, 4.6 × 150 mm).[6]
-
Mobile Phase : Isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (60:40, v/v).[6]
-
Flow Rate : 1.0 mL/min.[6]
-
Column Temperature : 30°C.[6]
-
Injection Volume : 10 µL.[6]
-
Detection : UV at 350 nm.[6]
-
Sample Preparation : Accurately weighed samples are dissolved in methanol, sonicated, and filtered before injection.[6]
Methodology and Validation Workflows
Visualizing the logical flow of processes is essential for understanding complex procedures like method validation and cross-comparison.
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Quinoline Alkaloids Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico docking performance of various quinoline (B57606) alkaloids against a range of therapeutically relevant protein targets. The data, collated from multiple studies, is presented to facilitate the identification of promising scaffolds for further investigation in drug discovery and development.
Data Presentation: Docking Performance of Quinoline Derivatives
The following tables summarize the docking scores and binding energies of various quinoline derivatives against different protein targets. Lower docking scores typically indicate a higher predicted binding affinity.
Table 1: Docking Scores of Quinoline Derivatives Against HIV Reverse Transcriptase and Anticancer Peptide CB1a
| Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interactions/Notes | Reference |
| Pyrazoline & Pyrimidine containing Quinoline | HIV Reverse Transcriptase | 4I2P | -8.51 to -10.67 | Hydrophobic interactions with TRP229 and hydrogen bonding with LYS 101 were observed for the most potent compounds.[1][2] | [1][2] |
| 2H-thiopyrano[2,3-b]quinoline | CB1a (Anticancer Peptide) | 2IGR | -5.3 to -6.1 | The compound with the highest affinity showed interactions with PHE A-15, ILE A-8, and other key residues.[1][3][4] | [1][3][4] |
Table 2: Docking Scores of Quinoline Derivatives Against Various Kinases
| Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interactions/Notes | Reference |
| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | - | Lower than other DDR kinases | These derivatives showed selectivity towards ATM kinase over other DNA damage and response (DDR) kinases.[1] | [1] |
| 4-aminoquinoline derivative (4f) | Epidermal Growth Factor Receptor (EGFR) | - | - | - | [1] |
| Quinoline Derivatives | Tyrosinase | - | -8.04 | Formed stable hydrogen bonds with key active site residues (e.g., His85, His259, and His296).[5] | [5] |
| Quinoline Derivatives | Human NADPH: quinone oxidoreductase 1 (NQO1) | - | -9.1 | Exhibited potent antioxidant effect with high binding affinity. | [5] |
Experimental Protocols
The methodologies summarized below are representative of the computational docking studies cited in this guide.
General Molecular Docking Workflow:
A typical molecular docking study involves several key steps, from the preparation of the protein and ligand to the analysis of the results.
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added. The structures of the quinoline derivatives are sketched using molecular modeling software and optimized to their lowest energy conformation.[6]
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide.[2][6][7] These programs predict the binding conformation and affinity of the ligand within the protein's active site. The scoring functions of these programs calculate the binding energy, which is used to rank the different poses of the ligand.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores and the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.[1][2]
Specific Protocols from Cited Studies:
-
Study on HIV Reverse Transcriptase Inhibitors: Docking was performed using the XP (extra precision) mode of Glide. The binding energies were calculated in kcal/mol, and the XP Visualizer was used to analyze the specific ligand-protein interactions.[2]
-
Study on 2H-thiopyrano[2,3-b]quinoline Derivatives: AutoDock Vina 4 and Discovery Studio were used for the in silico molecular docking analysis to determine the binding affinity, residual interaction, and hydrogen bonding.[3][4]
-
Study on Quinoline-Thiazole Hybrids: Molecular docking calculations were performed with AutoDock Vina. The structures of the synthesized molecules were constructed in MarvinSketch, and their geometries were fully optimized using Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level.[6]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by quinoline alkaloids and a general workflow for comparative molecular docking studies.
Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.
Caption: General workflow for comparative molecular docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Quinoline Synthesis: Classical Reactions vs. Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a cornerstone in medicinal and materials chemistry, forming the structural basis of numerous pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to functionalized quinolines is, therefore, a critical focus of organic synthesis. This guide provides an objective comparison of classical named reactions for quinoline synthesis against modern, innovative methods, offering a clear perspective on their respective advantages and limitations. We present quantitative data, detailed experimental protocols for representative reactions, and visual workflows to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparing Classical and Modern Approaches
Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, have been the bedrock of quinoline chemistry for over a century. These reactions are valued for their use of readily available starting materials. However, they are often plagued by harsh reaction conditions, including the use of strong acids, high temperatures, and aggressive oxidizing agents, which can lead to low yields and the formation of significant tarry byproducts.[1][2][3]
In contrast, modern synthetic strategies, including transition-metal-catalyzed C-H activation, photocatalysis, and microwave-assisted reactions, offer significant advantages.[4] These methods generally proceed under much milder conditions, exhibit greater functional group tolerance, and often provide higher yields with improved regioselectivity.[4] The trade-off can be the requirement for more complex catalysts or starting materials.
Quantitative Comparison of Key Synthesis Methods
The choice of a synthetic route is often a balance between yield, reaction conditions, and substrate scope. The following table summarizes typical quantitative data for several key classical and modern quinoline synthesis methods.
| Synthesis Method | Key Reagents & Conditions | Typical Product Scope | Reaction Temp. (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline (B41778), glycerol (B35011), H₂SO₄, oxidizing agent (e.g., nitrobenzene) | Unsubstituted or benzene-ring substituted quinolines | 110 - 170 | 0.75 - 6 h | 14 - 91[5][6][7] | Uses simple, readily available starting materials.[1][2] | Harsh, exothermic conditions; often low yields and significant tar formation; limited substitution on the pyridine (B92270) ring.[1][8] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst (e.g., HCl) | 2- and/or 4-substituted quinolines | 80 - 100 | 3 - 17 h | 18 - 75[5][6] | More versatile than Skraup for substituted quinolines.[9] | Potential for polymerization of the carbonyl compound, leading to tar and low yields.[3] |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, active methylene (B1212753) compound, acid/base catalyst | Polysubstituted quinolines | Reflux (often 60-150) | 0.5 - 4 h | Good to excellent (can be >90)[10][11] | High yields, milder conditions, and excellent regioselectivity.[12][13] | Requires synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[8] |
| Photocatalysis | 2-Vinylarylimines, photocatalyst (e.g., 9,10-phenanthrenequinone), visible light (blue LEDs) | Polysubstituted quinolines | Room Temperature | 1 h | Up to quantitative[1] | Extremely mild conditions, high yields, and short reaction times. | Requires specialized photochemical equipment and photocatalysts. |
| C-H Activation | Quinoline N-oxide, coupling partner (e.g., ether), Pd catalyst, oxidant | C2-functionalized quinolines | 100 | 8 h | Up to 96[4] | High regioselectivity and functional group tolerance.[4] | Requires a directing group (N-oxide) and often uses precious metal catalysts. |
Experimental Protocols: A Side-by-Side Comparison
To provide a practical understanding of the procedural differences, detailed experimental protocols for a classical Skraup synthesis and a modern photocatalytic synthesis are presented below.
Classical Method: Skraup Synthesis of Quinoline
This protocol is a representative example of the Skraup reaction, a robust but often aggressive method for synthesizing the parent quinoline ring.[5][14]
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene (oxidizing agent and solvent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (B86663) heptahydrate (moderator)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling and swirling.
-
Add the oxidizing agent, such as nitrobenzene, to the mixture.
-
Add ferrous sulfate heptahydrate to moderate the reaction.[5]
-
Heat the mixture gently to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.[2]
-
After the initial exotherm subsides, continue heating at 130-140°C for 3-4 hours.[5]
-
After cooling, the reaction mixture is diluted with water and made strongly alkaline with a concentrated sodium hydroxide (B78521) solution.
-
The crude quinoline is isolated by steam distillation.
-
The quinoline is separated from the aqueous distillate and can be further purified by distillation.
Modern Method: Photocatalytic Synthesis of 2,4-Disubstituted Quinolines
This protocol illustrates a modern, visible-light-mediated approach that offers high yields under exceptionally mild conditions.[1]
Materials:
-
2-Vinylarylimine (substrate)
-
9,10-Phenanthrenequinone (PQ) (photocatalyst)
-
Magnesium carbonate (additive)
-
Dichloromethane (DCM) (solvent)
-
Blue LEDs
Procedure:
-
In a suitable reaction vessel, dissolve the 2-vinylarylimine substrate in dichloromethane.
-
Add the photocatalyst, 9,10-phenanthrenequinone, and the magnesium carbonate additive to the solution.
-
Irradiate the reaction mixture with blue LEDs at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to isolate the desired polysubstituted quinoline.
Workflow and Mechanistic Diagrams
To visualize the logical flow and key transformations in these synthetic approaches, the following diagrams are provided in the DOT language.
Classical Synthesis Workflow
Caption: General workflow for classical quinoline synthesis.
Modern Photocatalytic Synthesis Workflow
Caption: General workflow for modern photocatalytic quinoline synthesis.
Conclusion
The synthesis of quinolines has evolved significantly from its classical roots. While traditional methods like the Skraup and Friedländer syntheses remain valuable for their simplicity and the accessibility of their starting materials, they are often hampered by harsh conditions and moderate yields. Modern approaches, particularly those leveraging photocatalysis and transition-metal catalysis, represent a paradigm shift, enabling the construction of complex and diverse quinoline scaffolds with high efficiency and under mild, environmentally benign conditions. For researchers and professionals in drug development, the choice of synthetic strategy will depend on a careful consideration of the target molecule's complexity, the desired scale of the reaction, and the availability of reagents and specialized equipment. The continued innovation in synthetic methodology promises to further expand the accessibility and utility of the quinoline core in scientific discovery.
References
- 1. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
"comparative review of the biological activities of quinoline subclasses"
A Comparative Review of the Biological Activities of Quinoline (B57606) Subclasses
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the anticancer, antibacterial, antimalarial, and antiviral activities of various quinoline subclasses, supported by quantitative data and detailed experimental protocols.
Data Presentation
The following tables summarize the biological activities of representative quinoline derivatives from different subclasses, providing a quantitative comparison of their potencies.
Table 1: Anticancer Activity of Quinoline Derivatives
| Quinoline Subclass/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinolines | |||
| Compound 38 | MCF-7 | 2.62 (mTOR) | [1] |
| 0.72 (PI3K) | [1] | ||
| 3,6-Disubstituted Quinoline | |||
| Compound 26 | MKN45 | 0.093 | [1] |
| Imidazo[4,5-c]quinolines | |||
| Compound 41 | K562 | 0.15 | [1] |
| DU145 | 2.5 | [1] | |
| Pyrazoline-Quinoline Hybrids | |||
| Compound 51 | DLD1 | 0.0318 (EGFR) | [1] |
| Compound 52 | DLD1 | 0.03707 (EGFR) | [1] |
| Compound 53 | DLD1 | 0.04252 (EGFR) | [1] |
| Quinoline-2-one Schiff-base Hybrids | |||
| Compound 15 | MCF-7 | 15.16 | [2] |
| HepG-2 | 18.74 | [2] | |
| A549 | 18.68 | [2] | |
| 4-Aminoquinolines | |||
| Chloroquine | Various | 20-288 (Median) | [3] |
| AQ-13 | Various | 24 (Median) | [3] |
Table 2: Antibacterial Activity of Quinoline Derivatives
| Quinoline Subclass/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone Coupled Hybrids | |||
| Compound 5d | S. aureus (MRSA) | 4 | [4] |
| E. faecium (VRE) | 16 | [4] | |
| E. coli | 8 | [4] | |
| Quinoline-2-one Schiff-base Hybrids | |||
| Compound 6c | S. aureus (MRSA) | 0.75 | [5] |
| E. faecium (VRE) | 0.75 | [5] | |
| S. epidermidis (MRSE) | 2.50 | [5] | |
| Facilely Accessible Quinolines | |||
| Compound 6 | C. difficile | 1.0 | [6] |
| S. aureus (MRSA) | 1.5 | [6] | |
| S. epidermidis (MRSE) | 6.0 | [6] | |
| E. faecium (VRE) | 3.0 | [6] |
Table 3: Antimalarial Activity of Quinoline Derivatives
| Quinoline Subclass/Compound | P. falciparum Strain | IC50 (nM) | Reference |
| 4-Aminoquinolines | |||
| (S)-1 | 3D7 | 12.7 | [7] |
| (R)-1 | 3D7 | >25 | [7] |
| (S)-2 | 3D7 | <10 | [7] |
| (S)-2 | W2 | <10 | [7] |
| Mefloquine | 3D7 | ~50 | [7] |
| Endochin-like Quinolones (ELQ) | |||
| ELQ-121 | D6, Dd2 | 0.1 | [8] |
| ELQ-300 | W2 | 1.8 | [8] |
| TM90-C2B | 1.7 | [8] | |
| Acridinone Analogue | |||
| T3.5 | Dd2 | 77.3 | [8] |
| TM90-C2B | 71.3 | [8] | |
| Chloroquine | Dd2 | 124.7 | [8] |
| TM90-C2B | 122.7 | [8] |
Table 4: Antiviral Activity of Quinoline Derivatives
| Quinoline Subclass/Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Quinoline-Morpholine Hybrids | ||||
| Compound 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | [9] |
| Compound 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | [9] |
| Chloroquine | SARS-CoV-2 | Vero 76 | 3.1 ± 2.7 | [9] |
| 2,8-bis(trifluoromethyl)quinolines | ||||
| Mefloquine Analogue | Zika Virus (ZIKV) | Huh-7 | ~2.5 | [10] |
| Quinoline Analogues targeting VP1 | ||||
| Compound 19 | Enterovirus D68 (EV-D68) | RD | 0.05 - 0.10 | [11] |
| Pleconaril | Enterovirus D68 (EV-D68) | RD | 0.43 ± 0.02 | [11] |
| Substituted Quinolines | ||||
| Compound 4 | Respiratory Syncytial Virus (RSV) | HEp-2 | 8.6 µg/mL | [12] |
| Compound 6 | Yellow Fever Virus (YFV) | Vero | 3.5 µg/mL | [12] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15]
Materials:
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for the desired treatment period (e.g., 24-72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The broth microdilution method is a standard procedure to determine the lowest concentration of an antibacterial agent that inhibits visible growth of a microorganism.[16][17][18][19]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Microplate reader or visual inspection aid
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
Compound Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the quinoline compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from each well to the next across the plate.[16]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[16]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[16]
SYBR Green I-Based Fluorescence Assay for Antimalarial Activity
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.[20][21][22]
Materials:
-
96-well black, clear-bottom microplates
-
Plasmodium falciparum culture
-
Human erythrocytes
-
Complete RPMI 1640 medium
-
Lysis buffer with SYBR Green I
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes in complete RPMI 1640 medium.
-
Assay Setup: Prepare a parasite culture with 1% parasitemia and 2% hematocrit. Add 100 µL of this culture to the wells of a 96-well plate pre-dosed with serial dilutions of the quinoline compounds.
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[22]
-
Lysis and Staining: Freeze the plate at -20°C. Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.[22]
-
Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour and then measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[22]
-
Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the log of the drug concentration.
Signaling Pathways and Experimental Workflows
The biological activities of quinoline subclasses are mediated through various mechanisms of action. The following diagrams, created using the DOT language, illustrate some of the key signaling pathways and experimental workflows.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. actascientific.com [actascientific.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. [PDF] Whole-cell SYBR Green I assay for antimalarial activity assessment | Semantic Scholar [semanticscholar.org]
- 21. iddo.org [iddo.org]
- 22. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Quinoline Alkaloids: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of quinoline (B57606) alkaloids and their derivatives is a critical aspect of laboratory safety and environmental responsibility. Due to their potential toxicity and biological activity, these compounds are generally classified as hazardous waste and require strict adherence to established disposal protocols.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks. This guide provides a procedural, step-by-step approach to the safe handling and disposal of quinoline alkaloid waste in a research and development setting.
All disposal procedures must be conducted in strict accordance with institutional, local, and national regulations for hazardous chemical waste.[1][4] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
Core Principles of this compound Waste Management
-
Waste Minimization: The primary goal should be to minimize the generation of hazardous waste. This can be achieved by ordering the smallest necessary quantities of chemicals, keeping a detailed inventory, and reducing the scale of experiments where possible.[5]
-
Segregation: All waste contaminated with quinoline alkaloids, including pure compounds, solutions, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials, must be segregated from non-hazardous waste.[4][6]
-
Labeling and Containment: Waste must be collected in dedicated, leak-proof, and clearly labeled containers.[1][4][7] The exterior of the containers should be kept clean.[7]
-
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling quinoline alkaloids for disposal.[2] This includes, at a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][2] For procedures that may generate dust or aerosols, respiratory protection may be necessary.[2]
Step-by-Step Disposal Protocol
This protocol outlines the standard operational procedure for the disposal of this compound waste.
-
Don Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure all required PPE is worn correctly.
-
Waste Collection and Segregation:
-
Solid Waste: Collect pure quinoline alkaloids, contaminated weighing papers, and other solid consumables in a dedicated, clearly labeled hazardous waste container with a secure lid.[6]
-
Liquid Waste: Collect solutions containing quinoline alkaloids in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste.[6] Ensure the container is chemically compatible with the solvent.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with quinoline alkaloids must be placed in a designated sharps container.[6]
-
Contaminated Materials: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be collected in a sealed and properly labeled hazardous waste container.[4]
-
-
Container Labeling:
-
Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name ("this compound" and the specific compound name if known), the approximate quantity, and the date of accumulation.[6]
-
-
Temporary Storage:
-
Decontamination of Glassware:
-
Glassware that has been in contact with quinoline alkaloids should be decontaminated before washing.[1] This can be done by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and collecting the rinsate as hazardous liquid waste. Following the initial rinse, wash the glassware with a laboratory detergent and water.[4]
-
-
Final Disposal:
Quantitative Data and Hazard Summary
While specific quantitative thresholds for disposal methods are highly dependent on local regulations, the following table summarizes key hazard classifications and recommended disposal actions for quinoline and its derivatives based on available safety data.
| Compound/Class | Key Hazards | Recommended Disposal Method |
| Quinoline | May cause cancer; Suspected of causing genetic defects; Toxic to aquatic life with long-lasting effects.[2] | Collect as hazardous waste for incineration.[8] |
| Chlorinated Quinoline Compounds | Hazardous; Halogenated organic waste.[1] | Collect as hazardous waste for incineration.[1][8] |
| 8-Hydroxyquinoline | May cause an allergic skin reaction; May damage fertility or the unborn child; Toxic to aquatic life with long-lasting effects.[2] | Collect as hazardous waste for incineration.[8] |
| General Quinoline Alkaloids | Assumed to have significant physiological effects and potential toxicity. | Treat as hazardous chemical waste; segregate and arrange for professional disposal, typically incineration.[4][6][8] |
Note: The disposal of trace amounts of some neutralized, dilute aqueous solutions of specific salts (e.g., Quinoline Hydrochloride) via the sanitary sewer may be permissible under certain local regulations, but this is an exception and requires verification with your institution's EHS office before proceeding.[9] In general, disposal of quinoline compounds down the drain is prohibited.[1][6]
Experimental Protocols and Workflows
Protocol for Handling a Small Spill of this compound
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (If Necessary): For larger spills, evacuate the immediate area.[1]
-
Don PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[4]
-
Collection: Carefully scoop the absorbed material or the solid spill into a designated hazardous waste container.[4]
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.[1]
-
Dispose of Cleanup Materials: All materials used for the cleanup must be placed in a sealed and properly labeled hazardous waste container for disposal.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing quinoline alkaloids.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
